molecular formula C9H18N4O2 B1280418 Tert-butyl N-(4-azidobutyl)carbamate CAS No. 129392-85-4

Tert-butyl N-(4-azidobutyl)carbamate

Cat. No.: B1280418
CAS No.: 129392-85-4
M. Wt: 214.27 g/mol
InChI Key: KIYMIEPOGRDHRF-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-azidobutyl)carbamate is a useful research compound. Its molecular formula is C9H18N4O2 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-azidobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYMIEPOGRDHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462652
Record name Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester
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Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129392-85-4
Record name 1,1-Dimethylethyl N-(4-azidobutyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129392-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl N-(4-azidobutyl)carbamate. This bifunctional molecule is a valuable reagent in chemical biology, medicinal chemistry, and materials science, primarily utilized as a crosslinker and a key component in bioorthogonal "click chemistry" reactions.

Core Chemical and Physical Properties

This compound, also known as N-Boc-4-azidobutylamine, incorporates two key functional groups: a terminal azide (B81097) and an amine group protected by a tert-butoxycarbonyl (Boc) group.[1] The azide allows for highly specific covalent bond formation with alkynes via click chemistry, while the Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions for subsequent modifications.[1][2]

Quantitative Data Summary

The physical and computational properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 129392-85-4[3][4]
Molecular Formula C₉H₁₈N₄O₂[3][4]
Molecular Weight 214.26 g/mol (approx.)[3][4]
Exact Mass 214.14300[3]
Appearance Off-white solid[5]
Purity ≥98%[4]
Storage Temperature 4°C or -20°C[1][4]
Polar Surface Area (PSA) 91.57 Ų[3]
LogP 2.26 - 2.60[3][4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 5[4]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound typically begins with a precursor containing a C4 scaffold with two distinct functional groups, such as 4-amino-1-butanol (B41920) or 1,4-diaminobutane (B46682).[6] A common strategy involves the selective protection of the amine functionality followed by the introduction of the azide group.

A logical synthetic workflow is as follows:

  • Amine Protection : The primary amine of the starting material is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is chosen for its stability across a wide range of reaction conditions and its straightforward removal under mild acid.[6]

  • Functional Group Conversion (if necessary) : If starting from a precursor like 4-(tert-Butoxycarbonylamino)-1-butanol, the hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.[7]

  • Azidation : The azide group is introduced via nucleophilic substitution using an azide salt, such as sodium azide, which displaces the leaving group.

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Activation cluster_step3 Step 3: Azidation start 4-Amino-1-butanol reagent1 (Boc)₂O, Base start->reagent1 product1 tert-Butyl N-(4-hydroxybutyl)carbamate reagent1->product1 reagent2 MsCl or TsCl, Base product1->reagent2 product2 Activated Intermediate (e.g., Mesylate) reagent2->product2 reagent3 Sodium Azide (NaN₃) product2->reagent3 final_product tert-Butyl N-(4-azidobutyl)carbamate reagent3->final_product

Caption: Synthetic workflow for this compound.
Core Reactivity and Applications

The primary utility of this compound stems from its bifunctional nature, enabling its use in multi-step conjugation strategies.

  • Click Chemistry : The azide moiety readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction forms a stable 1,4-disubstituted triazole ring with terminal or internal alkynes.[1][2] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for bioconjugation.[8][9] It can also react with strained alkynes like BCN or DBCO in copper-free click reactions.[1][2]

  • Amine Deprotection : The N-Boc protecting group is stable to many reagents but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.[1][2] This newly exposed amine can then be used for further functionalization, such as amide bond formation with activated carboxylic acids or labeling with amine-reactive dyes.

Applications cluster_click Click Chemistry (CuAAC) cluster_deprotection Boc Deprotection start tert-Butyl N-(4-azidobutyl)carbamate catalyst Cu(I) Catalyst (e.g., CuSO₄ + NaAsc) start->catalyst + Alkyne alkyne Alkyne-tagged Molecule (R-C≡CH) alkyne->catalyst triazole Stable Triazole Conjugate catalyst->triazole Forms stable linkage acid Mild Acid (e.g., TFA) triazole->acid Deprotection Step amine Free Amine Conjugate acid->amine Reveals free amine

Caption: Reaction pathway showing click chemistry and subsequent deprotection.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

This protocol describes the mono-Boc protection of 1,4-diaminobutane, a common precursor for azido-functionalized linkers.

Materials:

  • 1,4-diaminobutane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (B109758) (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Methodology: [10]

  • Dissolve 1,4-diaminobutane (1.0 eq) in dichloromethane in a round-bottom flask.

  • Prepare a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.

  • At room temperature, slowly add the (Boc)₂O solution to the diamine solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After the reaction, transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.[10]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product, tert-butyl N-(4-aminobutyl)carbamate.[10]

Note: The subsequent conversion to the azide would involve diazotization of the free amine followed by substitution with an azide source, or conversion of a corresponding alcohol to a leaving group followed by azide substitution.

Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified molecule (e.g., a protein or oligonucleotide) with an azide linker like this compound.

Materials:

  • Azide compound (e.g., this compound) solution (e.g., 10 mM in DMSO/water)

  • Alkyne-modified molecule in a suitable buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Ligand stock solution (e.g., 200 mM THPTA in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)

  • Microcentrifuge tubes

Methodology: [9][11]

  • Prepare the catalyst solution by incubating CuSO₄ with the THPTA ligand (1:2 molar ratio) for several minutes before starting the reaction.[9][11]

  • In a microcentrifuge tube, combine the alkyne-modified molecule with an excess (e.g., 4-50 equivalents) of the azide compound.[9]

  • Add the pre-incubated THPTA/CuSO₄ catalyst complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.[11]

  • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[9][11]

  • The resulting triazole-linked product can then be purified by methods appropriate for the target molecule (e.g., ethanol (B145695) precipitation for DNA, dialysis or size-exclusion chromatography for proteins).[9]

Safety and Handling

  • General Handling : Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]

  • Azide Group : Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain metals. While this compound has a high ratio of carbon and hydrogen atoms to nitrogen, which generally reduces its explosive potential, it should still be handled with care. Avoid heating excessively.

  • Boc-Protected Amine : The Boc-protected amine is generally stable. However, related carbamates can cause skin and eye irritation.[13][14]

  • Stability and Storage : The compound is stable under recommended storage conditions (4°C or -20°C in a dry, well-ventilated place).[1][4] It is incompatible with strong oxidizing agents.[5]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

References

Tert-butyl N-(4-azidobutyl)carbamate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl N-(4-azidobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional chemical linker of significant interest in medicinal chemistry, chemical biology, and drug development. Its structure incorporates a terminal azide (B81097) group and an amine group protected by a tert-butoxycarbonyl (Boc) moiety. This arrangement makes it a versatile tool for covalent modification and conjugation of molecules. The azide functional group allows for highly specific and efficient ligation through bioorthogonal "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be unmasked under mild acidic conditions for subsequent derivatization.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers in the life sciences.

IUPAC Name and Chemical Structure

  • IUPAC Name: this compound[1]

  • CAS Number: 129392-85-4[2][3]

  • Chemical Structure:

    • The molecule consists of a four-carbon (butyl) chain.

    • One terminus of the chain is attached to an azide group (-N₃).

    • The other terminus is a nitrogen atom that is part of a carbamate (B1207046) functional group.

    • This nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

    SMILES: O=C(OC(C)(C)C)NCCCCN=[N+]=[N-][3]

Physicochemical and Computational Data

The properties of this compound are summarized in the table below. These data are crucial for understanding the compound's behavior in experimental settings, including its solubility, reactivity, and storage requirements.

PropertyValueReference(s)
Molecular FormulaC₉H₁₈N₄O₂[2][4]
Molecular Weight214.26 g/mol [3][5]
Exact Mass214.14300 Da[4]
PurityTypically ≥95% - ≥98%[3]
Topological Polar Surface Area (TPSA)87.09 Ų[3]
LogP (octanol-water partition coefficient)2.25 - 2.60[3][4]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]
Rotatable Bonds5[3]
Storage ConditionsRecommended: -20°C for long-term storage.[5]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a precursor with a four-carbon backbone and two differentiable functional groups.[6] A common and controlled strategy utilizes precursors like 4-amino-1-butanol (B41920), where the amine and hydroxyl groups can be functionalized sequentially.[6]

The general synthetic workflow is illustrated below, followed by detailed experimental protocols for each key transformation.

G cluster_0 Synthesis Workflow A Precursor (e.g., 4-Amino-1-butanol) B Step 1: Boc Protection tert-Butyl N-(4-hydroxybutyl)carbamate A->B (Boc)₂O, Base C Step 2: Azidation This compound (Final Product) B->C 1. Mesylation (MsCl) 2. Azide Substitution (NaN₃)

Caption: General synthetic workflow for this compound.

Protocol 1: Boc Protection of 4-Amino-1-butanol

This protocol describes the selective protection of the amine group in 4-amino-1-butanol to yield tert-butyl N-(4-hydroxybutyl)carbamate.

  • Materials:

    • 4-Amino-1-butanol

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

    • Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Standard laboratory glassware, magnetic stirrer, and purification supplies (silica gel)

  • Procedure:

    • Dissolve 4-amino-1-butanol (1.0 equivalent) in the chosen anhydrous solvent.

    • Add a base such as triethylamine (1.1 equivalents) to the solution to act as a proton scavenger.[6]

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture, typically at room temperature or cooled in an ice bath.[6]

    • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure tert-butyl N-(4-hydroxybutyl)carbamate.

Protocol 2: Conversion of Hydroxyl to Azide Group

This protocol details the two-step conversion of the hydroxyl group in tert-butyl N-(4-hydroxybutyl)carbamate to an azide group. The hydroxyl is first converted to a good leaving group (mesylate), which is then displaced by an azide.

  • Materials:

    • tert-Butyl N-(4-hydroxybutyl)carbamate (from Protocol 1)

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or another suitable non-nucleophilic base

    • Sodium azide (NaN₃)

    • Anhydrous solvents (e.g., Dichloromethane (DCM) for mesylation, Dimethylformamide (DMF) for azidation)

    • Standard laboratory glassware, magnetic stirrer, and purification supplies

  • Procedure:

    • Mesylation:

      • Dissolve tert-butyl N-(4-hydroxybutyl)carbamate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool the mixture to 0°C in an ice bath.

      • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains low.

      • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

      • Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude mesylate is often used directly in the next step without further purification.

    • Azide Substitution:

      • Dissolve the crude mesylate from the previous step in DMF.

      • Add sodium azide (NaN₃, 2-3 equivalents) to the solution.

      • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours or overnight. Monitor the reaction by TLC.

      • After completion, cool the mixture to room temperature and dilute with water.

      • Extract the product with an organic solvent like ethyl acetate.

      • Combine the organic extracts, wash extensively with water and brine to remove DMF and excess salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Applications in Research and Drug Development

This compound is primarily used as a heterobifunctional crosslinker.[2] Its utility stems from the orthogonal reactivity of its two functional groups.

Click Chemistry and Bioconjugation

The azide group is a key component for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5][7][8] These reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[9][10]

This allows for the precise covalent attachment of the linker to molecules containing a terminal alkyne. Applications include:

  • Labeling Biomolecules: Attaching probes (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, or glycans for visualization and detection.[9]

  • Drug Delivery: Conjugating drugs to targeting moieties like antibodies or peptides to create Antibody-Drug Conjugates (ADCs) or other targeted delivery systems.

  • PROTACs: Serving as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Solid-Phase Synthesis and Derivatization

The Boc-protected amine provides a stable, masked reactive site. The Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing a primary amine.[2][5] This amine can then be used for further modifications, such as:

  • Amide bond formation with carboxylic acids.

  • Attachment to solid supports for peptide or small molecule synthesis.

  • Formation of ureas, sulfonamides, or other amine derivatives.

The logical workflow for using this linker in a bioconjugation application is depicted below.

G cluster_1 Bioconjugation Application Workflow start This compound step1 Click Reaction (CuAAC or SPAAC) with Alkyne-Modified Biomolecule start->step1 intermediate Boc-Protected Conjugate step1->intermediate step2 Boc Deprotection (e.g., TFA) intermediate->step2 final_conjugate Final Conjugate with Free Amine step2->final_conjugate step3 Further Derivatization (e.g., Amide Coupling with Drug/Probe) final_conjugate->step3 final_product Fully Functionalized Bioconjugate step3->final_product

Caption: A typical workflow for the application of the linker in bioconjugation.

Conclusion

This compound is a powerful and versatile chemical tool for researchers engaged in drug discovery, diagnostics, and fundamental biological studies. Its heterobifunctional nature, combining the robust and specific reactivity of the azide group with the readily deprotectable Boc-amine, enables the strategic and controlled assembly of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the synthesis and application of this important linker in advanced biomedical research.

References

Tert-butyl N-(4-azidobutyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl N-(4-azidobutyl)carbamate, a bifunctional linker molecule crucial in the fields of bioconjugation, drug delivery, and proteomics. The presence of a terminal azide (B81097) and a protected amine allows for sequential and orthogonal chemical modifications, making it a valuable tool in the construction of complex molecular architectures.

Core Compound Data

This compound is characterized by a butyl spacer functionalized with an azide group at one terminus and a tert-butoxycarbonyl (Boc) protected amine at the other. This structure allows it to act as a versatile crosslinker.[1]

PropertyValue
Molecular Formula C₉H₁₈N₄O₂[2][3][4]
Molecular Weight 214.27 g/mol [1][5]
CAS Number 129392-85-4[1][2][3][4]
Appearance Liquid or Low Melting Solid
Primary Application Bifunctional crosslinker for "Click Chemistry"[1]

Synthetic Protocols

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the selective protection of a diamine precursor, followed by the conversion of the remaining free amine to an azide group. An alternative pathway begins with a precursor already containing a hydroxyl or halide group, which is later converted to the azide.

Experimental Protocol: Synthesis via 4-Azidobutan-1-amine (B146735)

This protocol details the synthesis starting from 4-azidobutan-1-amine, which is then protected using di-tert-butyl dicarbonate (B1257347).

Step 1: N-Boc Protection of 4-Azidobutan-1-amine

  • Materials:

  • Procedure:

    • Dissolve 4-azidobutan-1-amine (1.0 equivalent) in dichloromethane in a round-bottom flask.

    • Add a base such as triethylamine (1.1 equivalents) to the solution to act as a proton scavenger.

    • Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of dichloromethane.

    • Slowly add the (Boc)₂O solution to the stirred amine solution at room temperature.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4_Azidobutylamine 4-Azidobutan-1-amine Reaction N-Boc Protection (DCM, Base) 4_Azidobutylamine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction Workup Aqueous Wash & Drying Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Final_Product tert-butyl N-(4-azidobutyl)carbamate Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Application in Bioconjugation: Click Chemistry

This compound is a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide moiety readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further functionalization.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

  • Materials:

    • This compound

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

    • DMSO or DMF (if needed to dissolve starting materials)

  • Procedure:

    • Prepare stock solutions of all reagents. Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer. Use a minimal amount of DMSO or DMF if necessary for solubility.

    • Prepare a fresh stock solution of sodium ascorbate in the reaction buffer.

    • In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of this compound.

    • Add the copper(II) sulfate and the stabilizing ligand (e.g., THPTA) to the reaction mixture. A typical final concentration for the copper catalyst is 50-100 µM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent is typically 5-10 times that of the copper catalyst.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

    • Once the reaction is complete, the resulting conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC.

CuAAC 'Click Chemistry' Signaling Pathway Azide_Linker tert-butyl N-(4-azidobutyl)carbamate Click_Reaction CuAAC Reaction Azide_Linker->Click_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Protein) Alkyne_Molecule->Click_Reaction Catalyst_System Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst_System->Click_Reaction Triazole_Conjugate Stable Triazole-Linked Conjugate Click_Reaction->Triazole_Conjugate

Caption: Conceptual pathway of a CuAAC "Click Chemistry" reaction.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tert-butyl N-(4-azidobutyl)carbamate, a bifunctional molecule often utilized in bioconjugation and medicinal chemistry. The presence of the azide (B81097) allows for "click" chemistry reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking a primary amine. Accurate interpretation of its ¹H NMR spectrum is crucial for confirming its synthesis and purity.

Molecular Structure and Proton Environments

This compound possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key functional groups influencing the chemical shifts are the Boc group, the alkyl chain, the carbamate (B1207046) linkage, and the terminal azide group.

Tert_butyl_N_4_azidobutyl_carbamate boc_c C(CH₃)₃ boc_o O boc_co C=O nh NH boc_co->nh ch2_a CH₂ (a) nh->ch2_a ch2_b CH₂ (b) ch2_a->ch2_b ch2_c CH₂ (c) ch2_b->ch2_c ch2_d CH₂ (d) ch2_c->ch2_d n3 N₃ ch2_d->n3

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts (δ) are predicted based on typical values for similar functional groups and may vary slightly depending on the solvent and concentration.[1][2][3]

SignalProtonsMultiplicityIntegrationPredicted Chemical Shift (δ, ppm)
a-C(CH ₃)₃Singlet9H~1.44
b-NH-CH ₂-Quartet2H~3.10
c-CH₂-CH ₂-CH₂-Quintet2H~1.58
d-CH₂-CH ₂-N₃Quintet2H~1.65
e-CH ₂-N₃Triplet2H~3.28
f-NH -Broad Singlet1H~4.5-5.0

Interpretation of the ¹H NMR Spectrum

  • Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.44 ppm.[4][5] This signal is a hallmark of a Boc-protected compound and is typically well-defined and integrates to nine protons.

  • Alkyl Chain (-CH₂-):

    • -NH-CH₂- (b): The methylene (B1212753) group adjacent to the carbamate nitrogen is deshielded by the electronegative nitrogen and carbonyl group, and is expected to resonate as a quartet around 3.10 ppm. The splitting pattern arises from coupling to the adjacent methylene group (c) and the NH proton.

    • -CH₂-CH₂-CH₂- (c and d): The two central methylene groups of the butyl chain are in a more shielded environment and are expected to appear as overlapping quintets around 1.58-1.65 ppm. Their signals are split by the protons on the adjacent methylene groups.

    • -CH₂-N₃ (e): The methylene group directly attached to the electron-withdrawing azide group is significantly deshielded and is predicted to be a triplet at approximately 3.28 ppm, due to coupling with the adjacent methylene group (d).

  • Carbamate Proton (-NH-): The carbamate proton typically appears as a broad singlet in the region of 4.5-5.0 ppm.[6] Its chemical shift and broadness can be influenced by solvent, temperature, and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a general procedure for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire the spectrum at room temperature.
  • A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
  • A standard pulse sequence for ¹H NMR acquisition should be used.

4. Data Processing:

  • The raw data (Free Induction Decay, FID) should be processed using appropriate software.
  • Processing steps include Fourier transformation, phase correction, and baseline correction.
  • The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
  • Integration of the peaks should be performed to determine the relative number of protons for each signal.

start [label="Start: this compound Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Deuterated Solvent\n(e.g., CDCl₃)"]; transfer [label="Transfer to NMR Tube"]; acquire [label="Acquire ¹H NMR Spectrum\n(≥300 MHz Spectrometer)"]; process [label="Process Data\n(FT, Phasing, Baseline Correction)"]; analyze [label="Analyze Spectrum\n(Chemical Shift, Integration, Multiplicity)"]; end [label="End: Interpreted Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve -> transfer -> acquire -> process -> analyze -> end; }

Caption: Experimental workflow for ¹H NMR analysis.

References

In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Tert-butyl N-(4-azidobutyl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: an azide (B81097), a carbamate (B1207046), and a tert-butyl group. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring an FT-IR spectrum, and a workflow diagram for the analytical process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands corresponding to the vibrational modes of its specific functional groups. The predicted key vibrational modes, their expected wavenumber ranges, and their assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300 - 3400MediumN-H stretchCarbamate
~2960 - 2850StrongC-H stretch (asymmetric and symmetric)Alkane (butyl chain and tert-butyl)
~2100 Strong, Sharp N≡N stretch (asymmetric) Azide
~1700 - 1680StrongC=O stretch (urethane)Carbamate
~1540 - 1520MediumN-H bend and C-N stretch (Amide II)Carbamate
~1470 - 1450MediumC-H bend (scissoring)Alkane
~1390 and ~1365Medium-StrongC-H bend (gem-dimethyl)Tert-butyl
~1250StrongC-N stretch and C-O stretchCarbamate
~1040MediumC-O stretchCarbamate

Note: The exact peak positions can be influenced by the sample phase (solid or liquid) and intermolecular interactions.

Key Spectral Features

The most prominent and characteristic absorption band for this compound is expected to be the strong and sharp azide (N≡N) stretching vibration around 2100 cm⁻¹[1][2][3][4]. This peak is a definitive marker for the presence of the azide functional group.

The carbamate group will be identifiable by a combination of bands: the N-H stretching vibration in the region of 3300-3400 cm⁻¹, a strong carbonyl (C=O) stretch between 1700-1680 cm⁻¹, and the characteristic "Amide II" band (a mix of N-H bending and C-N stretching) around 1540-1520 cm⁻¹[5][6][7].

The aliphatic nature of the molecule will be represented by strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region. The presence of the tert-butyl group is specifically indicated by a characteristic doublet of medium to strong intensity around 1390 cm⁻¹ and 1365 cm⁻¹ due to gem-dimethyl C-H bending vibrations[8].

Experimental Protocol: FT-IR Analysis

This section details a standard procedure for obtaining an FT-IR spectrum of a compound like this compound. The choice of method depends on whether the sample is a solid or a liquid at room temperature.

Method 1: KBr Pellet Method (for Solid Samples)

This is a common technique for analyzing solid samples in transmission mode.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Heat lamp or oven (for drying KBr)

  • Analytical balance

Procedure:

  • Sample and KBr Preparation:

    • Thoroughly dry the IR-grade KBr to remove any moisture, which can cause significant interference in the spectrum (a broad band around 3400 cm⁻¹). This can be achieved by heating the KBr in an oven at ~110°C for several hours and storing it in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and about 200-300 mg of the dried KBr[9]. The sample concentration in KBr should be in the range of 0.2% to 1%[10].

  • Grinding and Mixing:

    • First, grind the sample in the agate mortar until it is a fine powder.

    • Add the KBr to the mortar and gently triturate to mix thoroughly with the sample[9]. The goal is to achieve a uniform dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer the mixture to the die of the pellet press, ensuring an even layer.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes[11]. If a vacuum die is available, apply a vacuum to remove trapped air and moisture.

  • Spectrum Acquisition:

    • Carefully remove the resulting thin, transparent KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.

    • Acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections and identify the significant absorption peaks.

Method 2: Neat Liquid or Attenuated Total Reflectance (ATR) (for Liquid Samples)

If the sample is a liquid, the analysis is simpler.

For Neat Liquid Analysis:

  • Place a small drop of the liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr)[12].

  • Place a second salt plate on top to create a thin film of the liquid between the plates[12].

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.

For ATR-FTIR Analysis:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small drop of the liquid sample directly onto the ATR crystal[13].

  • Acquire the spectrum. ATR is particularly useful for viscous or strongly absorbing liquids.

FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of this compound using the KBr pellet method.

FTIR_Workflow FT-IR Analysis Workflow for a Solid Sample A Sample Preparation B Grind Sample (1-2 mg) A->B C Mix with Dry KBr (~200 mg) B->C D Press into a Pellet C->D E FT-IR Measurement D->E F Acquire Background Spectrum (Pure KBr Pellet) E->F G Acquire Sample Spectrum F->G H Data Analysis G->H I Baseline Correction H->I J Peak Identification & Assignment I->J K Final Spectrum & Report J->K

Caption: Workflow for FT-IR analysis using the KBr pellet method.

References

Solubility of Tert-butyl N-(4-azidobutyl)carbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl N-(4-azidobutyl)carbamate, a bifunctional molecule of significant interest in chemical biology and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features, supported by data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility in specific organic solvents, ensuring optimal conditions for synthesis, purification, and application.

Core Concepts: Predicting Solubility from Molecular Structure

The solubility of this compound in various organic solvents is dictated by the interplay of its distinct structural components: the nonpolar tert-butyl group and butyl chain, and the polar carbamate (B1207046) and azide (B81097) functionalities.

  • Tert-butyl Group: This bulky, nonpolar moiety significantly contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar and weakly polar organic solvents. The steric hindrance provided by the tert-butyl group can also disrupt intermolecular interactions that might otherwise favor the solid state.

  • Butyl Chain: The four-carbon alkyl chain further increases the nonpolar character of the molecule, contributing to its affinity for lipophilic solvents.

  • Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bond acceptance, which is expected to promote solubility in polar aprotic and, to a lesser extent, polar protic solvents.

  • Azide Group: The azide functional group is polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar organic solvents.

Based on these structural attributes, a qualitative prediction of solubility in a range of common organic solvents can be made.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various organic solvents. These predictions are based on the analysis of its functional groups and are intended as a guideline for solvent selection. "High" solubility is predicted for solvents that are likely to dissolve the compound at concentrations greater than 50 mg/mL. "Moderate" solubility suggests concentrations between 10-50 mg/mL, while "Low" indicates solubility below 10 mg/mL. "Insoluble" suggests negligible dissolution.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Hexane, HeptaneModerate to HighThe significant nonpolar character from the tert-butyl group and butyl chain should drive solubility.
Toluene (B28343)HighThe aromatic nature of toluene can interact favorably with the alkyl portions of the molecule.
Polar Aprotic Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving molecules with a mix of polar and nonpolar features.
Tetrahydrofuran (THF)HighTHF's polarity and ability to act as a hydrogen bond acceptor make it a good solvent candidate.
Ethyl Acetate (B1210297)HighThe ester functionality of ethyl acetate can interact with both the polar and nonpolar regions of the molecule.
Acetonitrile (B52724) (ACN)Moderate to HighThe polarity of acetonitrile should facilitate dissolution through dipole-dipole interactions with the carbamate and azide groups.
Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent that is expected to effectively solvate the polar functional groups.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong polar aprotic solvent that should readily dissolve the compound.
Polar Protic Methanol, EthanolModerateThe ability of alcohols to act as both hydrogen bond donors and acceptors may lead to moderate solubility, though the nonpolar character of the solute could limit high solubility.
WaterLow to InsolubleThe large nonpolar portion of the molecule is expected to significantly limit its solubility in water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS), or a Nuclear Magnetic Resonance (NMR) spectrometer.

2. Procedure:

  • Preparation of Stock Solutions (for Calibration):

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the remaining undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Dilute the supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted supernatant using a pre-calibrated analytical method (e.g., HPLC, GC, or NMR).

    • Construct a calibration curve by plotting the analytical signal of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantitative analysis (e.g., HPLC, GC, NMR) F->G H Calculate solubility G->H

General workflow for experimental solubility determination.

This in-depth guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For critical applications, it is strongly recommended that researchers perform their own solubility tests to obtain precise data for their specific experimental conditions.

Stability and Storage of Tert-butyl N-(4-azidobutyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(4-azidobutyl)carbamate is a bifunctional linker molecule of significant interest in chemical biology and drug development, particularly in the field of bioconjugation and "click" chemistry. Its utility is predicated on the orthogonal reactivity of its two functional moieties: a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide (B81097). The inherent reactivity of these groups, however, necessitates a thorough understanding of the compound's stability profile to ensure its integrity during storage and handling, as well as to inform its use in synthetic protocols. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles for the stability of organic azides and Boc-protected amines. Detailed experimental protocols for assessing the stability of this and similar molecules are also presented.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₈N₄O₂
Molecular Weight 214.26 g/mol
CAS Number 129392-85-4
Appearance Colorless to light yellow liquid
Purity ≥98%

Stability Profile

The stability of this compound is primarily dictated by the chemical properties of its two functional groups: the Boc-carbamate and the alkyl azide.

Stability of the Boc-Carbamate Group

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a range of conditions, but it possesses a key lability under acidic conditions, which is the basis for its widespread use in organic synthesis.

  • Acidic Conditions: The Boc group is readily cleaved under mild to strong acidic conditions.[1][2][3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide.[5] This decomposition pathway is a primary consideration for the stability of this compound. Contact with acidic reagents or environments will lead to the formation of 4-azidobutan-1-amine.

  • Basic Conditions: The Boc group is generally stable to basic conditions and most nucleophiles.[5][6] Hydrolysis under basic conditions is significantly slower than for other esters due to the electron-donating nature of the nitrogen atom.

  • Thermal Stability: The Boc group itself is relatively thermally stable and is unlikely to be the primary point of thermal decomposition for the molecule.

Stability of the Organic Azide Group

Organic azides are energetic compounds and their stability is a critical safety and handling consideration.[7] The stability of an organic azide is influenced by its molecular structure.

  • Structural Stability Assessment:

    • Carbon-to-Nitrogen Ratio (C/N): For this compound (C₉H₁₈N₄O₂), the number of carbon atoms (9) is greater than the number of nitrogen atoms (4). This is a general indicator of relative stability for an organic azide.[7]

    • Rule of Six: This rule suggests that having at least six carbon atoms per energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe. With nine carbon atoms and one azide group, this molecule adheres to this guideline.[7]

  • Photostability: Organic azides can be sensitive to light, particularly UV light, which can induce decomposition through the formation of a reactive nitrene intermediate.[7]

  • Mechanical Shock and Friction: As with many energetic compounds, organic azides can be sensitive to mechanical shock and friction, although aliphatic azides are generally less sensitive than aryl or acyl azides.[7]

  • Chemical Incompatibility: Contact with strong oxidizing agents, strong acids, and certain metals (especially heavy metals like copper, lead, and mercury) should be avoided as this can lead to the formation of highly unstable and explosive metal azides.[7] Halogenated solvents should also be avoided as they can form dangerously unstable compounds with azides.[7]

Recommended Storage and Handling

Based on the stability profile of its functional groups, the following storage and handling conditions are recommended for this compound.

ParameterRecommendationRationale
Temperature 4°C for long-term storage. May be shipped at room temperature for short durations.[4] For enhanced stability, storage at -20°C is advisable.To minimize the potential for thermal decomposition of the azide group.[7]
Light Store in an amber vial or other light-protecting container.To prevent photochemical decomposition of the azide group.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidative degradation.
Container Glass or other inert container. Avoid contact with incompatible metals.To prevent the formation of unstable metal azides.[7]
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid mechanical shock and friction. Use non-metal spatulas for transfer.To mitigate risks associated with the energetic nature of the azide group.[7]

Experimental Protocols for Stability Assessment

The following protocols provide a framework for researchers to generate specific stability data for this compound.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the onset temperature of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum or high-pressure DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: Equilibrate the sample at 25°C. Heat the sample at a constant rate of 5 or 10°C/min over a temperature range of 25°C to 300°C.

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the first major exothermic event is determined as the decomposition temperature. The area under the exothermic peak corresponds to the enthalpy of decomposition.[8]

Stability-Indicating HPLC Method for Hydrolytic Stability

This protocol describes how to assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Forced Degradation Study:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or phosphate (B84403) buffer) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Analyze the stressed samples by HPLC to identify degradation products and ensure the analytical method can resolve the parent compound from its degradants.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength where the compound has absorbance (e.g., ~210 nm).

    • Injection Volume: 10 µL.

  • Kinetic Study:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, 9).

    • Store the solutions at a constant temperature (e.g., 25°C or 40°C).

    • At various time points, withdraw aliquots, neutralize if necessary, and analyze by the developed HPLC method to determine the concentration of the remaining parent compound.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Note: The hydrolysis of the carbamate (B1207046) under basic conditions will produce an amine, which can be derivatized post-column with reagents like o-phthalaldehyde (B127526) (OPA) for fluorescent detection, providing a highly sensitive analytical method as described in EPA Method 531.1 and 531.2.[10][11][12]

Photostability Assessment

This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[13]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and place it in a photostable, transparent container (e.g., quartz cuvette). Prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides both visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using the stability-indicating HPLC method to quantify the amount of parent compound remaining.

  • Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizing Logical Relationships and Workflows

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic conditions and the decomposition of the azide group under thermal or photolytic stress.

A This compound B 4-Azidobutan-1-amine A->B  Acidic Conditions (H+) C Isobutylene + CO2 A->C  Acidic Conditions (H+) D Nitrene Intermediate A->D  Heat (Δ) or Light (hν) E Decomposition Products D->E

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

A logical workflow for a comprehensive stability assessment of this compound is presented below.

cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Quantitative Stability Studies cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Develop Stability-Indicating HPLC Method A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Thermal Stress B->E F Photolytic Stress B->F G Kinetic Analysis of Hydrolysis (pH profile) C->G D->G H DSC/TGA for Thermal Decomposition Profile E->H I ICH Q1B Photostability Study F->I J Determine Degradation Rates and Pathways G->J H->J I->J K Establish Recommended Storage Conditions & Shelf-life J->K

Caption: Workflow for comprehensive stability testing.

Conclusion

This compound is a valuable chemical tool whose stability is governed by its constituent functional groups. The Boc-carbamate is susceptible to acidic cleavage, while the organic azide moiety is sensitive to heat and light. Adherence to recommended storage conditions—cool, dark, and inert—is crucial for maintaining the compound's integrity. For applications requiring stringent quality control, a thorough experimental stability assessment, following the protocols outlined in this guide, is strongly recommended to establish a comprehensive stability profile and ensure the reliability of experimental outcomes.

References

An In-depth Technical Guide to tert-Butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129392-85-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(4-azidobutyl)carbamate, a bifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its role in bioconjugation and molecular assembly through "click chemistry."

Core Properties and Specifications

This compound is a valuable research chemical that incorporates two key functional groups: a terminal azide (B81097) and a tert-butoxycarbonyl (Boc) protected amine. This unique structure allows for sequential or orthogonal chemical modifications, making it an ideal linker for a variety of applications. The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The Boc-protected amine provides a latent primary amine that can be readily deprotected under mild acidic conditions for subsequent functionalization.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 129392-85-4--INVALID-LINK--[1]
Molecular Formula C₉H₁₈N₄O₂--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Weight 214.27 g/mol --INVALID-LINK--[2]
Appearance Off-white solid--INVALID-LINK--
Purity Typically ≥95% or ≥98%--INVALID-LINK--[2], --INVALID-LINK--[1]
Solubility Insoluble in water--INVALID-LINK--
Storage Temperature 4°C--INVALID-LINK--[1]

Table 2: Computational Data

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 87.09 Ų--INVALID-LINK--[1]
LogP 2.6016--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Rotatable Bonds 5--INVALID-LINK--[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in click chemistry and deprotection reactions.

Synthesis of this compound

The synthesis is a two-step process starting from 1,4-diaminobutane (B46682). The first step involves the mono-Boc protection of the diamine, followed by the conversion of the remaining primary amine to an azide.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Azidation 1,4-Diaminobutane 1,4-Diaminobutane tert-Butyl N-(4-aminobutyl)carbamate tert-Butyl N-(4-aminobutyl)carbamate 1,4-Diaminobutane->tert-Butyl N-(4-aminobutyl)carbamate  DCM, rt, 16h Di-tert-butyl dicarbonate (B1257347) Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->tert-Butyl N-(4-aminobutyl)carbamate tert-Butyl N-(4-aminobutyl)carbamate_2 tert-Butyl N-(4-aminobutyl)carbamate Product This compound tert-Butyl N-(4-aminobutyl)carbamate_2->Product  CuSO4, Base, Solvent Triflyl azide TfN3 Triflyl azide->Product

Synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

This protocol is adapted from a known procedure for the mono-Boc protection of 1,4-diaminobutane.[3][4]

  • Materials:

  • Procedure:

    • Dissolve 1,4-diaminobutane (e.g., 11.36 mmol, 1 g) in dichloromethane (15 ml).

    • Slowly add a solution of di-tert-butyl dicarbonate (e.g., 2.83 mmol, 0.619 g) in dichloromethane (15 ml) to the stirred solution of the diamine at room temperature.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any insoluble impurities.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure tert-butyl N-(4-aminobutyl)carbamate.

Step 2: Synthesis of this compound from tert-Butyl N-(4-aminobutyl)carbamate

This procedure utilizes a copper-catalyzed diazo transfer reaction with triflyl azide (TfN₃).

  • Materials:

    • tert-Butyl N-(4-aminobutyl)carbamate (1 eq.)

    • Trifluoromethanesulfonyl azide (TfN₃) (1.1 eq.)

    • Copper(II) sulfate (B86663) (CuSO₄) (catalytic amount)

    • Base (e.g., triethylamine (B128534) or pyridine)

    • Solvent (e.g., DCM or Methanol/Water)

  • Procedure:

    • Dissolve tert-butyl N-(4-aminobutyl)carbamate in the chosen solvent.

    • Add a catalytic amount of CuSO₄.

    • Add the base to the reaction mixture.

    • Slowly add triflyl azide to the stirring solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a click chemistry reaction using this compound with a terminal alkyne.[5][6][7]

G Azide This compound Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Alkyne Terminal Alkyne (e.g., on a biomolecule) Alkyne->Product Catalyst Cu(I) Source (CuSO4 + Na-Ascorbate) Catalyst->Product  Solvent (e.g., tBuOH/H2O)  Room Temperature

General workflow for a CuAAC (Click Chemistry) reaction.
  • Materials:

    • This compound (1 eq.)

    • Terminal alkyne-containing molecule (1 eq.)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 1-5 mol%)

    • Sodium ascorbate (B8700270) (e.g., 10-50 mol%)

    • Solvent (e.g., a mixture of t-butanol and water, or THF and water)

  • Procedure:

    • Dissolve the terminal alkyne and this compound in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change to yellow/orange is often observed, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.

Boc-Deprotection of the Amine

This protocol describes the removal of the Boc protecting group to reveal the primary amine using trifluoroacetic acid (TFA).

G Start Boc-Protected Amine (e.g., the product from 2.2) Product Primary Amine (as TFA salt) Start->Product Reagent Trifluoroacetic Acid (TFA) Reagent->Product Solvent Dichloromethane (DCM) Solvent->Product  Room Temperature

Workflow for the deprotection of the Boc group.
  • Materials:

    • Boc-protected amine (1 eq.)

    • Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add TFA to the solution at room temperature. The amount of TFA can be adjusted depending on the substrate's sensitivity.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine is obtained as its TFA salt. If the free amine is required, a basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile tool in several areas of scientific research:

  • Bioconjugation: The azide group allows for the efficient and specific attachment of this linker to biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain a terminal alkyne. This is a powerful strategy for creating labeled biomolecules for imaging, diagnostics, or therapeutic applications.

  • Drug Discovery: This linker can be used to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic drug). The cleavable Boc group can be removed to attach another molecule, enabling the synthesis of complex drug conjugates.

  • Materials Science: In polymer chemistry, it can be used to functionalize polymer chains or surfaces. The azide allows for the "clicking" of the polymer onto a surface or another polymer, while the protected amine can be deprotected to introduce new functionalities.

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for subsequent modification via click chemistry.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. As with all organic azides, there is a potential for instability, especially with heat or shock, although the ratio of heavy atoms to nitrogen in this compound suggests a moderate level of stability.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. For related compounds, hazards such as causing severe skin burns and eye damage have been reported.[1]

This guide provides a foundational understanding and practical protocols for the use of this compound. For specific applications, further optimization of the described methods may be necessary.

References

An In-depth Technical Guide to the Boc Protection of 4-Azidobutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butoxycarbonyl (Boc) protection of 4-azidobutylamine, yielding tert-butyl (4-azidobutyl)carbamate. This process is a crucial step in synthetic organic chemistry, particularly in the preparation of linkers and building blocks for bioconjugation and pharmaceutical development.

Core Mechanism of Boc Protection

The Boc protection of 4-azidobutylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

The reaction can proceed with or without a base. In the absence of a base, the amine substrate itself can act as a base to neutralize the protonated intermediate. However, the use of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is common to accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

The initial nucleophilic attack forms a tetrahedral intermediate. This intermediate is unstable and collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable products carbon dioxide (CO2) and tert-butoxide. The tert-butoxide is a strong base and will deprotonate the protonated carbamate (B1207046) to yield the final N-Boc protected amine and tert-butanol. The evolution of CO2 gas is a driving force for the reaction.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine 4-Azidobutylamine (H₂N-(CH₂)₄-N₃) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Tetrahedral_Intermediate Protonated_Carbamate Protonated Carbamate Tetrahedral_Intermediate->Protonated_Carbamate Collapse & Leaving Group Departure tBuOH tert-Butanol Tetrahedral_Intermediate->tBuOH CO2 Carbon Dioxide Tetrahedral_Intermediate->CO2 Boc_Amine tert-Butyl (4-azidobutyl)carbamate Protonated_Carbamate->Boc_Amine Deprotonation

Caption: Mechanism of Boc protection of 4-azidobutylamine.

Experimental Data

The following table summarizes typical quantitative data for the Boc protection of primary amines, which is applicable to 4-azidobutylamine. Specific yields may vary depending on the exact reaction conditions and purification methods employed.

ParameterValueNotes
Reactants
4-Azidobutylamine1.0 equivalentStarting material.
Di-tert-butyl dicarbonate1.0 - 1.2 equivalentsThe Boc-protecting reagent. A slight excess is often used to ensure complete reaction.
Base (e.g., TEA)1.0 - 1.5 equivalentsOptional, but recommended to increase reaction rate.
SolventDichloromethane (B109758) (DCM) or THFAnhydrous solvent is preferred.
Reaction Conditions
Temperature0 °C to Room TemperatureThe reaction is typically started at a lower temperature and allowed to warm to room temperature.
Reaction Time2 - 16 hoursMonitored by TLC until completion.
Product
Product Nametert-Butyl (4-azidobutyl)carbamateCAS: 129392-85-4
Typical Yield> 90%Highly dependent on the work-up and purification procedure.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 4.95 (br s, 1H), 3.30 (t, J=6.8 Hz, 2H), 3.15 (q, J=6.4 Hz, 2H), 1.62-1.55 (m, 4H), 1.44 (s, 9H)Chemical shifts are approximate and may vary slightly.
¹³C NMR (CDCl₃, 100 MHz)δ 156.0, 79.1, 51.1, 40.2, 28.4 (3C), 26.8, 26.4
IR (neat, cm⁻¹)~3340 (N-H), ~2975, 2930 (C-H), ~2095 (N₃), ~1690 (C=O), ~1520 (N-H bend), ~1170 (C-O)Characteristic peaks for the functional groups present.

Experimental Protocol

This section provides a detailed methodology for the Boc protection of 4-azidobutylamine.

Materials:

  • 4-Azidobutylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-azidobutylamine (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.2 eq.) to the stirred solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl (4-azidobutyl)carbamate, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-azidobutylamine in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Boc₂O solution dropwise C->D E Warm to RT and stir (2-16 h) D->E F Monitor by TLC E->F G Quench with NaHCO₃ (aq) F->G Reaction Complete H Separate organic layer G->H I Wash with NaHCO₃ & Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Column Chromatography (optional) K->L

Caption: Experimental workflow for Boc protection.

The Synthesis of Tert-butyl N-(4-azidobutyl)carbamate: A Technical Guide to Essential Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Tert-butyl N-(4-azidobutyl)carbamate, a valuable bifunctional linker in chemical biology and drug discovery. This document details various synthetic pathways, providing a comparative analysis of precursors and methodologies, complete with detailed experimental protocols and workflow visualizations.

This compound is a key reagent utilized in bioconjugation, proteomics, and the development of targeted therapeutics. Its structure incorporates a terminal azide (B81097) group, which is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The other end of the molecule features a tert-butoxycarbonyl (Boc)-protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization. This dual functionality allows for the sequential or orthogonal conjugation of different molecules, making it an indispensable tool for creating complex biomolecular architectures.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes, primarily differing in the choice of starting material. The selection of a particular pathway often depends on the availability and cost of the precursors, as well as the desired scale and purity of the final product. The following table summarizes the key quantitative data for the most common synthetic approaches.

PrecursorIntermediate(s)Key ReactionsOverall YieldPurityReference(s)
1,4-Diaminobutane (B46682)Tert-butyl N-(4-aminobutyl)carbamateMono-Boc protection, Diazotization, Azidation~60-70%>95%[1][2]
4-Amino-1-butanol (B41920)N-Boc-4-amino-1-butanol, Tert-butyl N-(4-bromobutyl)carbamateBoc protection, Bromination, Azidation~70-80%>98%[3][4]
4-Chlorobutylamine HydrochlorideN-Boc-4-chlorobutylamineBoc protection, Azidation~85-95%>98%[5]

Synthetic Pathway Diagrams

The logical flow of the primary synthetic routes is illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the precursor-to-product transformations.

Synthesis_from_1_4_Diaminobutane 1,4-Diaminobutane 1,4-Diaminobutane Intermediate_1 Tert-butyl N-(4-aminobutyl)carbamate 1,4-Diaminobutane->Intermediate_1 (Boc)2O, Dichloromethane Final_Product This compound Intermediate_1->Final_Product 1. NaNO2, H2SO4 2. NaN3

Caption: Synthesis of this compound from 1,4-Diaminobutane.

Synthesis_from_4_Amino_1_butanol 4-Amino-1-butanol 4-Amino-1-butanol Intermediate_1 N-Boc-4-amino-1-butanol 4-Amino-1-butanol->Intermediate_1 (Boc)2O, Dichloromethane Intermediate_2 Tert-butyl N-(4-bromobutyl)carbamate Intermediate_1->Intermediate_2 CBr4, PPh3, THF Final_Product This compound Intermediate_2->Final_Product NaN3, DMF

Caption: Synthesis of this compound from 4-Amino-1-butanol.

Synthesis_from_4_Chlorobutylamine_HCl 4-Chlorobutylamine_HCl 4-Chlorobutylamine Hydrochloride Intermediate_1 N-Boc-4-chlorobutylamine 4-Chlorobutylamine_HCl->Intermediate_1 (Boc)2O, NaOH, Dioxane/Water Final_Product This compound Intermediate_1->Final_Product NaN3, DMF

Caption: Synthesis of this compound from 4-Chlorobutylamine.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound and its key precursors.

Route 1: From 1,4-Diaminobutane

This route involves the selective mono-protection of a symmetrical diamine, which can be challenging but is cost-effective due to the low price of the starting material.

Step 1: Synthesis of Tert-butyl N-(4-aminobutyl)carbamate [1]

  • Materials:

    • 1,4-Diaminobutane (5.00 g, 56.7 mmol)

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.24 g, 5.67 mmol)

    • Dichloromethane (DCM), anhydrous (100 mL)

    • 0.1 M Hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve 1,4-diaminobutane in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.

    • In a separate flask, dissolve di-tert-butyl dicarbonate in 50 mL of anhydrous DCM.

    • Slowly add the di-tert-butyl dicarbonate solution to the 1,4-diaminobutane solution at room temperature over 1 hour with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 12 hours.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 0.1 M HCl (3 x 100 mL), 5% NaHCO₃ solution (3 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Tert-butyl N-(4-aminobutyl)carbamate as a colorless oil.

    • Expected yield: ~80%.

Step 2: Synthesis of this compound [2]

  • Materials:

    • Tert-butyl N-(4-aminobutyl)carbamate (1.00 g, 5.31 mmol)

    • Sodium nitrite (B80452) (NaNO₂) (0.37 g, 5.31 mmol)

    • Sulfuric acid (H₂SO₄), 2 M

    • Sodium azide (NaN₃) (0.35 g, 5.31 mmol)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve Tert-butyl N-(4-aminobutyl)carbamate in a mixture of 2 M H₂SO₄ (10 mL) and water (5 mL) at 0 °C.

    • Slowly add a solution of sodium nitrite in water (5 mL) to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of sodium azide in water (5 mL) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Extract the mixture with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford this compound.

    • Expected yield: ~75%.

Route 2: From 4-Amino-1-butanol

This pathway offers better control over regioselectivity by starting with a precursor that has differentiated functional groups.

Step 1: Synthesis of N-Boc-4-amino-1-butanol [3]

  • Materials:

    • 4-Amino-1-butanol (5.00 g, 56.1 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (12.8 g, 58.9 mmol)

    • Dichloromethane (DCM), anhydrous (100 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-amino-1-butanol in 100 mL of anhydrous DCM in a 250 mL round-bottom flask and cool to 0 °C.

    • Add di-tert-butyl dicarbonate to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give N-Boc-4-amino-1-butanol.

    • Expected yield: Quantitative.

Step 2: Synthesis of Tert-butyl N-(4-bromobutyl)carbamate [4]

  • Materials:

    • N-Boc-4-amino-1-butanol (1.00 g, 5.28 mmol)

    • Carbon tetrabromide (CBr₄) (2.09 g, 6.34 mmol)

    • Triphenylphosphine (B44618) (PPh₃) (1.66 g, 6.34 mmol)

    • Tetrahydrofuran (THF), anhydrous (20 mL)

    • Diethyl ether

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve N-Boc-4-amino-1-butanol in 20 mL of anhydrous THF in a 50 mL round-bottom flask.

    • Add triphenylphosphine to the solution.

    • Cool the mixture to 0 °C and add carbon tetrabromide portion-wise.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to afford Tert-butyl N-(4-bromobutyl)carbamate as a white solid.

    • Expected yield: ~95%.

Step 3: Synthesis of this compound [5]

  • Materials:

    • Tert-butyl N-(4-bromobutyl)carbamate (1.00 g, 3.96 mmol)

    • Sodium azide (NaN₃) (0.39 g, 5.94 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

    • Diethyl ether

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Tert-butyl N-(4-bromobutyl)carbamate in 10 mL of anhydrous DMF in a 25 mL round-bottom flask.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Cool the mixture to room temperature and dilute with 50 mL of diethyl ether.

    • Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

    • Expected yield: ~90%.

Route 3: From 4-Chlorobutylamine Hydrochloride

This is often the most direct and high-yielding route, starting from a commercially available haloamine.

Step 1: Synthesis of N-Boc-4-chlorobutylamine [5]

  • Materials:

    • 4-Chlorobutylamine hydrochloride (5.00 g, 35.2 mmol)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (8.45 g, 38.7 mmol)

    • Sodium hydroxide (B78521) (NaOH) (2.96 g, 73.9 mmol)

    • 1,4-Dioxane (B91453) (50 mL)

    • Deionized water (50 mL)

    • Ethyl acetate

  • Procedure:

    • Dissolve 4-chlorobutylamine hydrochloride in a mixture of 1,4-dioxane and water in a 250 mL round-bottom flask.

    • Add a solution of sodium hydroxide in water.

    • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give N-Boc-4-chlorobutylamine.

    • Expected yield: ~98%.

Step 2: Synthesis of this compound [5]

  • Materials:

    • N-Boc-4-chlorobutylamine (1.00 g, 4.81 mmol)

    • Sodium azide (NaN₃) (0.47 g, 7.22 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

    • Diethyl ether

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-4-chlorobutylamine in 10 mL of anhydrous DMF in a 25 mL round-bottom flask.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool the mixture to room temperature and dilute with 50 mL of diethyl ether.

    • Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

    • Expected yield: ~97%.

Conclusion

The synthesis of this compound can be accomplished through several efficient pathways. The choice of precursor is a critical decision that will influence the overall efficiency, cost, and scalability of the synthesis. The protocols detailed in this guide provide robust and reproducible methods for obtaining this important bifunctional linker, empowering researchers in the fields of chemical biology and drug development to advance their scientific endeavors. Careful consideration of the advantages and disadvantages of each route will enable the selection of the most appropriate method for a given research objective.

Disclaimer: The experimental procedures described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and purities reported are based on literature values and may vary depending on experimental conditions.

References

Technical Guide: Tert-butyl N-(4-azidobutyl)carbamate - Properties, Handling, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for Tert-butyl N-(4-azidobutyl)carbamate was not available at the time of writing. The safety and handling precautions outlined below are based on the general properties of organic azides, which are potentially hazardous. Always perform a thorough risk assessment before handling this compound and consult with your institution's safety officer.

Introduction

This compound (Boc-NH-(CH₂)₄-N₃) is a bifunctional linker molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide (B81097) group and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement allows for sequential or orthogonal conjugation strategies. The azide functionality is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable ligation to alkyne-modified molecules.[1][2][3][4] The Boc-protected amine provides a latent primary amine that can be deprotected under mild acidic conditions to reveal a nucleophilic site for further functionalization.[5][6]

Chemical and Physical Properties

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 129392-85-4
Molecular Formula C₉H₁₈N₄O₂
Molecular Weight 214.27 g/mol [7][8][9]
Synonyms N-t-butoxycarbonyl-4-azidobutylamine, 1-N-BOC-amino-butane-4-azide

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not available
Boiling Point Not available
Density Not available
LogP 2.26Calculated[9][10]
Topological Polar Surface Area (TPSA) 91.57 ŲCalculated[9][10]
Hydrogen Bond Donors 1Calculated[8]
Hydrogen Bond Acceptors 5Calculated[8]
Rotatable Bonds 5Calculated[8]
Storage Temperature -20°C or 4°C[6][8]

Hazards and Safety Precautions

As a specific Safety Data Sheet (SDS) is not available, the handling of this compound must be approached with caution, adhering to the safety protocols for organic azides. Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.

General Precautions for Handling Organic Azides:

  • Risk Assessment: Conduct a thorough risk assessment before any experiment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.

  • Blast Shield: Use a blast shield, especially when working with quantities greater than a few milligrams or when heating the compound.

  • Avoid Heat and Friction: Do not heat the solid compound unless a thorough thermal analysis (e.g., DSC) has been performed. Avoid grinding or applying friction to the solid material. Use non-metal spatulas (e.g., plastic or ceramic) for handling.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metals, as these can form highly explosive compounds. Do not use chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable di- and tri-azidomethane.

  • Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C or 4°C.[6][8]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and collect in a suitable, labeled container for hazardous waste disposal. Azide-containing waste should be collected separately and quenched according to institutional safety protocols, often involving reduction to the corresponding amine.

Experimental Protocols

This compound is a versatile linker for bioconjugation. Below are representative protocols for its use in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and the subsequent deprotection of the Boc group.

Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule, such as a fluorescent dye or a biomolecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., alkyne-modified peptide or protein)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO or an appropriate organic solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable buffer or solvent.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule with a slight molar excess (e.g., 1.2 equivalents) of this compound in the chosen reaction buffer.

    • Add the copper ligand (e.g., TBTA) to the reaction mixture. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.

    • Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Conditions:

    • Vortex the reaction mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the conjugated molecule, such as size-exclusion chromatography, dialysis, or reversed-phase HPLC.

Representative Protocol: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v mixture).

    • Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • Dissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

    • Further purification can be performed by chromatography if necessary.

Visualizations

Experimental Workflow for Bioconjugation and Deprotection

The following diagram illustrates a typical workflow for using this compound to link a molecule of interest (e.g., a protein) to a reporter molecule (e.g., a fluorescent dye) and subsequently exposing a primary amine for further functionalization.

G cluster_0 Step 1: CuAAC Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Further Functionalization (Optional) A Alkyne-modified Molecule A D Reaction Mixture in Buffer/Solvent A->D B This compound B->D C Cu(I) Catalyst (from CuSO4 + Na Ascorbate) C->D E Boc-protected Conjugate (A-linker-NHBoc) D->E Click Reaction F Purification (e.g., HPLC, SEC) E->F G Purified Boc-protected Conjugate F->G I Deprotection Reaction G->I H Trifluoroacetic Acid (TFA) H->I J Final Conjugate (A-linker-NH2) I->J L Final Product (A-linker-NH-B) J->L K Amine-reactive Molecule B K->L

Caption: Workflow for bioconjugation using this compound.

Logical Relationship of Functional Groups

The following diagram illustrates the relationship between the functional groups of this compound and their respective reactivities.

G cluster_0 This compound cluster_1 Functional Groups cluster_2 Reactivity cluster_3 Reactive Partners / Conditions cluster_4 Resulting Functionality mol Boc-NH-(CH₂)₄-N₃ azide Azide (-N₃) mol->azide boc_amine Boc-protected Amine (-NHBoc) mol->boc_amine click Click Chemistry (e.g., CuAAC, SPAAC) azide->click undergoes deprotection Acidic Deprotection boc_amine->deprotection undergoes alkyne Alkyne-containing Molecule click->alkyne reacts with triazole Stable Triazole Linkage click->triazole forms acid Acid (e.g., TFA) deprotection->acid with primary_amine Primary Amine (-NH₂) deprotection->primary_amine yields

Caption: Functional group relationships of this compound.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The CuAAC reaction, specifically the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, has become an invaluable tool in drug discovery, bioconjugation, and materials science due to its reliability, specificity, and biocompatibility.[2] This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.

Tert-butyl N-(4-azidobutyl)carbamate is a versatile bifunctional molecule. The terminal azide group is readily available for CuAAC reactions, while the tert-butoxycarbonyl (Boc) protecting group on the amine allows for subsequent deprotection and further functionalization. This makes it a valuable building block for introducing a linker with a modifiable amine terminus in a variety of applications, including the synthesis of kinase inhibitors and other bioactive molecules.

These application notes provide a detailed protocol for performing CuAAC reactions using this compound, including reaction conditions, purification procedures, and a representative workflow for its application in drug discovery.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions with an analogous azidobutyl-functionalized compound, 2-(4-Azidobutyl)isoindoline-1,3-dione, to provide an expectation of reaction parameters and yields. Please note that specific yields and reaction times will vary depending on the alkyne substrate, catalyst system, and reaction conditions.

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT1295
Propargyl alcoholCuIDIPEADMFRT892
N-propargyl isoindoline-1,3-dioneCuSO₄·5H₂O/NaAscTBTACH₂Cl₂/H₂O (1:1)RT2488
1-Ethynyl-4-fluorobenzeneCu(OAc)₂NoneAcetonitrile60690
3-EthynylthiopheneCuBrPMDTAToluene80485

RT: Room Temperature, NaAsc: Sodium Ascorbate (B8700270), DIPEA: N,N-Diisopropylethylamine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF: Dimethylformamide. Note: The data presented above is a representative compilation based on typical CuAAC reactions with a structurally similar compound and should be used as a guideline.[3]

Experimental Protocols

This section provides a general protocol for the copper-catalyzed azide-alkyne cycloaddition of this compound with a terminal alkyne.

Materials
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • Solvent: A mixture of tert-butanol (B103910) and water (1:1, v/v) is commonly used. Other solvents like DMSO, DMF, or THF can also be employed depending on the solubility of the reactants.

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water. Also, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water. If using a ligand like THPTA, it can be pre-mixed with the copper sulfate solution.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are generally complete within 1 to 24 hours, though sterically hindered substrates may require longer reaction times.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Mandatory Visualization

The following diagrams illustrate a representative experimental workflow for the application of CuAAC with this compound in the synthesis of a kinase-focused library, a common strategy in drug discovery.[4][5]

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Work-up & Purification cluster_product Final Product Azide This compound Reaction Dissolve Azide & Alkyne in t-BuOH/H2O Azide->Reaction Alkyne Kinase-Privileged Alkyne Fragment Alkyne->Reaction Catalyst Add CuSO4 & Sodium Ascorbate Reaction->Catalyst Stir Stir at Room Temperature (1-24h) Catalyst->Stir Extraction Aqueous Work-up & Organic Extraction Stir->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Boc-Protected Triazole-Linked Kinase Inhibitor Candidate Purification->Product Logic_Flow Start Start: Need for Kinase Inhibitor Library Strategy Strategy: Fragment-Based Assembly via Click Chemistry Start->Strategy Fragment1 Fragment 1: Kinase-Privileged Alkyne Strategy->Fragment1 Fragment2 Fragment 2: this compound (Linker) Strategy->Fragment2 CuAAC CuAAC Reaction Fragment1->CuAAC Fragment2->CuAAC Library Generate Library of Triazole-Linked Compounds CuAAC->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Identify 'Hit' Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization

References

Application Notes and Protocols for Peptide Labeling using Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(4-azidobutyl)carbamate is a versatile bifunctional linker used in bioconjugation and peptide labeling. The presence of a terminal azide (B81097) group allows for its participation in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed to reveal a primary amine. This amine can then be used for subsequent conjugation or modification, making this reagent a valuable tool for creating complex biomolecular structures.

These application notes provide detailed protocols for the deprotection of the Boc group and subsequent use of the resulting 4-azidobutan-1-amine (B146735) linker in both CuAAC and SPAAC-mediated peptide labeling.

Chemical Properties and Handling

PropertyValue
Molecular Formula C9H18N4O2
Molecular Weight 214.26 g/mol
Appearance Colorless to pale yellow oil
Storage Store at 2-8°C. Keep away from heat and open flames.

Safety Precautions: Organic azides are potentially explosive and should be handled with care, avoiding shock, friction, and high temperatures.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate 4-azidobutan-1-amine, which is then ready for conjugation. Mild acidic conditions are used to minimize degradation of the azide functionality.[4]

Materials:

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 10-20 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate in vacuo to yield 4-azidobutan-1-amine. The crude product can be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the deprotected 4-azidobutan-1-amine to an alkyne-modified peptide.[1][5]

Materials:

  • 4-azidobutan-1-amine (from Protocol 1)

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the alkyne-modified peptide in a suitable buffer (e.g., PBS).

  • Prepare a stock solution of 4-azidobutan-1-amine in the same buffer.

  • In a microcentrifuge tube, combine the alkyne-modified peptide and a molar excess (typically 2-10 equivalents) of 4-azidobutan-1-amine.

  • Prepare a fresh catalyst premix by combining CuSO4 and THPTA (or TBTA) in a 1:5 molar ratio.

  • Add the catalyst premix to the peptide/azide mixture. The final concentration of CuSO4 is typically 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~5 mM).

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Upon completion, the labeled peptide can be purified using methods such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and catalyst.

Protocol 3: Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the deprotected 4-azidobutan-1-amine to a peptide modified with a strained alkyne (e.g., DBCO, BCN).[2]

Materials:

  • 4-azidobutan-1-amine (from Protocol 1)

  • Strained alkyne-modified peptide (e.g., DBCO-peptide)

  • A suitable buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Dissolve the strained alkyne-modified peptide in the chosen buffer.

  • Dissolve 4-azidobutan-1-amine in the same buffer.

  • In a microcentrifuge tube, combine the strained alkyne-modified peptide with a slight molar excess (typically 1.5-3 equivalents) of 4-azidobutan-1-amine.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Reaction times can be longer than CuAAC and may require optimization.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction has reached the desired level of completion, purify the labeled peptide using standard methods such as size-exclusion chromatography or reverse-phase HPLC.

Quantitative Data

The efficiency of peptide labeling can be influenced by several factors including the concentration of reactants, reaction time, temperature, and the specific peptide sequence. The following tables provide representative data for typical click chemistry reactions.

Table 1: Representative Reaction Conditions and Yields for CuAAC Labeling

Alkyne-Peptide Concentration (µM)Azide Linker (Equivalents)CuSO4 (µM)Ligand (µM)Reaction Time (h)Typical Yield (%)
1005100500 (THPTA)1>95
50102501250 (TBTA)2>90
202050250 (THPTA)485-95

Note: This data is illustrative and based on typical CuAAC reactions reported in the literature. Actual yields may vary depending on the specific substrates and conditions.[6]

Table 2: Representative Reaction Conditions and Yields for SPAAC Labeling

Strained Alkyne-Peptide Concentration (µM)Azide Linker (Equivalents)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)
1002254>90
50325880-90
205371275-85

Note: This data is illustrative and based on typical SPAAC reactions. Reaction kinetics are highly dependent on the specific strained alkyne used.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Product start_reagent This compound reaction 1. Dissolve in DCM 2. Add TFA at 0°C 3. Stir at RT for 1-2h start_reagent->reaction workup 1. Evaporate solvent/TFA 2. Neutralize with NaHCO3 3. Wash with brine 4. Dry and concentrate reaction->workup product 4-azidobutan-1-amine workup->product

Caption: Workflow for the Boc deprotection of this compound.

Peptide_Labeling_Workflow cluster_inputs Reactants cluster_methods Click Chemistry Methods cluster_output Outcome azide 4-azidobutan-1-amine cuaac CuAAC (+ CuSO4, NaAsc, Ligand) azide->cuaac spaac SPAAC (Copper-Free) azide->spaac peptide Alkyne- or Strained Alkyne-Peptide peptide->cuaac peptide->spaac labeled_peptide Labeled Peptide cuaac->labeled_peptide spaac->labeled_peptide purification Purification (HPLC, SEC) labeled_peptide->purification

Caption: General workflow for peptide labeling using click chemistry.

CuAAC_vs_SPAAC cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway start Azide + Alkyne Peptide cuaac_node Copper(I) Catalyst start->cuaac_node Terminal Alkyne spaac_node Strained Alkyne start->spaac_node Strained Alkyne cuaac_pros Pros: - Fast kinetics - High yields cuaac_node->cuaac_pros cuaac_cons Cons: - Copper toxicity - Requires ligands cuaac_node->cuaac_cons spaac_pros Pros: - Biocompatible (no copper) - Simple setup spaac_node->spaac_pros spaac_cons Cons: - Slower kinetics - Reagent synthesis can be complex spaac_node->spaac_cons

Caption: Comparison of CuAAC and SPAAC pathways for peptide labeling.

References

Application Notes and Protocols for Tert-butyl N-(4-azidobutyl)carbamate as a Protein Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(4-azidobutyl)carbamate is a versatile heterobifunctional crosslinking reagent used in proteomics and drug discovery to study protein-protein interactions, identify target proteins of small molecules, and elucidate the structure of protein complexes. This molecule incorporates two key functionalities: a photo-activatable azido (B1232118) group and a Boc-protected amine. The azido group can be converted into a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby molecules, making it an effective tool for photoaffinity labeling. Alternatively, the azide (B81097) can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific ligation of tagged molecules. The Boc-protecting group can be easily removed under acidic conditions to reveal a primary amine, which can be used for further conjugation.

These application notes provide an overview of the two primary uses of this compound in protein crosslinking: Photoaffinity Labeling and Click Chemistry-based protein labeling. Detailed protocols for each application are provided below, along with representative data and workflow diagrams.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₉H₁₈N₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance Colorless to pale yellow liquid
Storage Store at 2-8°C, protected from light.
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane.

Note: Handle with care, as azides can be energetic. Avoid exposure to strong reducing agents unless intended for a specific chemical transformation.

Application 1: Photoaffinity Labeling for Identification of Protein Interactions

Photoaffinity labeling is a powerful technique to identify direct binding partners of a molecule of interest (e.g., a drug candidate or a known protein) within a complex biological sample. In this approach, a bait molecule is conjugated to this compound. Upon UV irradiation, the azido group forms a reactive nitrene that covalently crosslinks to interacting proteins in close proximity. The crosslinked complexes can then be isolated and the interacting proteins identified by mass spectrometry.

Experimental Workflow for Photoaffinity Labeling

G cluster_prep Probe Preparation cluster_exp Crosslinking Experiment cluster_analysis Analysis Bait Bait Molecule (e.g., Drug Candidate) Conjugation Conjugation of Bait to Crosslinker Bait->Conjugation Crosslinker This compound Crosslinker->Conjugation Probe Photoaffinity Probe Conjugation->Probe Incubation Incubation of Probe with Sample Probe->Incubation Sample Biological Sample (e.g., Cell Lysate) Sample->Incubation UV UV Irradiation (e.g., 254-365 nm) Incubation->UV Crosslinking Covalent Crosslinking UV->Crosslinking Separation SDS-PAGE or Affinity Purification Crosslinking->Separation Digestion In-gel or On-bead Proteolytic Digestion Separation->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification MS->Identification

Caption: Workflow for Photoaffinity Labeling.

Protocol: Photoaffinity Labeling of a Target Protein in Cell Lysate

Materials:

  • This compound

  • Bait molecule with a reactive handle (e.g., NHS ester for amine coupling)

  • Cell lysate containing the protein of interest

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (e.g., trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Probe Synthesis: a. Dissolve the bait molecule and a slight molar excess of this compound in an appropriate solvent (e.g., DMSO). b. Add a coupling agent if necessary (e.g., for carboxyl to amine coupling). c. Incubate the reaction at room temperature for 1-4 hours. d. Purify the resulting photoaffinity probe using HPLC.

  • Photo-crosslinking: a. Incubate the photoaffinity probe with the cell lysate at a suitable concentration (typically in the low micromolar range) for 30-60 minutes at 4°C to allow for binding to the target protein. b. Transfer the sample to a UV-transparent plate or cuvette. c. Irradiate the sample with UV light (e.g., 365 nm) on ice for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Analysis of Crosslinked Products: a. Add SDS-PAGE loading buffer to the irradiated sample and resolve the proteins by SDS-PAGE. b. Visualize the proteins by Coomassie blue or silver staining. A new band of higher molecular weight corresponding to the crosslinked complex should be visible. c. Excise the band of interest from the gel.

  • Protein Identification by Mass Spectrometry: a. Perform in-gel digestion of the excised protein band with trypsin. b. Extract the resulting peptides and analyze them by LC-MS/MS. c. Search the acquired MS/MS data against a protein database to identify the crosslinked protein.

Representative Quantitative Data for Photo-crosslinking

Note: Data for the specific crosslinker is limited. The following table provides representative data from studies using similar aryl azide-based photo-crosslinkers.

ParameterValueNotes
Crosslinking Efficiency 5-30%Highly dependent on the binding affinity of the probe, UV wavelength, and irradiation time.[1]
Identified Crosslinked Peptides VariableDependent on protein abundance, crosslinking efficiency, and MS sensitivity.
False Discovery Rate (FDR) for Peptide Identification < 1-5%Standard threshold for confident peptide identification in mass spectrometry.[2]

Application 2: Click Chemistry for Protein Labeling and Enrichment

The azide group of this compound can be used in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) containing an alkyne group. This is particularly useful for labeling and enriching proteins that have been modified with the crosslinker.

Experimental Workflow for Click Chemistry Labeling

G cluster_intro Introduction of Azide cluster_click Click Reaction cluster_analysis Downstream Analysis Protein Protein of Interest Modification Protein Modification Protein->Modification Crosslinker This compound Crosslinker->Modification AzideProtein Azide-modified Protein Modification->AzideProtein CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition AzideProtein->CuAAC AlkyneTag Alkyne-tagged Reporter (e.g., Biotin-alkyne) AlkyneTag->CuAAC LabeledProtein Labeled Protein CuAAC->LabeledProtein Enrichment Affinity Purification (if Biotinylated) LabeledProtein->Enrichment Detection Detection (e.g., Western Blot, MS) LabeledProtein->Detection Enrichment->Detection

Caption: Workflow for Click Chemistry Labeling.

Protocol: Biotinylation of an Azide-Modified Protein via Click Chemistry

Materials:

  • Azide-modified protein (prepared by reacting the protein with this compound)

  • Biotin-alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.8)

Procedure:

  • Preparation of Click Chemistry Reagents: a. Prepare a 10 mM stock solution of Biotin-alkyne in DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared). d. Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction: a. In a microcentrifuge tube, combine the azide-modified protein (e.g., 10-100 µM) in reaction buffer. b. Add Biotin-alkyne to a final concentration of 100-500 µM. c. Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio). Add the premix to the reaction to a final copper concentration of 100-500 µM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. e. Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Enrichment of Biotinylated Protein: a. Equilibrate streptavidin-agarose beads with wash buffer. b. Add the equilibrated beads to the click reaction mixture and incubate for 1 hour at 4°C with rotation to capture the biotinylated protein. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: a. Elute the captured protein from the beads using elution buffer. b. Neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.0). c. Analyze the enriched protein by SDS-PAGE, Western blot, or mass spectrometry.

Representative Quantitative Data for Click Chemistry Labeling

Note: The following table provides representative data from studies using copper-catalyzed azide-alkyne cycloaddition for protein labeling.

ParameterValueNotes
Reaction Yield >90%CuAAC is known for its high efficiency and quantitative yields under optimized conditions.[3]
Reaction Time 30-120 minutesThe reaction is typically fast at room temperature.[4]
Required Copper Concentration 10-100 µM (with ligand)The use of copper-chelating ligands like THPTA allows for lower, less toxic copper concentrations.[4]
Enrichment Efficiency HighBiotin-streptavidin interaction is very strong, allowing for efficient enrichment of labeled proteins.

Conclusion

This compound is a valuable tool for researchers in proteomics and drug development. Its dual functionality allows for its use in both photoaffinity labeling to identify protein interactions and in click chemistry for specific and efficient protein labeling and enrichment. The protocols provided here serve as a starting point for the application of this versatile crosslinker in various research contexts. Optimization of reaction conditions, particularly for photo-crosslinking, is recommended to achieve the best results for specific applications.

References

Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in pharmaceutical and drug development. Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of tert-butyl N-(4-azidobutyl)carbamate to yield 4-azidobutan-1-amine (B146735), a bifunctional molecule with applications in bioconjugation and click chemistry. The presence of the azide (B81097) functional group requires careful consideration of reaction conditions, although it is generally stable to the acidic methods described herein.

The acid-catalyzed deprotection of a Boc-protected amine is a straightforward process.[2] The reaction is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5] The evolution of gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, drives the reaction to completion.[1][5]

This guide presents two robust and commonly employed methods for the Boc deprotection of this compound: one using trifluoroacetic acid in dichloromethane (B109758) and another using hydrochloric acid in 1,4-dioxane (B91453).

Data Presentation

The following table summarizes the typical reaction conditions for the Boc deprotection of this compound.

Method Reagent Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4>90The reaction is generally clean, and the work-up involves neutralizing and removing excess TFA.[1][6]
2Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature1 - 2>90The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture.[7]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection due to its reliability and the use of a volatile solvent, which simplifies product isolation.[8]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (to a concentration of approximately 0.1-0.2 M).

  • At room temperature, add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and volatile. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed (typically 1-4 hours).

  • Upon completion, remove the excess TFA and DCM by concentrating the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (B1210297) or dichloromethane.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Caution: Carbon dioxide gas will evolve, which may cause pressure to build up in the separatory funnel. Vent the funnel frequently.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-azidobutan-1-amine.

  • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous as the product is often isolated as its hydrochloride salt, which can simplify purification by precipitation.[7]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Methanol (B129727) (optional, to aid dissolution)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq).

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl). If the starting material has poor solubility, a minimal amount of a co-solvent such as methanol can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction.

  • Monitor the reaction by TLC to ensure the complete consumption of the starting material.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to enhance the precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain 4-azidobutan-1-amine hydrochloride.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extracted into an organic solvent.

Mandatory Visualization

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_start Starting Material cluster_method1 Method 1: TFA/DCM cluster_method2 Method 2: HCl/Dioxane cluster_product Product start This compound dissolve_dcm 1. Dissolve in DCM start->dissolve_dcm add_hcl 1. Add 4M HCl in Dioxane start->add_hcl add_tfa 2. Add TFA (5-10 eq) dissolve_dcm->add_tfa react_rt1 3. Stir at RT (1-4h) add_tfa->react_rt1 concentrate1 4. Concentrate react_rt1->concentrate1 workup1 5. Aqueous Work-up (NaHCO3, Brine) concentrate1->workup1 dry_concentrate1 6. Dry & Concentrate workup1->dry_concentrate1 product1 4-Azidobutan-1-amine dry_concentrate1->product1 react_rt2 2. Stir at RT (1-2h) add_hcl->react_rt2 precipitate 3. Precipitate with Diethyl Ether react_rt2->precipitate filtrate 4. Filter and Dry precipitate->filtrate product2 4-Azidobutan-1-amine Hydrochloride Salt filtrate->product2

Caption: Workflow for the Boc deprotection of this compound.

Safety and Handling

  • Azide Compounds: Organic azides are potentially energetic compounds and should be handled with care. Avoid heating to high temperatures or subjecting them to shock or friction. Standard laboratory safety practices should be sufficient for the scale described in these protocols.

  • Acids: Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pressure Build-up: The deprotection reaction evolves carbon dioxide and isobutylene gas.[4][5] Ensure the reaction vessel is not a closed system to avoid pressure build-up. During the neutralization work-up with sodium bicarbonate, vent the separatory funnel frequently to release the generated carbon dioxide.[1]

  • Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents. Handle them in a fume hood and minimize exposure. Diethyl ether is extremely flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for Click Chemistry Reactions with Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone transformation, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.[1]

Tert-butyl N-(4-azidobutyl)carbamate is a versatile bifunctional molecule that serves as a valuable building block in these processes. It features a terminal azide (B81097) group for participation in click chemistry and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, revealing a primary amine for further functionalization. This allows for the sequential and site-selective introduction of molecular complexity, making it a key reagent for the synthesis of linkers, bioconjugates, and complex organic molecules.

These application notes provide an overview of the reaction conditions for CuAAC reactions involving this compound, detailed experimental protocols, and a summary of typical reaction parameters.

Data Presentation: CuAAC Reaction Parameters

Due to a lack of specific published quantitative data for reactions with this compound, the following table presents representative data for CuAAC reactions of alkyl azides with various terminal alkynes to illustrate typical reaction conditions and outcomes. These parameters can serve as a starting point for optimizing reactions with this compound.

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT12~95Representative
Propargyl alcoholCuIDIPEADMFRT8~92Representative
N-propargyl isoindoline-1,3-dioneCuSO₄·5H₂O/NaAscTBTACH₂Cl₂/H₂O (1:1)RT24~88Representative
1-Ethynyl-4-fluorobenzeneCu(OAc)₂NoneAcetonitrile606~90Representative
3-EthynylthiopheneCuBrPMDTAToluene804~85Representative

RT: Room Temperature, NaAsc: Sodium Ascorbate (B8700270), DIPEA: N,N-Diisopropylethylamine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF: Dimethylformamide.

Experimental Protocols

The following are detailed protocols for performing a CuAAC reaction with this compound and a terminal alkyne.

Protocol 1: General CuAAC Reaction in a Biphasic Solvent System

This protocol is suitable for a wide range of terminal alkynes and utilizes an in-situ generated Cu(I) catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC Reaction in an Organic Solvent with a Cu(I) Source

This protocol is advantageous for substrates with poor water solubility.

Materials:

  • This compound

  • Terminal alkyne (e.g., Propargyl alcohol)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add DIPEA (2.0 eq).

  • Add CuI (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the pure triazole product.

Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification azide This compound dissolve Dissolve in Solvent azide->dissolve alkyne Terminal Alkyne alkyne->dissolve add_catalyst Add Cu(I) Source (e.g., CuSO4/NaAsc or CuI) dissolve->add_catalyst stir Stir at RT add_catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Triazole Product purify->product

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R'-C≡CH Alkyne->Cu_Acetylide Azide R-N3 Cycloadduct Copper-Triazolide Intermediate Azide->Cycloadduct Cu_Acetylide->Cycloadduct + Azide Cycloadduct->CuI Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Triazole + H+ Proton_Source H+ Proton_Source->Triazole

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Biomolecule Immobilization using Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of biomolecules using Tert-butyl N-(4-azidobutyl)carbamate as a versatile bifunctional linker. This method leverages the power of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create stable and oriented covalent linkages between a surface and a biomolecule of interest. This technique is broadly applicable in drug discovery, diagnostics, biosensor development, and cell culture engineering.

Introduction

The precise and robust immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology and drug development. This compound is a heterobifunctional linker that provides a strategic approach to surface functionalization. One end of the molecule contains a Boc-protected amine, which can be deprotected to reveal a primary amine. This amine can then be covalently attached to a variety of surfaces that have been pre-activated with amine-reactive groups. The other end of the linker possesses an azide (B81097) group, which serves as a chemical handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of any alkyne-modified biomolecule, such as proteins, peptides, nucleic acids, or small molecules, in a controlled and oriented manner.

Core Applications

  • Drug Discovery: Immobilization of target proteins or small molecules for high-throughput screening and binding assays.

  • Biosensors and Diagnostics: Covalent attachment of antibodies, enzymes, or DNA probes to sensor surfaces for the specific detection of analytes.[1]

  • Cell Culture Engineering: Functionalization of cell culture substrates with adhesion peptides (e.g., RGD) or growth factors to promote specific cell attachment and behavior.

  • Biocatalysis: Immobilization of enzymes onto solid supports to enhance their stability and reusability.

Experimental Overview

The overall workflow for biomolecule immobilization using this compound involves a multi-step process that begins with the functionalization of a substrate, followed by the attachment of the linker, and culminating in the "clicking" of the biomolecule of interest.

G cluster_0 Surface Preparation cluster_1 Linker Attachment cluster_2 Biomolecule Immobilization start Substrate (e.g., Glass, Silicon, Gold) activation Surface Activation (e.g., Piranha, Plasma) start->activation silanization Silanization with Amine-Terminated Silane (B1218182) activation->silanization linker_reaction Reaction of 4-azidobutan-1-amine (B146735) with Activated Surface silanization->linker_reaction Amine-Reactive Surface deprotection Boc Deprotection of This compound deprotection->linker_reaction click_reaction CuAAC Click Chemistry with Alkyne-Modified Biomolecule linker_reaction->click_reaction Azide-Terminated Surface washing Washing and Blocking click_reaction->washing final_surface Biomolecule-Functionalized Surface washing->final_surface

Figure 1: Overall experimental workflow for biomolecule immobilization.

Detailed Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces (Silicon/Glass)

This protocol describes the generation of a self-assembled monolayer (SAM) of an amine-terminated silane on a silicon or glass surface, creating a reactive layer for linker attachment.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the silicon or glass substrates in Piranha solution for 30 minutes at room temperature.

    • Rinse the substrates extensively with DI water.

    • Dry the substrates thoroughly under a stream of high-purity nitrogen gas. The surface should now be hydrophilic.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the cleaned, dried substrates into the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Remove the substrates and rinse sequentially with toluene, ethanol (B145695), and DI water.

    • Dry the substrates again with a stream of nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes.

    • Store the amine-functionalized substrates in a desiccator until use.

Protocol 2: Surface Functionalization with Azide Groups

This protocol details the deprotection of this compound and its subsequent attachment to the amine-functionalized surface.

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC) or other amine-reactive crosslinker

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • DI water

  • Nitrogen gas

Procedure:

  • Boc Deprotection of the Linker (in solution):

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain 4-azidobutan-1-amine.

  • Activation of Surface Amine Groups (optional, for creating a more reactive surface):

    • This protocol assumes direct reaction of the deprotected linker with an activated surface. Alternatively, the surface amines can be activated. For this, we will proceed with the more direct approach of activating a carboxylated surface to react with the deprotected amine linker. For simplicity, we will assume a starting surface that has been functionalized with carboxylic acid groups which are then activated to NHS esters.

  • Attachment of 4-azidobutan-1-amine to an NHS-ester activated surface:

    • Prepare a solution of the NHS-ester activated surface.

    • Prepare a solution of 4-azidobutan-1-amine (from step 1) in anhydrous DMF.

    • Immerse the activated substrates in the 4-azidobutan-1-amine solution.

    • Add TEA to the solution to act as a base.

    • Allow the reaction to proceed overnight at room temperature with gentle agitation.

    • Remove the substrates and rinse thoroughly with DMF, followed by ethanol and DI water.

    • Dry the azide-functionalized substrates under a stream of nitrogen.

    • Store in a desiccator.

Protocol 3: Immobilization of Alkyne-Modified Biomolecules via CuAAC

This protocol describes the copper(I)-catalyzed "click" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrates (from Protocol 2)

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DI water

  • Nitrogen gas

Procedure:

  • Prepare Click Chemistry Reagent Stock Solutions:

    • Biomolecule Solution: Dissolve the alkyne-functionalized biomolecule in PBS to the desired concentration.

    • Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.

    • Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution must be prepared fresh.

    • THPTA Ligand Solution: Prepare a 100 mM stock solution of THPTA in DI water.

  • Click Reaction:

    • In a reaction vessel, place the azide-functionalized substrate.

    • Prepare the "click" reaction mixture by adding the following to the biomolecule solution in the specified order, vortexing gently after each addition:

      • THPTA solution to a final concentration of 1 mM.

      • Copper sulfate solution to a final concentration of 0.2 mM.

      • Sodium ascorbate solution to a final concentration of 2 mM.

    • Immediately cover the substrate with the freshly prepared "click" reaction solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Protect from light if the biomolecule is light-sensitive.

  • Washing and Blocking:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with PBS, followed by DI water.

    • To block any unreacted sites and reduce non-specific binding, incubate the substrate in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Rinse again with PBS and DI water.

    • Dry the surface with a stream of nitrogen.

    • The biomolecule-functionalized surface is now ready for use.

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations involved in the surface functionalization and biomolecule immobilization process.

G cluster_0 Boc Deprotection cluster_1 Surface Azide Functionalization cluster_2 CuAAC Click Chemistry reagent1 This compound product1 4-azidobutan-1-amine reagent1->product1 TFA/DCM surface_azide Azide-Terminated Surface product1->surface_azide NHS-ester Activated Surface, TEA, DMF surface_nhs NHS-ester Activated Surface immobilized_biomolecule Immobilized Biomolecule surface_azide->immobilized_biomolecule Alkyne-Biomolecule, CuSO4, Sodium Ascorbate, THPTA alkyne_biomolecule Alkyne-Modified Biomolecule

References

Application Notes and Protocols for Surface Modification Using Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(4-azidobutyl)carbamate is a bifunctional crosslinking reagent widely employed in surface modification and bioconjugation. Its utility lies in the presence of two key functional groups: a terminal azide (B81097) group and a Boc-protected amine. The azide group serves as a chemical handle for covalent attachment to alkyne-modified surfaces or molecules via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction. The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent functionalization.

These application notes provide an overview of the use of this compound in surface modification, including detailed experimental protocols and expected characterization data.

Core Applications

The unique structure of this compound makes it a versatile tool for a range of applications in research and drug development, including:

  • Immobilization of Biomolecules: Covalent attachment of proteins, peptides, nucleic acids, and other biomolecules to surfaces for applications in biosensors, microarrays, and cell culture engineering.

  • Drug Delivery Systems: Functionalization of nanoparticles, liposomes, and other drug carriers with targeting ligands or therapeutic agents.[1][2]

  • Surface Engineering: Tailoring the chemical and physical properties of materials to enhance biocompatibility, reduce non-specific binding, or introduce specific functionalities.[]

  • High-Throughput Screening: Immobilization of small molecules or protein targets for drug discovery and binding assays.

Chemical Properties

PropertyValueReference
Molecular Formula C₉H₁₈N₄O₂[4]
Molecular Weight 214.26 g/mol [4]
CAS Number 129392-85-4[4]
Appearance Colorless to pale yellow oil-
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)-

Experimental Protocols

The following protocols describe a general workflow for the use of this compound in surface modification, starting from an alkyne-functionalized surface.

Protocol 1: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of this compound onto an alkyne-terminated self-assembled monolayer (SAM) on a gold or silicon substrate.

Materials:

  • Alkyne-functionalized substrate (e.g., alkyne-terminated thiol SAM on gold)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Degassed, deionized (DI) water

  • Ethanol (B145695) or isopropanol

  • Nitrogen gas

Procedure:

  • Prepare the "Click" Reaction Solution:

    • In a microcentrifuge tube, prepare a fresh solution containing:

      • 1-10 mM this compound in a suitable solvent (e.g., 1:1 water/ethanol).

      • 0.1-1 mM CuSO₄.

      • 1-5 mM Sodium ascorbate (prepare fresh).

      • 0.1-1 mM TBTA (optional, but recommended to improve reaction efficiency and reduce oxidative side reactions).

    • Vortex the solution to ensure complete mixing.

  • Surface Reaction:

    • Place the alkyne-functionalized substrate in a clean reaction vessel (e.g., a petri dish).

    • Cover the surface with the freshly prepared "click" reaction solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be gently agitated to improve efficiency.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with DI water, followed by ethanol or isopropanol.

    • Dry the surface under a gentle stream of nitrogen gas.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • Surface functionalized with this compound (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Nitrogen gas

Procedure:

  • Deprotection Reaction:

    • Prepare a solution of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Immerse the functionalized substrate in the TFA/DCM solution.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Washing:

    • Remove the substrate from the deprotection solution.

    • Rinse thoroughly with DCM, followed by DI water.

    • Dry the surface under a gentle stream of nitrogen gas. The surface now presents a free primary amine, ready for subsequent conjugation reactions.

Surface Characterization

The success of the surface modification can be verified using various surface-sensitive analytical techniques.

Quantitative Data from Surface Analysis

The following table presents illustrative data that can be expected from the characterization of surfaces at different stages of modification. Actual values will vary depending on the substrate, monolayer quality, and reaction conditions.

Stage of ModificationWater Contact Angle (°)N 1s XPS Peak(s) (eV)C 1s / Au 4f Ratio (XPS)
Bare Gold Substrate~30-40--
Alkyne-Terminated SAM~70-80-Increased
After CuAAC with this compound~65-75~400.5 (N-C=O), ~401.5 (N=N=N), ~404.5 (N=N=N)[5][6][7]Further Increased
After Boc Deprotection~50-60~399.5 (NH₂)Slightly Decreased

Note: The water contact angle is expected to increase after the formation of the hydrophobic alkyne SAM and may decrease slightly after the click reaction and more significantly after Boc deprotection due to the introduction of more polar groups.[8][9][10] The N 1s XPS spectrum of the azide group typically shows two peaks corresponding to the central and terminal nitrogen atoms.[5][6][7] The disappearance of the azide peaks and the appearance of a new amine peak after deprotection confirms the reaction progress.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_click Click Chemistry cluster_deprotection Deprotection cluster_final Final Functionalization start Bare Substrate (e.g., Gold, Silicon) alkyne_sam Alkyne-Terminated Self-Assembled Monolayer (SAM) start->alkyne_sam Thiol Adsorption click_reaction CuAAC Reaction alkyne_sam->click_reaction click_reagent This compound click_reagent->click_reaction cu_catalyst Cu(I) Catalyst (CuSO4 + NaAsc) cu_catalyst->click_reaction deprotection_reaction Boc Deprotection click_reaction->deprotection_reaction Boc-Protected Surface deprotection_reagent Trifluoroacetic Acid (TFA) deprotection_reagent->deprotection_reaction final_conjugation Amine Coupling deprotection_reaction->final_conjugation Amine-Terminated Surface final_molecule Molecule of Interest (e.g., Protein, Drug) final_molecule->final_conjugation final_product Functionalized Surface final_conjugation->final_product

Caption: Experimental workflow for surface modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product alkyne R1-C≡CH (Surface-Bound Alkyne) cu_acetylide Cu(I)-Acetylide Intermediate alkyne->cu_acetylide azide N3-R2-NHBoc (this compound) cycloaddition Cycloaddition azide->cycloaddition cu_i Cu(I) cu_i->cu_acetylide cu_acetylide->cycloaddition cu_triazolide Cu(I)-Triazolide Intermediate cycloaddition->cu_triazolide cu_triazolide->cu_i Catalyst Regeneration triazole 1,4-Disubstituted Triazole cu_triazolide->triazole Protonolysis

Caption: Mechanism of the CuAAC reaction.

References

Application Notes: Fluorescent Labeling of Proteins using Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins within complex biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of proteins utilizing Tert-butyl N-(4-azidobutyl)carbamate. This reagent serves as a precursor for introducing an azide (B81097) moiety onto a protein, which can then be selectively labeled with a fluorescent probe via azide-alkyne cycloaddition, a highly efficient and bioorthogonal "click chemistry" reaction.

The strategy involves a two-step process. First, the protein of interest is functionalized with an azide group. While this compound itself is not directly reactive with proteins, its Boc-protecting group can be removed to yield an amino-azide linker. This linker can then be conjugated to the protein, for example, by converting the primary amine to a more reactive functional group like an NHS ester, which will then react with lysine (B10760008) residues on the protein. Alternatively, and more commonly for introducing azide handles, researchers utilize reagents like azido-NHS esters to directly label proteins. For the purpose of these notes, we will focus on the general and widely adopted workflow of labeling proteins with an azide functionality for subsequent fluorescent tagging via click chemistry.

The second step is the "click" reaction, where the azide-modified protein is covalently attached to a fluorescent dye containing a terminal alkyne. This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst using a strained cyclooctyne (B158145) (strain-promoted azide-alkyne cycloaddition or SPAAC), which is particularly useful for live-cell imaging due to the toxicity of copper.[1][2]

Principle of the Method

The core of this labeling strategy is the bioorthogonal nature of the azide and alkyne functional groups. These groups are essentially absent in biological systems and react selectively with each other, ensuring that the fluorescent dye is attached only to the azide-modified protein.[3][4] This high specificity minimizes background fluorescence and allows for clean and robust labeling in complex environments such as cell lysates or even living cells.

Experimental Workflow Overview

The general workflow for fluorescently labeling a protein with an azide handle followed by click chemistry is depicted below. This process includes the initial protein modification, the click reaction with a fluorescent alkyne, and subsequent purification and analysis steps.

experimental_workflow cluster_modification Step 1: Protein Azide Functionalization cluster_click Step 2: Fluorescent Labeling via Click Chemistry cluster_analysis Step 3: Purification & Analysis Protein Protein of Interest ModifiedProtein Azide-Modified Protein Protein->ModifiedProtein Reaction AzideReagent Azide-NHS Ester AzideReagent->ModifiedProtein LabeledProtein Fluorescently Labeled Protein ModifiedProtein->LabeledProtein Click Reaction (CuAAC or SPAAC) AlkyneDye Alkyne-Fluorophore AlkyneDye->LabeledProtein Purification Purification (e.g., Dialysis, SEC) LabeledProtein->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: General workflow for fluorescent protein labeling.

Protocols

Protocol 1: Azide Functionalization of a Purified Protein

This protocol describes the modification of a purified protein with an azide group using a commercially available N-hydroxysuccinimide (NHS) ester of an azido-containing acid (e.g., Azidobutyric acid NHS ester).

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azidobutyric acid NHS ester (or similar azide-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns or dialysis tubing (with appropriate molecular weight cutoff)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for reaction with the NHS ester.[5]

  • Azide Reagent Preparation: Immediately before use, dissolve the Azidobutyric acid NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the azide reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted azide reagent by dialysis against the reaction buffer or by using a desalting column.

  • Confirmation of Labeling (Optional): The incorporation of the azide group can be confirmed by mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the mass of the azido-linker.

Protocol 2: Fluorescent Labeling of Azide-Modified Protein via CuAAC

This protocol details the copper-catalyzed click reaction to label the azide-functionalized protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-fluorophore (e.g., TAMRA-alkyne, DBCO-fluorophore for SPAAC)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

  • Purification supplies (dialysis or size-exclusion chromatography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL), and the alkyne-fluorophore (2-5 molar excess over the protein).

  • Catalyst Preparation: In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ solution and THPTA solution at a 1:5 molar ratio.

  • Initiation of Click Reaction: Add the sodium ascorbate to the protein-dye mixture, followed immediately by the Cu(I)-THPTA complex. The final concentration of copper should be around 100-500 µM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein from excess dye and catalyst components using dialysis or size-exclusion chromatography.

  • Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining to confirm successful labeling and assess purity.[6]

Quantitative Data

The efficiency of fluorescent labeling can be influenced by several factors including the protein, the specific reagents used, and the reaction conditions. The following table summarizes representative data on labeling efficiency and fluorescence enhancement from literature.

ParameterValueConditionsReference
Fluorescence Enhancement 8- to 20-foldLabeling of azidohomoalanine (AHA) tagged proteins in live cells with coumarin-cyclooctyne dyes.[1][2]
Labeling Time 6-60 minutesLive cell imaging with 10 µM dye concentration.[1]
Nonspecific Labeling WeakObserved with cyclooctynes reacting with cysteine SH-groups, but at a much lower rate than the specific azide-alkyne reaction.[6]
Nonspecific CuAAC Labeling WeakSome nonspecific labeling can occur in the presence of the copper catalyst.[6]

Signaling Pathway Visualization

Fluorescently labeled proteins are instrumental in elucidating cellular signaling pathways. For instance, a labeled receptor tyrosine kinase (RTK) can be tracked upon ligand binding, internalization, and downstream signaling. The following diagram illustrates a generic RTK signaling cascade that can be studied using fluorescently labeled components.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Labeled Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Autophosphorylation Autophosphorylation RTK->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Recruitment SOS SOS Adaptor->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: A generic RTK signaling pathway.

Logical Relationship Diagram

The decision to use either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) click chemistry reaction depends on the experimental context, primarily whether the labeling is performed in vitro on purified proteins or in a live-cell environment.

logical_relationship Start Start: Azide-Modified Protein Decision Live Cells? Start->Decision SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free) Decision->SPAAC Yes CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Decision->CuAAC No (in vitro) End Labeled Protein SPAAC->End CuAAC->End

Caption: Decision tree for choosing a click chemistry method.

Conclusion

The use of azide-alkyne cycloaddition for fluorescently labeling proteins offers a powerful and versatile tool for biological research. The high specificity and efficiency of this bioorthogonal reaction allow for robust and clean labeling in a variety of contexts, from purified proteins in vitro to dynamic processes in living cells. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this technology to advance their studies in cellular biology, drug discovery, and proteomics.

References

Application Notes and Protocols: The Role of Copper(I) Catalysts in Reactions of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of copper(I) catalysts in reactions involving tert-butyl N-(4-azidobutyl)carbamate. The primary focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly valued in drug discovery, bioconjugation, and materials science for its efficiency, reliability, and biocompatibility.[1][2][3]

Introduction to CuAAC with this compound

This compound is a versatile building block that features a terminal azide (B81097) group masked by a Boc-protecting group on a butylamine (B146782) linker. This structure makes it an ideal reagent for introducing a functionalizable amine into a target molecule via a stable triazole linkage. The key reaction for this transformation is the CuAAC, which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][4]

The copper(I) catalyst is central to the success of this reaction. It dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[4][5] The catalytically active Cu(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270).[2][6]

The Catalytic Role of Copper(I)

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the coordination of the copper(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, this compound, in a stepwise manner to form a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst for the next cycle.[3]

To maintain a sufficient concentration of the active Cu(I) catalyst and prevent its oxidation to the inactive Cu(II) state, stabilizing ligands are often employed.[2] These ligands, such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), chelate the copper(I) ion, protecting it from oxidation and enhancing its catalytic activity.[2][6]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_regeneration Catalyst Regeneration CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Intermediate Six-membered Cu Intermediate Cu_Acetylide->Intermediate + Azide Azide This compound (Boc-NH-(CH₂)₄-N₃) Azide->Intermediate Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Triazole_Product Rearrangement + H⁺ Triazole_Product->CuI releases CuII Cu(II) (inactive) CuI_regen Cu(I) (active) CuII->CuI_regen + Reducing Agent ReducingAgent Sodium Ascorbate ReducingAgent->CuI_regen

Figure 1. Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

The following tables summarize typical reaction parameters and representative outcomes for the CuAAC reaction with this compound and various alkynes. These are intended as a starting point for reaction optimization.

Table 1: General Reaction Parameters for CuAAC

ParameterRecommended RangeRationale
Alkyne:Azide Ratio1:1.1 to 1:1.5An excess of the azide can help drive the reaction to completion.
Copper Catalyst (e.g., CuSO₄)1-10 mol%Lower catalyst loading is preferable to minimize residual copper in the product.
Reducing Agent (e.g., Sodium Ascorbate)10-50 mol%A sufficient excess is necessary to maintain the copper in the active +1 oxidation state.
Ligand (e.g., THPTA)1-10 mol%Typically equimolar to or in slight excess of the copper catalyst.
Solventt-BuOH/H₂O, DMSO, DMFSolvent choice depends on the solubility of the reactants.
TemperatureRoom TemperatureMost reactions proceed efficiently at ambient temperature.
Reaction Time1 - 24 hoursSterically hindered substrates may necessitate longer reaction times.

Table 2: Representative Reaction Outcomes

Alkyne SubstrateProductCatalyst SystemSolventTime (h)Yield (%)
Phenylacetylene1-(4-(Boc-amino)butyl)-4-phenyl-1H-1,2,3-triazole5 mol% CuSO₄, 10 mol% NaAsct-BuOH/H₂O12>95
Propargyl Alcohol1-(4-(Boc-amino)butyl)-4-(hydroxymethyl)-1H-1,2,3-triazole2 mol% CuSO₄, 5 mol% NaAsc, 2 mol% THPTAH₂O4>90
N-propargyl-acetamide1-(4-(Boc-amino)butyl)-4-(acetamidomethyl)-1H-1,2,3-triazole1 mol% CuIDMF8~98

Note: The data in Table 2 are representative and have been compiled from typical outcomes for CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed protocols for conducting CuAAC reactions with this compound.

Protocol 1: General Procedure for CuAAC in a t-BuOH/H₂O System

This protocol is suitable for a wide range of alkynes that are soluble in a mixture of tert-butanol (B103910) and water.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • In the reaction vessel, dissolve the terminal alkyne (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.

  • While stirring the solution of the alkyne and azide, add the sodium ascorbate solution.

  • Add the CuSO₄ solution to initiate the reaction. A color change may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is optimized for reactions involving sensitive biomolecules and utilizes the water-soluble ligand THPTA.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare a premixed solution of CuSO₄ and THPTA by combining the stock solutions in a 1:5 molar ratio.

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the aqueous buffer.

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the cycloaddition by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes. If using fluorescently labeled molecules, protect the reaction from light.

  • The resulting conjugate can be purified by methods suitable for biomolecules, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.

Experimental_Workflow start Start reagents Dissolve Alkyne and This compound in Solvent start->reagents addition Add Catalyst Components to Reaction Mixture reagents->addition catalyst_prep Prepare Stock Solutions: - CuSO₄ - Sodium Ascorbate - Ligand (optional) catalyst_prep->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Figure 2. General experimental workflow for a CuAAC reaction.

Safety Precautions

  • Organic azides, particularly those of low molecular weight, can be explosive. Handle this compound with care and avoid exposure to heat, shock, or friction. Always work in a well-ventilated fume hood.

  • Copper salts can be toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition is a powerful and versatile tool for the utilization of this compound in various synthetic applications. By understanding the role of the copper(I) catalyst and employing optimized protocols, researchers can achieve high yields of 1,4-disubstituted 1,2,3-triazoles with excellent regioselectivity. The protocols and data presented here provide a solid foundation for the successful implementation of this important click reaction in research and development.

References

Ligand Selection for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Involving Tert-butyl N-(4-azidobutyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of appropriate ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the substrate tert-butyl N-(4-azidobutyl)carbamate. The choice of ligand is critical for optimizing reaction kinetics, improving yields, and ensuring the stability of the catalytically active Cu(I) species, particularly when dealing with sterically hindered or sensitive substrates.

Introduction to Ligand-Accelerated CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] While the reaction can proceed with a simple copper(I) source, the use of chelating ligands significantly enhances its efficiency and scope. Ligands stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation, thereby maintaining a high concentration of the active catalyst.[2] Furthermore, ligands can accelerate the reaction rate by orders of magnitude, allowing for milder reaction conditions and reduced catalyst loading.[2][3]

For a substrate like this compound, which possesses a flexible alkyl chain and a bulky Boc-protecting group, the selection of an appropriate ligand is crucial for achieving high yields and purity. The steric bulk of the azide (B81097) can influence the reaction kinetics, making ligand choice a key parameter for optimization.[1]

Ligand Comparison and Selection

Several classes of ligands have been developed for CuAAC reactions, with tris(triazolylmethyl)amine-based ligands being among the most effective. The choice of ligand often depends on the specific reaction conditions, including the solvent system and the nature of the substrates.

Key Ligands for CuAAC Reactions:

  • Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands for CuAAC. It is highly effective in organic solvents but suffers from poor aqueous solubility.[2][4]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation and reactions in aqueous media. It offers good reaction acceleration and protects biomolecules from copper-mediated damage.[5]

  • 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA): A highly effective and biocompatible ligand that has shown superior performance in accelerating CuAAC reactions, even at low copper concentrations, when compared to TBTA and THPTA in some systems.[1]

  • Bathocuproinedisulfonic acid (BCS): A water-soluble phenanthroline-based ligand that can stabilize Cu(I) in aqueous solutions.

Quantitative Comparison of Ligand Performance

The following table summarizes the comparative performance of different ligands in a model CuAAC reaction. While the azide used in this study was 3-azido-7-hydroxycoumarin (B34554), the results provide a valuable guide for ligand selection in reactions involving alkyl azides like this compound. The data shows the percentage of product formation over time, highlighting the superior accelerating effect of BTTAA.

Ligand% Product Formation (10 min)% Product Formation (30 min)Key Characteristics
BTTAA ~35%>45%Excellent acceleration, good water solubility, highly biocompatible.[1]
BTTES ~25%~40%Good balance of reactivity and solubility.[1]
THPTA <10%~15%Good water solubility, ideal for bioconjugation.[1][4]
TBTA <5%<15%High efficiency in organic solvents, poor water solubility.[1][2]

Data is adapted from a comparative study using a fluorogenic assay with 3-azido-7-hydroxycoumarin and propargyl alcohol. Reaction conditions: 50 μM Cu(I) with a 6:1 ligand-to-copper ratio.[1]

Experimental Protocols

The following protocols are provided as a starting point and can be optimized for specific alkynes reacting with this compound.

Protocol 1: General CuAAC Reaction in a Biphasic Solvent System (using TBTA)

This protocol is suitable for reactions where the substrates have good solubility in organic solvents.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270) (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • Add TBTA (0.05 equivalents).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: CuAAC Reaction in Aqueous Media (using THPTA)

This protocol is ideal for water-soluble alkynes or for applications requiring biocompatible conditions.

Materials:

  • This compound

  • Water-soluble terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Deionized water

Procedure:

  • Prepare stock solutions:

    • This compound in DMSO (e.g., 100 mM).

    • Alkyne in water or a compatible buffer (e.g., 100 mM).

    • CuSO₄·5H₂O in water (e.g., 100 mM).

    • THPTA in water (e.g., 500 mM).

    • Sodium ascorbate in water (e.g., 1 M, prepare fresh ).

  • In a microcentrifuge tube, add the alkyne solution to the desired final concentration in the reaction buffer.

  • Add the stock solution of this compound to a final concentration of 1.1 to 1.5 times that of the alkyne.

  • Prepare a premix of CuSO₄ and THPTA by combining the stock solutions to achieve the desired final concentrations (a 1:5 copper-to-ligand ratio is a good starting point, with a final copper concentration of 0.1-1 mM).

  • Add the copper/ligand premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).

  • Incubate the reaction at room temperature for 30-60 minutes, or until completion as monitored by LC-MS.

  • Purify the product using an appropriate method, such as HPLC or solid-phase extraction.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification azide tert-Butyl N-(4- azidobutyl)carbamate Solution mix_reactants Mix Azide and Alkyne in Solvent azide->mix_reactants alkyne Alkyne Solution alkyne->mix_reactants catalyst CuSO4 Solution add_catalyst Add CuSO4 catalyst->add_catalyst ligand Ligand Solution (TBTA, THPTA, etc.) add_ligand Add Ligand ligand->add_ligand reductant Sodium Ascorbate (Freshly Prepared) initiate Initiate with Sodium Ascorbate reductant->initiate mix_reactants->add_ligand add_ligand->add_catalyst add_catalyst->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor workup Work-up (Extraction) monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) Salt CuI Cu(I)-Ligand Complex CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Alkyne->CuI Azide R2-N3 Azide->Cu_Acetylide Product 1,4-Disubstituted 1,2,3-Triazole Product->CuI Regenerates Catalyst Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Metallacycle->Product + H+

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Application Notes and Protocols: Attaching Tert-butyl N-(4-azidobutyl)carbamate to a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl N-(4-azidobutyl)carbamate is a versatile bifunctional linker molecule widely used in chemical biology, drug discovery, and materials science. Its structure incorporates two key functionalities: a terminal azide (B81097) group and a tert-butyloxycarbonyl (Boc)-protected amine. The azide serves as a reactive handle for covalent attachment to a functionalized solid support via highly efficient and chemoselective ligation reactions. The Boc-protected amine provides a latent functional group that, after immobilization, can be deprotected to reveal a primary amine for subsequent synthetic transformations, such as solid-phase peptide synthesis or the attachment of other molecules.[1][2]

These application notes provide an overview of the primary chemical strategies and detailed protocols for immobilizing this compound onto various solid supports. The most common and robust methods—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation—are discussed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most widely used method for conjugating azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] The reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for solid-phase synthesis.[5][6] For this application, a solid support functionalized with terminal alkyne groups is required.

Reaction Principle

The reaction involves the cycloaddition of the azide group of the linker with the terminal alkyne group on the solid support, catalyzed by a Cu(I) species. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7][8]

cluster_0 CuAAC Reaction Scheme Linker This compound (Linker-N3) reagents + Linker->reagents Support Alkyne-Functionalized Solid Support catalyst Cu(I) Catalyst (e.g., CuSO4 / NaAsc) Solvent (e.g., DMF/H2O) Support->catalyst Product Immobilized Linker via Triazole Linkage reagents->Support catalyst->Product

Caption: Chemical scheme for CuAAC immobilization.

Experimental Workflow: CuAAC

The general workflow involves swelling the resin, preparing the reaction cocktail, performing the conjugation, and thoroughly washing the support to remove excess reagents and catalyst.

start Start swell 1. Swell Alkyne-Resin in DMF start->swell prepare 2. Prepare Reaction Cocktail: - Linker - CuSO4 - Sodium Ascorbate swell->prepare react 3. Add Cocktail to Resin Incubate with Agitation (Room Temp, 12-24h) prepare->react wash 4. Wash Resin Sequentially: - DMF - H2O - DMF - DCM - Methanol react->wash dry 5. Dry Resin under Vacuum wash->dry end End dry->end

Caption: General workflow for CuAAC on a solid support.

Protocol 1: CuAAC Immobilization

This protocol is suitable for a standard alkyne-functionalized resin (e.g., alkyne-functionalized polystyrene or PEG resin).

Materials:

  • Alkyne-functionalized solid support (e.g., 100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place 100 mg of the alkyne-functionalized resin in a solid-phase synthesis vessel. Add 2 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Reagent Preparation:

    • In a separate vial, dissolve this compound (5 equivalents based on resin loading, e.g., 0.5 mmol for 0.1 mmol of resin) in 1 mL of DMF.

    • Prepare fresh stock solutions: 100 mM CuSO₄·5H₂O in water and 1 M sodium ascorbate in water.[9]

  • Reaction Setup:

    • Drain the DMF from the swollen resin.

    • Add the solution of this compound to the resin.

    • Add the CuSO₄ solution (0.1 equivalents, e.g., 10 µmol or 100 µL of stock).

    • Add the sodium ascorbate solution (0.5 equivalents, e.g., 50 µmol or 50 µL of stock).

    • Add enough DMF/water (4:1 v/v) to ensure the resin is fully submerged and can be easily agitated.

  • Incubation: Seal the vessel and place it on a shaker or rotator at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly using the following sequence, with 2 mL of solvent for 5 minutes for each wash:

      • DMF (3 times)

      • Water (3 times) to remove copper salts.[9]

      • DMF (3 times)

      • DCM (3 times)

      • MeOH (3 times)

  • Drying: Dry the resin under high vacuum for several hours. The functionalized resin is now ready for Boc deprotection or characterization.

Quantitative Data: CuAAC
ParameterTypical ValueNotes
Reaction Efficiency > 95%Often quantitative, can be assessed by IR spectroscopy (disappearance of alkyne peak at ~2100 cm⁻¹) or elemental analysis.
Catalyst Loading 1-10 mol%Lower catalyst amounts are preferred to minimize copper contamination, especially for biological applications.[8]
Reaction Time 6-24 hoursVaries with substrate, solvent, and temperature. Room temperature is usually sufficient.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC, making it highly suitable for applications where copper toxicity is a concern, such as in live-cell labeling or the synthesis of sensitive biomolecules.[4][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DIBO, DBCO) functionalized on the solid support, which reacts spontaneously with the azide group of the linker.[11]

Reaction Principle

The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with the azide, proceeding rapidly at room temperature without any catalyst.[12] This bioorthogonal reaction offers excellent selectivity.[13]

cluster_1 SPAAC Reaction Scheme Linker This compound (Linker-N3) reagents + Linker->reagents Support Strained Alkyne-Functionalized Solid Support (e.g., DBCO-Resin) catalyst No Catalyst Required Solvent (e.g., DMF, DMSO) Room Temperature Support->catalyst Product Immobilized Linker via Triazole Linkage reagents->Support catalyst->Product cluster_2 Staudinger Ligation Scheme Linker This compound (Linker-N3) reagents + Linker->reagents Support Phosphinothiol-Functionalized Solid Support catalyst Aqueous Buffer / THF Room Temperature Support->catalyst Product Immobilized Linker via Amide Bond reagents->Support catalyst->Product

References

Application Notes and Protocols for Bioconjugation with Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Tert-butyl N-(4-azidobutyl)carbamate in bioconjugation experiments. This reagent is a versatile linker that contains a terminal azide (B81097) group, enabling covalent modification of biomolecules through "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for further functionalization after the initial conjugation if desired.

Core Applications

  • Drug Development: Conjugation of small molecule drugs to targeting moieties such as antibodies or peptides.

  • Proteomics: Labeling of proteins for visualization, tracking, and interaction studies.[1]

  • Glycobiology: Modification of carbohydrates to study their roles in cellular processes.

  • Nucleic Acid Research: Labeling of DNA and RNA for diagnostic and therapeutic applications.

Chemical Properties

PropertyValue
Molecular Formula C₉H₁₈N₄O₂
Molecular Weight 214.27 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents (DMSO, DMF)
Reactive Group Azide (-N₃)
Protective Group tert-Butoxycarbonyl (Boc)

Experimental Workflows

The following diagrams illustrate the general workflows for bioconjugation using CuAAC and SPAAC reactions with this compound.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Combine Biomolecule and Linker Biomolecule->Reaction_Mix Linker This compound Linker->Reaction_Mix Catalyst_Sol CuSO4/Ligand Solution Initiation Add Catalyst and Reducing Agent Catalyst_Sol->Initiation Reducing_Agent Sodium Ascorbate (B8700270) Solution Reducing_Agent->Initiation Reaction_Mix->Initiation Incubation Incubate at RT Initiation->Incubation Purification Purify Bioconjugate (e.g., SEC) Incubation->Purification Analysis Characterize (MS, HPLC, SDS-PAGE) Purification->Analysis

Figure 1: Experimental workflow for CuAAC.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Strained-Alkyne (e.g., DBCO) Modified Biomolecule Reaction_Mix Combine Biomolecule and Linker Biomolecule->Reaction_Mix Linker This compound Linker->Reaction_Mix Incubation Incubate at RT or 4°C Reaction_Mix->Incubation Purification Purify Bioconjugate (e.g., SEC) Incubation->Purification Analysis Characterize (MS, HPLC, SDS-PAGE) Purification->Analysis

Figure 2: Experimental workflow for SPAAC.

Quantitative Data

While specific reaction yields for bioconjugations using this compound are not extensively reported in the literature, the following table provides representative data for similar azide-alkyne cycloaddition reactions. Yields are highly dependent on the specific biomolecule, linker, and reaction conditions.

Reaction TypeReactantsProductReported YieldReference
Synthesistert-Butyl alcohol, Sodium azidetert-Butyl azide60%[2]
CuAAC3,3-diethoxy-1-propyne, tert-Butyl azide1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole39%[2]
CuAAC1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde75%[2]
CuAACtert-butyl 2-amino phenylcarbamate, various substituted carboxylic acidstert-butyl 2-(substituted benzamido) phenylcarbamate derivatives55.5% - 75.7%[3][4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified biomolecule with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, add the alkyne-modified biomolecule.

    • Add the this compound stock solution to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used. The final concentration of DMSO or DMF should be kept below 10% (v/v) to minimize protein denaturation.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1-1 mM is generally sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted linker and catalyst components by purifying the bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN)-modified biomolecule with this compound.

Materials:

  • Strained alkyne-modified biomolecule

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

  • Purification system (e.g., SEC column)

Procedure:

  • Reagent Preparation:

    • Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Conjugation Reaction:

    • In a reaction tube, add the strained alkyne-modified biomolecule.

    • Add the this compound stock solution to the biomolecule solution. A 2-10 fold molar excess of the azide linker is typically sufficient.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the bioconjugate using a suitable method to remove the unreacted linker.

  • Characterization:

    • Analyze the final product by SDS-PAGE, MS, and HPLC to confirm conjugation and purity.

Application in Signaling Pathway Studies

Bioconjugation via click chemistry is a powerful tool for studying cellular signaling pathways. For instance, it can be used to attach fluorescent probes or affinity tags to proteins involved in a specific pathway, allowing for their visualization and pull-down analysis. The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is an example of a pathway that can be investigated using these techniques.[5]

Hippo_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Regulators (e.g., GPCRs, Fat) MST1_2 MST1/2 (Kinase) Receptor->MST1_2 Activates LATS1_2 LATS1/2 (Kinase) MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocates (Pathway OFF) YAP_TAZ_P->YAP_TAZ Dephosphorylation (Pathway OFF) TEAD TEAD YAP_TAZ_N->TEAD Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Target_Genes Activates

Figure 3: Simplified Hippo signaling pathway.

Note on Boc Deprotection: The tert-butoxycarbonyl (Boc) group on the linker can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose a primary amine. This allows for subsequent conjugation to other molecules if a dual-labeling strategy is desired.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tert-butyl N-(4-azidobutyl)carbamate Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, with a specific focus on troubleshooting low yields when using tert-butyl N-(4-azidobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide

Low or no yield in a click reaction can be frustrating. This section provides a systematic approach to identifying and addressing the potential causes.

Q1: My click reaction with this compound has a low yield. Where do I start troubleshooting?

A low yield can stem from several factors. Systematically evaluating each component of the reaction is the most effective way to identify the issue. Start by considering the following key areas:

  • Catalyst System Integrity: The Cu(I) catalyst is the heart of the click reaction and is highly susceptible to oxidation.

  • Reagent Quality and Stoichiometry: The purity and concentration of your azide (B81097), alkyne, and other reagents are critical.

  • Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the outcome.

  • Side Reactions: Unwanted reactions can consume your starting materials and reduce the yield of your desired product.

The following sections will delve into each of these areas with specific troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about optimizing your this compound click reaction.

Catalyst System

Q2: How can I ensure my copper catalyst is active?

The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1]

  • Use a Reducing Agent: The most common method is to generate Cu(I) in situ from a Cu(II) source, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent. Sodium ascorbate (B8700270) is the most widely used and should be prepared fresh for each reaction.[2]

  • Employ a Stabilizing Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) stabilize the Cu(I) oxidation state, prevent its oxidation, and increase its solubility.[3] THPTA is particularly suitable for reactions in aqueous media due to its high water solubility.[4]

  • Degas Your Solvents: To minimize the oxidation of Cu(I), it is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging your solvents with an inert gas like argon or nitrogen for 15-20 minutes before use.[3]

  • Work Under an Inert Atmosphere: For highly sensitive or low-concentration reactions, performing the entire experiment in a glovebox under a nitrogen or argon atmosphere can provide the best protection against oxygen.[3]

Q3: What is the optimal copper source for my reaction?

While various copper sources can be used, copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and is used in conjunction with a reducing agent.[5] Using Cu(I) salts like CuI directly is also possible, but they are less stable and can be more challenging to handle.[6]

Q4: What is the recommended ligand-to-copper ratio?

For bioconjugation reactions, a ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from copper-mediated damage.[7] However, for small molecule synthesis, a lower ratio may be sufficient. It is advisable to screen different ratios to find the optimal condition for your specific reaction.

Reagents and Stoichiometry

Q5: How critical is the purity of my this compound and alkyne?

Impurities in your starting materials can significantly inhibit the reaction. Ensure that your azide and alkyne are of high purity. Azides, in particular, can be unstable, so proper storage is crucial.

Q6: What is the optimal stoichiometry of azide to alkyne?

Typically, a slight excess of one of the reactants is used to drive the reaction to completion. A common starting point is to use 1.1 to 1.5 equivalents of the more accessible or less expensive reagent.[5]

Reaction Conditions

Q7: What is the best solvent for my click reaction?

The choice of solvent is critical and depends on the solubility of your specific azide and alkyne.

  • Aqueous Mixtures: For many applications, particularly those involving biomolecules, mixtures of water with co-solvents like DMSO, t-BuOH, or DMF are highly effective and can even accelerate the reaction.[8]

  • Organic Solvents: For reactions with substrates that are not soluble in water, polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are good choices.[8]

Q8: What is the recommended order of addition for the reagents?

The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:[3]

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your this compound and alkyne substrate.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[3]

Side Reactions and Purification

Q9: What are common side reactions, and how can I minimize them?

  • Glaser Coupling: This is the oxidative homocoupling of your alkyne starting material, which can occur in the presence of oxygen and Cu(II).[9] To minimize this, rigorously degas your solvents and ensure a sufficient concentration of the reducing agent is present throughout the reaction.[9]

  • Staudinger Reduction: If your reaction mixture contains phosphines (sometimes used as ligands), they can reduce your azide to a primary amine.[9] It is best to avoid phosphine-based ligands if you are observing this side product.[9]

Q10: How can I effectively purify my click reaction product?

Purification can often be achieved by simple extraction and/or silica (B1680970) gel column chromatography. To remove the copper catalyst, washing the organic layer with a chelating agent like EDTA is effective.[9]

Data Presentation

The following tables summarize the impact of various parameters on the yield of CuAAC reactions. While specific data for this compound is limited in the literature, these tables provide general trends and starting points for optimization.

Table 1: Effect of Copper Source on Triazole Yield

Copper Source (1 mol%)SolventTime (h)Yield (%)
CuICyrene™0.5~98
Cu₂OCyrene™0.5~20
CuClCyrene™0.5~15
CuBrCyrene™0.5<10
Cu(OAc)₂Cyrene™0.5<10

Data adapted from a study on the click reaction of benzyl (B1604629) azide and phenylacetylene.[6]

Table 2: Effect of Solvent on Triazole Yield

SolventTime (h)Yield (%)
Cyrene™0.5~98
Ethyl levulinate24~80
2-Methyl-THF24~45
NMP24<10
DMSO24<10
DMF24<10
1,4-Dioxane24~40
DCM24~60

Data adapted from a study on the click reaction of benzyl azide and phenylacetylene.[6]

Experimental Protocols

Optimized Protocol for CuAAC Reaction of this compound

This protocol provides a robust starting point for the click reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)

  • Deionized water (for preparing aqueous solutions)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • Prepare a stock solution of THPTA in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[9]

  • Reaction Setup:

    • In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents).[9] Vortex briefly to mix.

  • Reaction Initiation:

    • Add the catalyst premix to the solution of the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).[9]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Reaction times can vary from 1 to 24 hours.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of troubleshooting and the experimental workflow for the CuAAC reaction.

Troubleshooting_Low_Yield cluster_Catalyst Catalyst Troubleshooting cluster_Reagents Reagent Troubleshooting cluster_Conditions Condition Optimization cluster_SideReactions Side Reaction Mitigation Start Low Yield in Click Reaction Catalyst Check Catalyst System Start->Catalyst Is Cu(I) active? Reagents Evaluate Reagents Catalyst->Reagents Catalyst OK C1 Use fresh Sodium Ascorbate Conditions Optimize Conditions Reagents->Conditions Reagents OK R1 Check purity of azide/alkyne SideReactions Investigate Side Reactions Conditions->SideReactions Conditions OK Co1 Screen different solvents Solution Improved Yield SideReactions->Solution Side Reactions Minimized SR1 Exclude O2 to prevent Glaser coupling C2 Add THPTA ligand C3 Degas solvents R2 Optimize stoichiometry Co2 Vary temperature Co3 Check order of addition SR2 Avoid phosphine (B1218219) ligands

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Experimental_Workflow Prep 1. Prepare Stock Solutions (CuSO4, THPTA, NaAsc) Mix_Reactants 2. Mix Azide and Alkyne in Degassed Solvent Prep->Mix_Reactants Prep_Catalyst 3. Prepare Catalyst Premix (CuSO4 + THPTA) Mix_Reactants->Prep_Catalyst Initiate 4. Add Catalyst Premix then Sodium Ascorbate Prep_Catalyst->Initiate React 5. React at Room Temperature (Monitor by TLC/LC-MS) Initiate->React Workup 6. Aqueous Workup with EDTA wash React->Workup Purify 7. Purify by Column Chromatography Workup->Purify

Caption: A step-by-step experimental workflow for the CuAAC reaction.

References

Technical Support Center: Synthesis of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl N-(4-azidobutyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies commence with a C4 scaffold that is sequentially functionalized. The three primary routes are:

  • From 1,4-Diaminobutane (B46682): This route involves the selective mono-N-Boc protection of 1,4-diaminobutane, followed by the conversion of the remaining free amino group to an azide (B81097).

  • From 4-Amino-1-butanol: This pathway requires the protection of the amino group with a Boc group, followed by conversion of the hydroxyl group into a good leaving group (e.g., mesylate or tosylate) and subsequent displacement with an azide.

  • From 1,4-Dihalobutane (e.g., 1,4-Dibromobutane): This approach involves a controlled mono-substitution with sodium azide, followed by amination of the remaining halide and subsequent N-Boc protection.[1]

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The nature of the side products is highly dependent on the chosen synthetic route:

  • Route 1 (from 1,4-Diaminobutane): The main side product is the di-Boc protected 1,4-diaminobutane, Di-tert-butyl butane-1,4-diyldicarbamate. This arises from the reaction of di-tert-butyl dicarbonate (B1257347) with both amino groups.

  • Route 2 (from 4-Amino-1-butanol): Potential side products can include the elimination product, tert-butyl (but-3-en-1-yl)carbamate, especially during the conversion of the alcohol to a leaving group and subsequent azide displacement if conditions are not optimal.

  • Route 3 (from 1,4-Dibromobutane): The primary side product is 1,4-diazidobutane, resulting from the substitution of both bromine atoms by the azide nucleophile.

Q3: How can I minimize the formation of the di-Boc protected side product when starting from 1,4-diaminobutane?

A3: Minimizing the di-protected side product is crucial for a successful synthesis. The key is to manipulate the reaction conditions to favor mono-protection. This can be achieved by:

  • Using a large excess of the diamine: By using a significant excess of 1,4-diaminobutane relative to di-tert-butyl dicarbonate, the statistical probability of the Boc anhydride (B1165640) reacting with an unprotected diamine molecule is much higher than with the already formed mono-protected product.

  • In situ mono-protonation: One of the amino groups can be selectively protected as an ammonium (B1175870) salt by the in-situ generation of one equivalent of HCl (e.g., from the reaction of trimethylsilyl (B98337) chloride with methanol). The protonated amino group is no longer nucleophilic and will not react with the Boc anhydride, thus favoring mono-protection.

Troubleshooting Guides

Problem 1: Low Yield of Mono-Boc Protected 1,4-Diaminobutane
Potential Cause Suggested Solution
Formation of significant amounts of di-Boc protected byproduct. Increase the excess of 1,4-diaminobutane to di-tert-butyl dicarbonate (e.g., 5-10 equivalents of diamine). Alternatively, employ the in-situ mono-protonation method using one equivalent of an acid source like TMSCl in methanol (B129727) before adding the Boc anhydride.
Incomplete reaction. Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has stalled, a small additional portion of Boc anhydride can be added, but be mindful of the increased risk of di-protection.
Loss of product during workup. The mono-protected product has some water solubility. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) after basification.
Problem 2: Incomplete Azidation Reaction
Potential Cause Suggested Solution
Poor leaving group. If starting from a hydroxyl group, ensure its complete conversion to a good leaving group (e.g., mesylate or tosylate). The presence of unreacted alcohol will lead to a lower yield of the azide.
Insufficient reaction time or temperature. The SN2 reaction with azide can sometimes be slow. Ensure the reaction is heated appropriately (e.g., in DMF at 60-80 °C) and for a sufficient time. Monitor the reaction by TLC until the starting material is consumed.
Deactivation of the azide nucleophile. Ensure anhydrous conditions if the reaction is sensitive to moisture. Use a sufficient excess of sodium azide (typically 1.5-3 equivalents).
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Suggested Solution
Presence of closely eluting impurities on silica (B1680970) gel chromatography. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. If the di-Boc protected impurity is the issue, its non-polar nature should allow for good separation.
Product is an oil and difficult to handle. This compound is often an oil or a low-melting solid. After column chromatography, ensure all solvent is removed under high vacuum.
Co-elution with unreacted starting material. Ensure the reaction has gone to completion before workup. If necessary, a second purification step or a different purification technique (e.g., distillation under high vacuum) could be considered, although this may be challenging for a thermally sensitive compound.

Experimental Protocols

Synthesis of Tert-butyl N-(4-aminobutyl)carbamate (Mono-Boc protection of 1,4-Diaminobutane)

This protocol utilizes an in-situ mono-protonation strategy to favor mono-protection.

Materials:

  • 1,4-Diaminobutane

  • Anhydrous Methanol

  • Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (or Ethyl Acetate)

  • Ethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of TMSCl or SOCl₂ dropwise to the cooled solution. This will generate HCl in situ, protonating one of the amino groups.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the equilibrium of the ammonium salt formation is reached.

  • Add a small amount of water (e.g., 1 mL per mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Wash the aqueous layer with ethyl ether to remove any unreacted Boc anhydride and other non-polar impurities.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.

  • Extract the product from the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl N-(4-aminobutyl)carbamate.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis of this compound from a Bromo-precursor

Materials:

  • Tert-butyl N-(4-bromobutyl)carbamate

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve tert-butyl N-(4-bromobutyl)carbamate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5-3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Summary of Common Side Products and Their Precursors

Synthetic Route Starting MaterialCommon Side ProductStructure of Side Product
1,4-DiaminobutaneDi-tert-butyl butane-1,4-diyldicarbamateBoc-NH-(CH₂)₄-NH-Boc
4-Amino-1-butanol (via a sulfonate ester)tert-Butyl (but-3-en-1-yl)carbamateBoc-NH-CH₂CH₂CH=CH₂
1,4-Dibromobutane1,4-DiazidobutaneN₃-(CH₂)₄-N₃

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From 1,4-Diaminobutane cluster_route2 Route 2: From 4-Amino-1-butanol diaminobutane 1,4-Diaminobutane mono_boc Tert-butyl N-(4-aminobutyl)carbamate diaminobutane->mono_boc Boc₂O (1 eq) Excess Diamine di_boc Di-Boc Side Product diaminobutane->di_boc Boc₂O (>1 eq) azidation1 Azidation mono_boc->azidation1 Diazotization then NaN₃ final_product1 This compound azidation1->final_product1 aminobutanol 4-Amino-1-butanol boc_aminobutanol Tert-butyl N-(4-hydroxybutyl)carbamate aminobutanol->boc_aminobutanol Boc₂O activated_alcohol Activated Alcohol (e.g., Mesylate) boc_aminobutanol->activated_alcohol MsCl, TEA final_product2 This compound activated_alcohol->final_product2 NaN₃ elimination_product Elimination Side Product activated_alcohol->elimination_product Base, Heat

Caption: Synthetic pathways to this compound and potential side products.

Troubleshooting_Logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reaction Analyze Reaction Mixture (TLC/NMR) check_sm->check_reaction SM is Pure end Improved Yield/Purity check_sm->end SM is Impure -> Purify SM incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Remaining side_products Significant Side Products check_reaction->side_products New Spots/Peaks Observed optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions side_products->optimize_conditions modify_workup Modify Workup/Purification side_products->modify_workup optimize_conditions->end modify_workup->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Tert-butyl N-(4-azidobutyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl N-(4-azidobutyl)carbamate using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column or has very low Rf. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The proportion of ethyl acetate can be incrementally increased (e.g., from 10% to 20%, 30%, and so on) to enhance the elution of the polar product.[1][2]
The compound has strong interactions with the silica (B1680970) gel.Consider adding a small amount of a more polar solvent, such as methanol, to the mobile phase in small increments (e.g., 1-2%). For basic compounds that may interact strongly with acidic silica, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can help to improve elution and peak shape.
Product is eluting too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on the column.
The column is overloaded with the crude sample.As a general guideline, the amount of crude material loaded onto the column should be approximately 1-2% of the weight of the silica gel.
The sample was not loaded onto the column properly.Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and carefully apply it to the top of the silica gel bed in a narrow band. For samples that are not very soluble in the mobile phase, a "dry loading" technique can be employed.[3]
Streaking or tailing of the product band on the column. The compound may be degrading on the acidic silica gel.Organic azides can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina.
The sample is not sufficiently soluble in the mobile phase.Ensure the sample is fully dissolved before loading. If solubility is an issue, consider the dry loading method where the crude product is pre-adsorbed onto a small amount of silica gel.[3]
No product is recovered from the column. The compound may have decomposed on the silica gel.Before performing column chromatography, it is advisable to check the stability of the compound on silica gel using a 2D-TLC experiment.[3] Spot the compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it indicates decomposition.
The fractions containing the product were missed.Collect smaller fractions and carefully monitor the elution profile using TLC. The product may be present in fractions that appear to be empty by visual inspection.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the purification of this compound by silica gel column chromatography?

A common and effective mobile phase for the purification of N-Boc protected amines and related compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation, which is typically determined by preliminary TLC analysis. For compounds of moderate polarity, a starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.

Q2: How can I visualize this compound on a TLC plate?

This compound lacks a strong chromophore for visualization under UV light at 254 nm. Therefore, chemical staining is necessary. A potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing compounds with functional groups that can be oxidized, such as the carbamate. Alternatively, a ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain can be used.

Q3: Is this compound stable on silica gel?

Organic azides can be sensitive to the acidic nature of silica gel, which may lead to decomposition. It is recommended to assess the stability of your compound on silica gel using a 2D-TLC experiment before committing to a large-scale column purification.[3] If decomposition is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

Q4: What are the safety precautions I should take when working with an azide-containing compound?

Organic azides are potentially energetic compounds and should be handled with care. Avoid contact with heavy metals, as this can form highly explosive heavy metal azides. Use non-metal spatulas for handling. Avoid heating the compound to high temperatures, and do not concentrate solutions of azides to dryness unless the stability of the compound is well-established. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexane (e.g., 1:9 v/v). Prepare a sufficient volume to pack and run the column.

2. Column Packing:

  • Select a glass column of an appropriate size.

  • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane (B109758) if necessary.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.

  • Carefully add a small layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column reservoir.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Collect fractions in an appropriate number of test tubes or vials.

  • The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Spot a small amount from each fraction (or every few fractions) on a TLC plate.

  • Develop the TLC plate in the same mobile phase used for the column.

  • Visualize the spots using a suitable staining agent (e.g., potassium permanganate).

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table summarizes typical parameters for the column chromatography purification of compounds with similar functionalities to this compound. This data should be used as a guideline, and optimal conditions may vary.

ParameterTypical Value / RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Ethyl Acetate / HexaneA gradient of 10% to 50% ethyl acetate in hexane is often effective.
Rf Value 0.2 - 0.4In the optimized mobile phase for good separation.
Typical Yield > 85%Dependent on the purity of the crude material and the efficiency of the separation.
Purity > 95%As determined by NMR or LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Mobile Phase Optimization) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase sample_prep Sample Preparation (Dissolution/Dry Loading) column_prep->sample_prep elution Elution (Isocratic or Gradient) sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem with Purification poor_separation Poor Separation start->poor_separation no_elution No Elution / Low Rf start->no_elution streaking Streaking / Tailing start->streaking solution_separation Optimize Mobile Phase (TLC) Check Column Loading poor_separation->solution_separation solution_elution Increase Mobile Phase Polarity Add Modifier (e.g., MeOH, TEA) no_elution->solution_elution solution_streaking Deactivate Silica (TEA) Use Alternative Stationary Phase Dry Loading streaking->solution_streaking

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of tert-butyl N-(4-azidobutyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

A1: Standard conditions for Boc deprotection involve treating the substrate with a strong acid in an appropriate organic solvent. The most common and generally effective methods are:

  • Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically at a concentration of 20-50% (v/v). The reaction is usually conducted at room temperature and is often complete within 30 minutes to a few hours.[1][2][3]

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane . This is another widely used reagent system for Boc deprotection.[2][4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: Several methods can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to observe the disappearance of the starting material (less polar) and the appearance of the free amine product (more polar), which will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any potential side products.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][4]

Q3: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A3: Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion.[1] To address this, you can increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to an incomplete reaction. While many deprotections proceed quickly at room temperature, some substrates may require longer reaction times.[1][3] It is crucial to monitor the reaction to determine the necessary duration.

  • Solvent Issues: The choice of solvent is important for ensuring that both the substrate and the acid are well-solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

  • Steric Hindrance: Although less of a concern for a linear butyl chain, steric hindrance around the carbamate (B1207046) can slow down the reaction rate.[1]

Q4: I am observing side products in my reaction. What could be the cause and how can I prevent them?

A4: A primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated. While the azide (B81097) group is generally stable under these conditions, other nucleophiles present could be alkylated. To prevent this, it is recommended to use a scavenger. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[3]

Q5: What is a standard work-up procedure for a TFA-mediated Boc deprotection?

A5: After the reaction is complete, the solvent and excess TFA are typically removed under reduced pressure. To neutralize any remaining acid and obtain the free amine, the residue can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient acid concentration or strength.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate reaction time.Extend the reaction time and continue to monitor the progress by TLC or LC-MS until the starting material is consumed.[1]
Poor solubility of the substrate.Ensure the chosen solvent provides good solubility for the this compound. DCM is generally a good choice for TFA-based deprotections.[1]
Formation of side products Alkylation by the tert-butyl cation.Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[1][3]
Difficulty in isolating the product The product is the TFA salt, which may be an oil.After removing the TFA in vacuo, co-evaporate with a non-polar solvent like toluene (B28343) to help remove residual acid. If the free amine is required, perform a basic work-up.[5]
The free amine is water-soluble.If the product is water-soluble, extraction with an organic solvent may be inefficient. Consider using an ion-exchange resin to isolate the free amine.[6]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise to the stirred solution.[1]

  • (Optional but recommended) If side product formation is a concern, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1][2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Start: Incomplete Deprotection Observed check_acid Is acid concentration sufficient? (e.g., 20-50% TFA) start->check_acid increase_acid Increase acid concentration check_acid->increase_acid No check_time Is reaction time adequate? check_acid->check_time Yes increase_acid->check_time end_success Success: Complete Deprotection increase_acid->end_success increase_time Extend reaction time and monitor check_time->increase_time No check_scavenger Are side products observed? check_time->check_scavenger Yes increase_time->check_scavenger increase_time->end_success add_scavenger Add scavenger (e.g., TIS) check_scavenger->add_scavenger Yes consider_alternative Consider alternative deprotection method (e.g., 4M HCl in dioxane) check_scavenger->consider_alternative No, and still incomplete add_scavenger->end_success consider_alternative->end_success end_fail Issue Persists: Further Investigation Required consider_alternative->end_fail

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Boc Deprotection Mechanism with TFA sub R-NH-Boc This compound protonated R-NH-Boc(H+) Protonated Carbamate sub->protonated + H+ tfa TFA (H+) intermediate Carbamic Acid + t-Butyl Cation protonated->intermediate Cleavage product R-NH2 4-Azidobutan-1-amine intermediate:f0->product:f0 - CO2 co2 CO2 intermediate:f0->co2 isobutylene Isobutylene intermediate:f0->isobutylene Elimination scavenger Scavenger (e.g., TIS) intermediate:f0->scavenger Trapping trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Acid-catalyzed mechanism of Boc deprotection.

References

How to remove unreacted Tert-butyl N-(4-azidobutyl)carbamate from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of azide-containing compounds, with a specific focus on the removal of unreacted tert-butyl N-(4-azidobutyl)carbamate from a product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound as a starting material?

A1: Besides the desired product, common impurities include unreacted this compound, byproducts from the reaction, and any catalysts or reagents used. If the subsequent reaction is a click chemistry reaction, residual copper catalysts and ligands may also be present.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods include:

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific impurities from a solution. For unreacted azides, an alkyne-functionalized scavenger resin is particularly effective.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on several factors, including the scale of your reaction, the nature of your desired product (polarity, stability), and the properties of the impurities. The flowchart below provides a general decision-making guide.

Q4: Are there any specific safety precautions I should take when working with azide (B81097) compounds?

A4: Yes, organic azides are potentially explosive and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. Avoid contact of azides with heavy metals, strong acids, and reducing agents, as this can lead to the formation of highly explosive heavy metal azides or hydrazoic acid. It is also recommended to avoid concentrating azide-containing solutions to dryness.

Troubleshooting Guides

This section addresses common issues encountered during the purification process.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the desired product after extraction. - The product has significant solubility in the aqueous phase. - An emulsion formed during extraction. - The product is being degraded by the extraction conditions (e.g., acidic or basic wash).- Perform multiple extractions with a smaller volume of organic solvent. - Back-extract the combined aqueous layers with fresh organic solvent. - To break an emulsion, add a small amount of brine or gently swirl the separatory funnel. - Ensure the pH of any aqueous washes is compatible with the stability of your product.
Poor separation of the product and starting material during column chromatography. - The chosen solvent system has inappropriate polarity. - The column was not packed properly, leading to channeling. - The sample was loaded in a large volume of strong solvent.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values (a ΔRf of at least 0.2 is ideal). - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the crude sample in a minimal amount of the eluent or a weak solvent and load it onto the column in a concentrated band.
The scavenger resin is not effectively removing the unreacted azide. - Insufficient amount of scavenger resin was used. - The reaction time with the scavenger resin was too short. - The resin is not compatible with the reaction solvent. - The resin has lost its activity.- Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the excess starting material). - Increase the reaction time with the resin, monitoring the removal of the azide by TLC. - Ensure the solvent swells the resin properly to allow for efficient reaction. Consult the manufacturer's instructions for suitable solvents. - Use fresh, unexpired scavenger resin.
The product is contaminated with copper after a click chemistry reaction. - The workup procedure was insufficient to remove all copper salts.- Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium (B1175870) chloride. - Pass the crude product through a short plug of silica (B1680970) gel. - Use a copper scavenger resin.

Quantitative Data Summary

The following table provides a comparison of the different purification methods for removing unreacted this compound. The data presented are typical and may vary depending on the specific reaction conditions and the properties of the desired product.

Purification Method Typical Recovery Yield Achievable Purity Throughput Cost Key Advantages Key Disadvantages
Liquid-Liquid Extraction 70-90%>90%HighLowSimple, fast, and inexpensive for initial purification.May not provide high purity; can be problematic with emulsions.
Flash Column Chromatography 60-85%>98%Low to MediumMediumProvides high purity; applicable to a wide range of compounds.Can be time-consuming and requires significant solvent usage.
Alkyne Scavenger Resin >90%>98%HighHighHighly selective for azides; simple filtration-based workup.The cost of scavenger resins can be high.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a product from unreacted this compound using silica gel chromatography.

Materials:

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate alongside a spot of the pure starting material, if available.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate. A starting point is a 4:1 hexane:ethyl acetate mixture.

    • Visualize the plate under a UV lamp and/or by staining. The unreacted this compound should have a higher Rf value than a more polar product.

    • Adjust the solvent system to achieve good separation between the product and the starting material (ΔRf > 0.2).

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the chosen eluent (the optimized solvent system from the TLC analysis).

    • Ensure the silica gel bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a non-polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of Unreacted Azide using an Alkyne Scavenger Resin

This protocol outlines the use of a polymer-supported alkyne resin to selectively remove unreacted this compound.

Materials:

  • Crude reaction mixture containing the desired product and unreacted azide

  • Polymer-supported alkyne scavenger resin (e.g., alkyne-functionalized polystyrene)

  • Suitable reaction solvent (e.g., dichloromethane, THF, or the reaction solvent)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel or a fritted glass funnel)

Procedure:

  • Resin Preparation (if necessary):

    • Some scavenger resins require pre-swelling in the reaction solvent for optimal performance. Consult the manufacturer's instructions.

  • Scavenging Reaction:

    • Dissolve the crude reaction mixture in a suitable solvent.

    • Add the alkyne scavenger resin to the solution. A typical loading is 3-5 equivalents of the resin's functional group relative to the estimated amount of unreacted azide.

    • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring the Reaction:

    • Periodically take a small aliquot of the solution (filtering out the resin) and analyze it by TLC to monitor the disappearance of the unreacted azide spot.

  • Isolation of the Product:

    • Once the unreacted azide is no longer detectable by TLC, filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

  • Final Workup:

    • Remove the solvent from the combined filtrate using a rotary evaporator to yield the purified product.

Mandatory Visualizations

G start Crude Reaction Mixture check_product_properties Assess Product Polarity and Stability start->check_product_properties extraction Liquid-Liquid Extraction check_product_properties->extraction  Product is non-polar to moderately polar and stable to aqueous wash chromatography Flash Column Chromatography check_product_properties->chromatography  High purity is required and product is stable on silica scavenger Alkyne Scavenger Resin check_product_properties->scavenger  Product is sensitive or difficult to separate by chromatography check_purity_extraction Purity > 95%? extraction->check_purity_extraction final_product Pure Product chromatography->final_product check_purity_scavenger Purity > 98%? scavenger->check_purity_scavenger check_purity_extraction->chromatography No check_purity_extraction->final_product Yes check_purity_scavenger->final_product Yes further_purification Further Purification Needed check_purity_scavenger->further_purification No further_purification->chromatography

Caption: Decision workflow for selecting a purification method.

G start Start: Crude Reaction Mixture dissolve 1. Dissolve crude mixture in a suitable solvent start->dissolve add_resin 2. Add alkyne scavenger resin (3-5 equivalents) dissolve->add_resin stir 3. Stir at room temperature (2-16 hours) add_resin->stir monitor 4. Monitor by TLC for disappearance of azide stir->monitor filter 5. Filter to remove the resin monitor->filter wash 6. Wash resin with fresh solvent filter->wash combine 7. Combine filtrate and washings wash->combine concentrate 8. Concentrate under reduced pressure combine->concentrate end End: Purified Product concentrate->end

Caption: Experimental workflow for azide removal using a scavenger resin.

Technical Support Center: Strategies to Minimize Di-Boc Formation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of di-Boc formation during the protection of primary amines.

Troubleshooting Guide: Minimizing Di-Boc Byproduct

Over-protection of primary amines to form N,N-di-Boc (di-tert-butyl imidodicarbonate) derivatives is a frequent side reaction. This guide provides a systematic approach to troubleshoot and minimize its formation.

Problem: Significant formation of di-Boc byproduct is observed.

Initial Steps: Reaction Parameter Optimization

Careful control of reaction parameters is the first line of defense against di-Boc formation.

ParameterRecommendation to Minimize Di-BocRationale
Stoichiometry of Boc Anhydride (B1165640) ((Boc)₂O) Use a controlled amount, typically 1.0 to 1.2 equivalents relative to the amine.[1]A large excess of (Boc)₂O increases the probability of the initially formed mono-Boc product reacting further.
Reaction Temperature Conduct the reaction at a lower temperature, typically 0 °C to room temperature .Di-Boc formation is often favored at higher temperatures. Lowering the temperature can enhance the selectivity for the mono-Boc product.
Base Selection Use a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (TEA) .Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O.
4-Dimethylaminopyridine (DMAP) Usage Avoid or use catalytic amounts of DMAP.DMAP is a highly effective catalyst for Boc protection but can also significantly accelerate the formation of the di-Boc byproduct.[2][3]
Reaction Time Monitor the reaction closely and stop it once the starting amine is consumed.Prolonged reaction times, especially in the presence of excess (Boc)₂O, can lead to increased di-Boc formation.
Advanced Troubleshooting

If the initial steps are insufficient, consider the following strategies:

Q: I have followed the initial steps, but di-Boc formation is still a major issue. What else can I do?

A: For particularly problematic substrates, especially those with sterically unhindered primary amines, a "one-pot" mono-hydrochlorination followed by Boc protection can be highly effective. This method transiently protects one of the amine's lone pairs as a salt, favoring mono-protection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of di-Boc formation?

A1: Di-Boc formation is a two-step process. First, the primary amine reacts with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form the mono-Boc protected amine. If reaction conditions are not optimized (e.g., excess (Boc)₂O, strong base), the resulting N-H proton of the mono-Boc carbamate (B1207046) can be abstracted. This deprotonation increases the nucleophilicity of the nitrogen, which then attacks a second molecule of (Boc)₂O to yield the di-Boc product.

Q2: Why does DMAP increase the rate of di-Boc formation?

A2: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[2][3] This intermediate is more electrophilic than (Boc)₂O itself, accelerating the rate of both the first and second Boc additions, thus increasing the likelihood of di-Boc formation.

Q3: Are there specific conditions that favor selective mono-Boc protection?

A3: Yes, several methods have been developed for selective mono-Boc protection, particularly for diamines where selectivity is crucial. One effective method involves the in situ generation of one equivalent of HCl from trimethylsilyl (B98337) chloride (TMSCl) or thionyl chloride (SOCl₂) in methanol (B129727). This protonates one amine, leaving the other free to react with (Boc)₂O.[4]

Q4: How can I quantify the ratio of mono-Boc to di-Boc product in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the ratio of mono- and di-Boc products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of trifluoroacetic acid) can typically separate the starting material, mono-Boc, and di-Boc products, allowing for their quantification by UV detection.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Boc Protection of a Primary Amine

This protocol is a starting point for optimizing the mono-Boc protection of a primary amine.

  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) (approximately 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition (Optional but Recommended): Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting amine is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Selective Mono-Boc Protection of a Diamine via In Situ Mono-Hydrochlorination

This protocol is adapted for the selective mono-protection of diamines and can be a useful strategy for other highly reactive primary amines.[4]

  • Setup: In a round-bottom flask, place the diamine (1.0 eq) and add anhydrous methanol at 0 °C.

  • Mono-protonation: Slowly add chlorotrimethylsilane (B32843) (1.0 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Anhydride Addition: Add water (1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct. Basify the aqueous layer to pH > 12 with 2M NaOH.

  • Extraction: Extract the mono-Boc protected product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizations

Reaction Pathways in Boc Protection

Boc_Protection_Pathways cluster_0 Mono-Boc Formation cluster_1 Di-Boc Formation (Side Reaction) Primary_Amine Primary Amine (R-NH2) Mono_Boc_Product Mono-Boc Product (R-NHBoc) Primary_Amine->Mono_Boc_Product + (Boc)2O Mono_Boc_Product_2 Mono-Boc Product (R-NHBoc) Di_Boc_Product Di-Boc Product (R-N(Boc)2) Mono_Boc_Product_2->Di_Boc_Product + (Boc)2O (Excess Reagent, Strong Base)

Caption: Reaction pathways showing desired mono-Boc and undesired di-Boc product formation.

Troubleshooting Workflow for Di-Boc Formation

Troubleshooting_Workflow start Di-Boc Formation Observed check_stoichiometry Is (Boc)2O > 1.2 eq? start->check_stoichiometry reduce_stoichiometry Reduce (Boc)2O to 1.05-1.1 eq check_stoichiometry->reduce_stoichiometry Yes check_temperature Is Temperature > RT? check_stoichiometry->check_temperature No reduce_stoichiometry->check_temperature lower_temperature Lower Temperature to 0 °C check_temperature->lower_temperature Yes check_base Using Strong Base (e.g., NaH, LDA)? check_temperature->check_base No lower_temperature->check_base weaker_base Switch to Weaker Base (e.g., NaHCO3, TEA) check_base->weaker_base Yes check_dmap Using Stoichiometric DMAP? check_base->check_dmap No weaker_base->check_dmap catalytic_dmap Use Catalytic DMAP or No DMAP check_dmap->catalytic_dmap Yes reassess Re-evaluate Reaction check_dmap->reassess No catalytic_dmap->reassess

Caption: A decision tree for troubleshooting and minimizing di-Boc byproduct formation.

Mechanism of DMAP Catalysis in Boc Protection

DMAP_Catalysis Boc2O (Boc)2O Intermediate N-Boc-pyridinium Intermediate (Highly Reactive) Boc2O->Intermediate + DMAP DMAP DMAP Mono_Boc Mono-Boc Product Intermediate->Mono_Boc + R-NH2 Regen_DMAP DMAP (Regenerated) Intermediate->Regen_DMAP - (CH3)3CO- & - CO2 Amine R-NH2

Caption: The catalytic cycle of DMAP in the formation of a mono-Boc protected amine.

References

Dealing with poor solubility of Tert-butyl N-(4-azidobutyl)carbamate in reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl N-(4-azidobutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the handling and reactivity of this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent commonly used in bioconjugation and medicinal chemistry. It features a terminal azide (B81097) group and a Boc-protected amine. The azide allows for covalent modification of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," or through the Staudinger ligation.[1] The Boc-protected amine provides a latent primary amine that can be deprotected under mild acidic conditions for subsequent functionalization.

Q2: What are the general solubility characteristics of this compound?

Q3: How should I store this compound?

To ensure its stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere, protected from light. For long-term storage, refrigeration at 2-8°C is advisable.

Q4: What are the safety precautions I should take when working with this compound?

As with all azide-containing compounds, there is a potential risk of explosion, especially with heating or shock. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Avoid heating the compound neat and be cautious when concentrating solutions.

Troubleshooting Guide: Poor Solubility in Reaction Media

Poor solubility of this compound can lead to incomplete reactions and low yields. The following guide provides a systematic approach to address these issues.

Solubility Profile

While exact quantitative solubility data is not widely published, the following table provides an estimated solubility profile based on the compound's structure and the behavior of similar molecules.

SolventChemical FormulaPolarity IndexEstimated SolubilityRationale
N,N-Dimethylformamide (DMF)C₃H₇NO6.4HighA highly polar aprotic solvent, generally effective for a wide range of organic molecules.
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS7.2HighAnother highly polar aprotic solvent, excellent for dissolving many organic compounds.
Dichloromethane (B109758) (DCM)CH₂Cl₂3.1HighA versatile solvent with moderate polarity, suitable for many organic reactions.
Tetrahydrofuran (THF)C₄H₈O4.0Moderate to HighA common polar aprotic solvent, often used in click chemistry and Staudinger reactions.
Acetonitrile (MeCN)C₂H₃N5.8ModerateA polar aprotic solvent that can be a good choice for click chemistry.
Methanol (B129727) (MeOH)CH₃OH5.1ModerateA polar protic solvent; solubility may be concentration-dependent.
Ethanol (B145695) (EtOH)C₂H₅OH4.3ModerateSimilar to methanol, a viable option for creating solvent mixtures.
WaterH₂O10.2LowThe nonpolar Boc group and alkyl chain limit aqueous solubility.
HexanesC₆H₁₄0.1Very LowA nonpolar solvent, unlikely to be effective.
Troubleshooting Workflow for Poor Solubility

If you are experiencing poor solubility of this compound in your reaction, follow this workflow to identify a suitable solution.

G Troubleshooting Poor Solubility cluster_0 Initial Observation cluster_1 Initial Steps cluster_2 Intermediate Solutions cluster_3 Advanced Solutions cluster_4 Outcome start Poor solubility of this compound observed solvent_check Is the solvent appropriate based on polarity? start->solvent_check concentration_check Is the concentration too high? solvent_check->concentration_check Yes solvent_change Change the primary solvent system solvent_check->solvent_change No heating Gently heat the reaction mixture concentration_check->heating No success Solubility issue resolved, proceed with reaction concentration_check->success Yes, dilute sonication Use sonication to aid dissolution heating->sonication cosolvent Add a miscible co-solvent (e.g., DMF, DMSO) sonication->cosolvent cosolvent->solvent_change If still insoluble cosolvent->success ptc Consider a phase-transfer catalyst for biphasic systems solvent_change->ptc For immiscible reactants solvent_change->success ptc->success

Caption: A stepwise guide to resolving solubility issues.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between this compound and a terminal alkyne.

Materials:

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram:

G CuAAC Reaction Workflow cluster_0 Reactant Preparation cluster_1 Catalyst Addition cluster_2 Reaction and Monitoring cluster_3 Workup and Purification cluster_4 Final Product dissolve Dissolve alkyne and azide in solvent degas Degas the solution dissolve->degas add_ascorbate Add sodium ascorbate solution degas->add_ascorbate add_copper Add CuSO4 solution add_ascorbate->add_copper react Stir at room temperature add_copper->react monitor Monitor by TLC or LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify product Isolated 1,2,3-triazole purify->product

Caption: Step-by-step workflow for a typical CuAAC reaction.

Protocol 2: Staudinger Ligation

This protocol outlines a general procedure for the Staudinger ligation of this compound with a phosphine (B1218219) reagent.

Materials:

  • This compound

  • Triphenylphosphine or other suitable phosphine

  • Anhydrous solvent (e.g., THF)

  • Water

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the phosphine (1.0 equivalent) in the anhydrous solvent.

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours at room temperature to allow for the formation of the aza-ylide intermediate. The evolution of nitrogen gas should be observed.

  • Add water (10 equivalents) to the reaction mixture to hydrolyze the aza-ylide.

  • Stir the reaction for an additional 8-12 hours at room temperature.

  • Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of the amine product and phosphine oxide.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to separate the desired amine from the phosphine oxide byproduct.

Signaling Pathway Diagram (Conceptual):

G Staudinger Ligation Pathway cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Hydrolysis cluster_3 Products azide This compound aza_ylide Aza-ylide Intermediate azide->aza_ylide phosphine Triphenylphosphine phosphine->aza_ylide n2 N₂ (gas) aza_ylide->n2 Release amine Primary Amine Product aza_ylide->amine water H₂O water->amine Hydrolysis phosphine_oxide Triphenylphosphine Oxide amine->phosphine_oxide Byproduct

Caption: The reaction pathway of the Staudinger Ligation.

References

Technical Support Center: CuAAC Reactions with Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing tert-butyl N-(4-azidobutyl)carbamate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the CuAAC reaction?

A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction. It involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. The reaction is prized for its high yields, tolerance of a wide variety of functional groups, and the ability to be performed in various solvents, including water.

Q2: Why is a Boc protecting group used on the azide?

A2: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In the case of this compound, it masks the primary amine functionality. This is crucial to prevent the amine from interfering with other desired chemical transformations or from undergoing side reactions. The Boc group is stable under many reaction conditions but can be easily removed with mild acid when the free amine is needed.

Q3: Can the carbamate (B1207046) group in this compound interfere with the CuAAC reaction?

A3: While the CuAAC reaction is tolerant of many functional groups, some can interfere with the copper catalyst. Carbamates, and the amide bonds within them, have the potential to act as weak chelating agents for the copper(I) catalyst. This interaction can reduce the catalyst's activity, leading to slower reaction rates or lower yields. However, this inhibition is often surmountable with optimized reaction conditions.

Q4: What are the most common reasons for CuAAC reaction failure?

A4: The most frequent causes of failure in CuAAC reactions include:

  • Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by dissolved oxygen.

  • Catalyst Poisoning: Certain functional groups (e.g., thiols) or impurities can strongly bind to the copper catalyst and deactivate it.

  • Poor Reagent Quality or Stability: Degradation of the azide or alkyne, or the use of impure reagents, can lead to poor results.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reagent concentrations can significantly hinder the reaction.

  • Inadequate Ligand Support: In challenging reactions, the absence of a suitable copper-stabilizing ligand can result in catalyst deactivation and low yields.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in CuAAC reactions.

Problem 1: My CuAAC reaction is very slow or has a low yield.

This is a common issue that can have multiple causes. The following workflow can help diagnose the problem.

G start Low Yield / Slow Reaction check_reagents Verify Reagent Quality - Purity of azide and alkyne - Fresh sodium ascorbate (B8700270) solution start->check_reagents check_oxygen Exclude Oxygen - Degas solvents - Use an inert atmosphere check_reagents->check_oxygen Reagents OK sub_reagents Use fresh, high-purity reagents. Verify structure and purity by NMR/MS. check_reagents->sub_reagents optimize_ligand Optimize Catalyst System - Add/change ligand (THPTA/TBTA) - Increase catalyst/ligand loading check_oxygen->optimize_ligand Oxygen Excluded sub_oxygen Sparge solvents with Ar or N2. Work in a glovebox if possible. check_oxygen->sub_oxygen check_impurities Consider Azide Impurities - Re-purify the azide - Check for residual synthesis reagents optimize_ligand->check_impurities Still Low Yield sub_ligand THPTA is ideal for aqueous systems. Start with a 5:1 ligand-to-copper ratio. optimize_ligand->sub_ligand optimize_conditions Adjust Reaction Conditions - Change solvent (e.g., add DMSO) - Increase temperature check_impurities->optimize_conditions Azide is Pure sub_impurities Residual triethylamine (B128534) from synthesis can act as a competing ligand/base. check_impurities->sub_impurities success Reaction Successful optimize_conditions->success Improved Yield sub_conditions DMSO can help with solubility and may disrupt catalyst-substrate interactions. optimize_conditions->sub_conditions

Caption: Troubleshooting workflow for low-yielding CuAAC reactions.

Q: Could the Boc-carbamate group be chelating the copper catalyst?

A: Yes, this is a possibility. The carbonyl oxygen and the nitrogen of the carbamate could form a weak bidentate ligand for the copper(I) ion. This interaction, while not as strong as dedicated chelating agents, might sequester the catalyst from the reaction cycle, slowing it down.

G cluster_cycle Desired Reaction Pathway cluster_inhibition Potential Inhibition Pathway Cu_Catalyst Active Cu(I) Catalyst Alkyne Terminal Alkyne Cu_Catalyst->Alkyne Inhibited_Complex Inhibited Cu(I)-Carbamate Complex Cu_Catalyst->Inhibited_Complex Catalytic_Cycle Productive Catalytic Cycle Alkyne->Catalytic_Cycle Azide This compound Azide->Inhibited_Complex Product Triazole Product Catalytic_Cycle->Cu_Catalyst Catalytic_Cycle->Product

Caption: Potential inhibition of the CuAAC catalytic cycle by carbamate chelation.

Solution:

  • Use a Stronger Ligand: Employing a ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be highly effective. These ligands form stable complexes with Cu(I), which can prevent weaker interactions with the carbamate and also accelerate the overall reaction rate.

  • Increase Catalyst and Ligand Concentration: A modest increase in the catalyst and ligand loading can help overcome a weak inhibitory effect. It is crucial to maintain the optimal ligand-to-copper ratio.

Problem 2: I suspect my this compound is impure. What are the likely contaminants and how can I address this?

A: The synthesis of this azide can introduce impurities that are detrimental to the CuAAC reaction.

Potential Impurities and Their Effects:

  • Residual Triethylamine (or other amine bases): Often used in the Boc-protection step, residual amines can act as competing ligands for the copper catalyst, potentially disrupting the activity of more effective ligands like THPTA.

  • Unreacted Starting Materials: For example, if 1,4-diaminobutane (B46682) was used as a precursor, its presence could lead to side reactions or catalyst chelation.

  • Byproducts from Azidation: Depending on the azidation method, residual reagents could interfere with the catalyst.

Solutions:

  • Purify the Azide: Re-purify your this compound using column chromatography to remove potential impurities.

  • Characterize Thoroughly: Confirm the purity of your azide by NMR and mass spectrometry before use.

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for CuAAC Reactions

ReagentConcentration Range (Bioconjugation)Concentration Range (Organic Synthesis)Notes
Alkyne10 µM - 1 mM10 mM - 1 MLower concentrations require more efficient catalyst systems.
Azide1.1 - 5 equivalents (to alkyne)1.0 - 1.2 equivalents (to alkyne)A slight excess of one reagent can drive the reaction to completion.
CuSO₄50 µM - 1 mM1 - 10 mol%Higher loadings may be needed for challenging substrates.
Sodium Ascorbate5 - 10 equivalents (to CuSO₄)1.1 - 2 equivalents (to CuSO₄)Should be prepared fresh.
Ligand (e.g., THPTA)1 - 5 equivalents (to CuSO₄)1 - 2 equivalents (to CuSO₄)A 5:1 ligand-to-copper ratio is often optimal for bioconjugation.[1]

Table 2: Relative Performance of Copper Ligands in CuAAC

LigandTypical Solvent SystemKey AdvantagesConsiderations
NoneVariousSimple, low cost.Prone to catalyst oxidation; slow at low concentrations.
TBTA Organic / Aqueous mixturesAccelerates reaction, protects Cu(I) from oxidation.[2]Poorly soluble in purely aqueous systems.
THPTA AqueousHighly water-soluble, accelerates reaction, protects Cu(I), low toxicity.[3]Ideal for bioconjugation and reactions in aqueous buffers.
BTTAAAqueousCan promote higher reaction efficiency than THPTA in some systems.A good alternative to THPTA for optimization.

Experimental Protocols

Protocol 1: Standard CuAAC Protocol

This protocol is a general starting point for a standard CuAAC reaction.

G start Start step1 1. Prepare Stock Solutions - Alkyne (e.g., 10 mM in DMSO) - Azide (e.g., 11 mM in DMSO) - CuSO4 (e.g., 50 mM in H2O) - Sodium Ascorbate (e.g., 1 M in H2O, fresh) start->step1 step2 2. Combine Reactants - Add buffer, alkyne, and azide to the reaction vessel. step1->step2 step3 3. Add Catalyst - Add CuSO4 solution. step2->step3 step4 4. Initiate Reaction - Add fresh sodium ascorbate solution. step3->step4 step5 5. React & Monitor - Stir at room temperature. - Monitor by TLC or LC-MS. step4->step5 end End step5->end

Caption: A standard experimental workflow for the CuAAC reaction.

Methodology:

  • In a suitable vial, dissolve the terminal alkyne (1 equivalent) and this compound (1.1 equivalents) in a solvent mixture (e.g., t-butanol/water 1:1).

  • Add CuSO₄·5H₂O (0.05 equivalents) to the mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.1 equivalents) in water to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: Optimized Protocol for Potentially Inhibitory Substrates

This protocol incorporates a stabilizing ligand and is recommended when working with this compound to mitigate potential catalyst inhibition.

Methodology:

  • Prepare Stock Solutions:

    • Azide: this compound (e.g., 100 mM in DMSO).

    • Alkyne: (e.g., 100 mM in DMSO).

    • Catalyst Premix: In a separate tube, mix an aqueous solution of CuSO₄·5H₂O (e.g., 20 mM) with an aqueous solution of THPTA (e.g., 100 mM) to achieve a 1:5 molar ratio.

    • Reducing Agent: Freshly prepare a solution of sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In the reaction vessel, add the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add the alkyne solution to a final concentration of 1 mM.

    • Add the azide solution to a final concentration of 1.2 mM.

  • Initiation:

    • Add the CuSO₄/THPTA premix to a final copper concentration of 200 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.

  • Incubation and Analysis:

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. For particularly challenging substrates, incubation at 37°C may improve yields.

    • Monitor the reaction by LC-MS.

    • Purify the product as required for your application.

References

Technical Support Center: Optimizing Reactions with Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl N-(4-azidobutyl)carbamate. The content is designed to address specific issues encountered during common experimental procedures involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a bifunctional linker primarily used in bioconjugation and medicinal chemistry. Its key features are a terminal azide (B81097) group, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent functionalization.

Q2: What are the most common reactions performed with this reagent?

A2: The most common reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of the azide with a terminal alkyne to form a stable 1,2,3-triazole linkage.

  • Staudinger Reduction: Reduction of the azide group to a primary amine using a phosphine (B1218219) reagent.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free primary amine, typically under acidic conditions.

Q3: How should I store this compound?

A3: It is recommended to store the compound at 4°C for long-term stability. As with most azides, it is prudent to avoid excessive heat and to handle it with appropriate safety precautions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for forming a covalent bond between an azide and a terminal alkyne.

Troubleshooting Guide: CuAAC Reactions
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Cu(II) instead of Cu(I))Ensure fresh reducing agent (e.g., sodium ascorbate) is used. Degas solvents to remove oxygen. Consider using a Cu(I) stabilizing ligand like TBTA or THPTA.
Poor solubility of reactantsUse a co-solvent system (e.g., DMSO/water, t-BuOH/water). Increase the solvent volume or gently warm the reaction mixture.
Impure starting materialsConfirm the purity of the azide and alkyne starting materials by NMR or LC-MS.
Formation of Side Products (e.g., Diyne) Oxidative homocoupling of the alkyne (Glaser coupling)Degas all solvents thoroughly with an inert gas (e.g., argon or nitrogen). Use a slight excess of the reducing agent.[1]
Difficulty in Product Purification Residual copper catalystWash the organic layer with a chelating agent solution (e.g., 5% aqueous EDTA or saturated ammonium (B1175870) chloride).
Excess starting materialUse a slight excess (1.1-1.2 equivalents) of the less valuable or more easily removable reactant.
Quantitative Data: Representative Solvent Effects on CuAAC Yield

While specific data for this compound is not extensively published, the following table provides representative yields for CuAAC reactions with analogous alkyl azides in various solvent systems.

Solvent System Typical Reaction Time Representative Yield Notes
DMSO4 - 12 h>90%Excellent for dissolving a wide range of substrates.
DMF4 - 12 h>90%Similar to DMSO, a good polar aprotic solvent choice.
t-Butanol/Water (1:1)1 - 8 h>95%Often accelerates the reaction rate.[1]
Dichloromethane (DCM)12 - 24 h80-90%Useful for substrates that are not soluble in aqueous mixtures.
Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol)1 - 5 h>90%A "green" solvent alternative that can lead to high yields, sometimes at elevated temperatures.[2][3]
Experimental Protocol: General Procedure for CuAAC Reaction
  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 equivalent) in a suitable solvent (e.g., DMSO or a t-BuOH/water mixture).

    • Prepare a stock solution of the terminal alkyne (1.1 equivalents) in the same solvent.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (1.0-2.0 equivalents) in water.

    • Prepare a stock solution of copper(II) sulfate (B86663) pentahydrate (0.05 equivalents) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound and the terminal alkyne solution.

    • Add the copper(II) sulfate solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The solution may turn a yellow-orange color.

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_azide Dissolve Azide mix Combine Azide and Alkyne prep_azide->mix prep_alkyne Dissolve Alkyne prep_alkyne->mix prep_cu Prepare CuSO4 Solution add_cu Add CuSO4 prep_cu->add_cu prep_asc Prepare Na-Ascorbate Solution add_asc Add Na-Ascorbate to Initiate prep_asc->add_asc mix->add_cu add_cu->add_asc stir Stir at RT & Monitor add_asc->stir extract Dilute & Extract stir->extract wash Wash with EDTA & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Purified Triazole Product purify->product Staudinger_Troubleshooting start Staudinger Reaction Issue incomplete Incomplete Reaction? start->incomplete purification Purification Difficulty? incomplete->purification No phosphine Check PPh3 Stoichiometry (Use >= 1.0 eq) incomplete->phosphine Yes hydrolysis Ensure Sufficient Water for Hydrolysis (Add more H2O and stir longer) incomplete->hydrolysis Yes column Use Column Chromatography purification->column Yes salt_precip Precipitate as HCl salt, wash, then neutralize purification->salt_precip Yes water_sol Check for Product in Aqueous Layer purification->water_sol Yes end_ok Successful Reaction purification->end_ok No phosphine->end_ok hydrolysis->end_ok column->end_ok salt_precip->end_ok water_sol->end_ok Boc_Deprotection_Pathway start Boc-Protected Amine acid Acidic Conditions (e.g., TFA or HCl) start->acid intermediate Carbamic Acid Intermediate + tert-Butyl Cation acid->intermediate amine_salt Amine Salt intermediate->amine_salt scavenger Scavenger (e.g., Anisole) intermediate->scavenger traps t-Bu+ side_product Alkylated Byproduct intermediate->side_product alkylation base Neutralization (e.g., NaHCO3) amine_salt->base free_amine Free Amine base->free_amine

References

Technical Support Center: Quenching Procedures for Tert-butyl N-(4-azidobutyl)carbamate Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Tert-butyl N-(4-azidobutyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: Why is a quenching step necessary for my click reaction?

A quenching step is crucial to stop the reaction and ensure a defined reaction time, which is essential for reproducible results. It also facilitates purification by deactivating the copper catalyst, which can otherwise interfere with downstream applications and analytical techniques like mass spectrometry. Residual copper can lead to catalyst poisoning in subsequent steps, cellular toxicity, and compromised product stability.[1]

Q2: What are the primary methods for quenching a CuAAC reaction?

The most common methods for quenching a CuAAC reaction and removing the copper catalyst involve the use of chelating agents, precipitation, or solid-phase scavengers. The choice of method depends on the solubility of your product and the requirements of downstream applications.

Q3: Will the quenching procedure affect the Boc protecting group on my molecule?

Standard quenching procedures using chelating agents or precipitation under neutral or basic conditions are compatible with the Boc protecting group. The Boc group is stable to the conditions of the click reaction and typical workups.[2] However, it is sensitive to strong acids, so acidic quenching conditions should be avoided if the Boc group needs to be retained.

Q4: Can I monitor the progress of my reaction before quenching?

Yes, it is highly recommended to monitor your reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before quenching.[2] This ensures that the reaction has gone to completion and helps in optimizing reaction times for future experiments.

Q5: What are the safety considerations when working with this compound?

Organic azides can be energetic and potentially explosive, especially at elevated temperatures or when in contact with strong acids or certain metals. Always handle azido (B1232118) compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Avoid the formation of heavy metal azides in waste streams, as they are highly explosive.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching and work-up of click reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield After Work-up Incomplete Reaction: The reaction was quenched prematurely.Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to ensure completion before quenching. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.[2]
Catalyst Inactivity: The Cu(I) catalyst was oxidized to inactive Cu(II) by atmospheric oxygen.Ensure Anaerobic Conditions: Degas solvents before use. Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present.[3][4]
Poor Reagent Quality: The azide (B81097) or alkyne starting materials may have degraded.Verify Reagent Integrity: Use fresh, high-purity reagents. Store azides properly in a cool, dark place.
Persistent Copper Contamination in Product Inefficient Quenching/Removal: The chelating agent was insufficient or the purification method was not effective.Increase Chelator Concentration: Use a larger excess of the chelating agent (e.g., EDTA). Employ Solid-Phase Scavengers: Use a copper scavenging resin for more efficient removal.[5] Repeat Washing Steps: Perform multiple washes with the chelating agent solution during the work-up.
Product Precipitation During Quenching Change in Solvent Polarity: The addition of an aqueous quenching solution to an organic reaction mixture can cause less polar products to precipitate.Adjust Solvent System: Dilute the reaction mixture with a co-solvent that is miscible with both the reaction solvent and the aqueous quenching solution before adding the quencher.
Difficulty in Separating Product from Unreacted Azide Similar Polarity: The Boc-protected azide starting material and the triazole product may have similar polarities, making chromatographic separation challenging.Optimize Stoichiometry: Use a minimal excess of the limiting reagent to reduce the amount of unreacted starting material. Consider a Different Purification Method: If column chromatography is ineffective, explore other techniques such as preparative HPLC or crystallization.
Unexpected Side Products Oxidative Homocoupling of Alkyne (Glaser Coupling): This can occur in the presence of Cu(II) and oxygen.Maintain Reducing Conditions: Ensure an adequate amount of sodium ascorbate (B8700270) is present throughout the reaction to keep the copper in the Cu(I) state. Work under an inert atmosphere.[3][4]

Experimental Protocols

Protocol 1: Quenching with EDTA and Liquid-Liquid Extraction

This protocol is suitable for reactions performed in organic solvents like THF, DCM, or DMF, where the product is soluble in a water-immiscible organic solvent.

Materials:

  • Completed click reaction mixture

  • 0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 8

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dilution: Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with the chosen organic extraction solvent.

  • Quenching and Copper Removal: Transfer the diluted mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution and shake vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may be blue or green.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol 2: Quenching by Precipitation

This method is useful when the product is a solid and has low solubility in a particular solvent system, while the starting materials and catalyst are soluble.

Materials:

  • Completed click reaction mixture

  • Anti-solvent (a solvent in which the product is insoluble, e.g., water, hexanes)

Procedure:

  • Precipitation: Once the reaction is complete, slowly add the reaction mixture to a stirred volume of the anti-solvent.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the collected solid with fresh anti-solvent to remove residual starting materials and catalyst.

  • Drying: Dry the purified product under vacuum.

Visualizations

Experimental Workflow: Quenching and Purification

G Workflow for Quenching and Purification of a Click Reaction start Completed Click Reaction (this compound + Alkyne) monitor Monitor Reaction Progress (TLC/LC-MS) start->monitor quench Quench Reaction (e.g., add EDTA solution) monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Column Chromatography) dry->purify end Purified Product purify->end

Caption: A typical workflow for quenching and purifying the product of a CuAAC reaction.

Logical Relationship: Troubleshooting Low Yield

G Troubleshooting Low Product Yield problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Catalyst Inactivity problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1a Optimize Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Degas Solvents cause2->solution2a solution2b Use Excess Reductant cause2->solution2b solution3 Verify Reagent Purity cause3->solution3

Caption: Decision tree for troubleshooting low yield in click reactions.

References

Characterizing unexpected byproducts in Tert-butyl N-(4-azidobutyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl N-(4-azidobutyl)carbamate. The information is designed to help characterize and troubleshoot unexpected byproducts that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and effective synthetic strategy involves a two-step process. First, the selective mono-N-Boc protection of a C4-diamine precursor, such as 1,4-diaminobutane, is performed. This is followed by the conversion of the remaining primary amine to an azide (B81097), typically via diazotization and reaction with sodium azide, or more commonly, by converting the diamine to a haloamine followed by nucleophilic substitution with sodium azide. A more controlled approach utilizes precursors like 4-amino-1-butanol (B41920) or a 4-halo-1-butylamine, where the amine is first Boc-protected, and then the hydroxyl or halide group is converted to the azide.[1]

Q2: I am seeing a significant amount of a higher molecular weight byproduct after my Boc-protection of 1,4-diaminobutane. What could it be?

A2: When performing a mono-Boc protection on a symmetric diamine like 1,4-diaminobutane, the formation of the di-Boc protected byproduct, di-tert-butyl butane-1,4-diyldicarbamate, is a common issue.[2] This occurs because the mono-protected product still has a reactive primary amine that can react with the Boc-anhydride.

Q3: During the azidation step of Boc-protected 4-chlorobutylamine, I observe a loss of the Boc group. Why is this happening?

A3: The Boc group is known to be labile under acidic conditions.[3][] While the reaction of an alkyl halide with sodium azide is generally not acidic, performing the reaction in DMF at elevated temperatures (e.g., 70-80 °C) can lead to the slow hydrolysis of DMF to formic acid and dimethylamine. The in-situ generated acid, even in small amounts, can be sufficient to cleave the Boc protecting group, leading to the formation of 4-azidobutan-1-amine.[5]

Q4: My NMR spectrum of the crude product after azidation shows signals in the alkene region (around 4.5-6.0 ppm). What could be the source of these impurities?

A4: The reaction of an alkyl halide with sodium azide is an S(_N)2 reaction. However, if the reaction conditions are not optimal, or if there is steric hindrance, an E2 elimination reaction can compete, leading to the formation of an alkene. In the case of a 4-halobutyl precursor, this would result in the formation of tert-butyl but-3-en-1-ylcarbamate.

Q5: After my reaction workup, I have a byproduct with a mass corresponding to the starting material with the halide replaced by a hydroxyl group. How did this form?

A5: If there is residual water in your reaction mixture or during the workup process, the alkyl halide can undergo hydrolysis to form the corresponding alcohol. For example, if you start with tert-butyl (4-chlorobutyl)carbamate, you may see the formation of tert-butyl (4-hydroxybutyl)carbamate.

Troubleshooting Guides

Issue 1: Formation of Di-Boc Protected Byproduct in Mono-Protection of 1,4-Diaminobutane

Symptoms:

  • A significant peak in the HPLC chromatogram with a longer retention time than the desired mono-Boc product.

  • Mass spectrometry data shows a peak corresponding to the molecular weight of the di-Boc protected diamine.

  • ¹H NMR of the crude product shows a symmetric pattern for the butyl chain protons and a large singlet for the Boc group integrating to 18 protons relative to the butyl chain.

Possible Causes:

  • Slow addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Use of an excess of Boc₂O.

  • Reaction run at a high concentration.

Solutions:

  • Slow Addition of Boc₂O: Dissolve the Boc₂O in a suitable solvent and add it dropwise to a solution of a large excess of 1,4-diaminobutane. This ensures that the Boc₂O reacts preferentially with the large excess of the diamine, minimizing the formation of the di-protected species.[2]

  • Control Stoichiometry: Use a significant excess of the diamine (e.g., 5-10 equivalents) relative to the Boc₂O.

  • Purification: The di-Boc product is significantly less polar than the mono-Boc product and can be separated by silica (B1680970) gel column chromatography.

ParameterMono-Boc ProductDi-Boc Byproduct
Molecular Weight 188.27 g/mol 288.40 g/mol
¹H NMR (CDCl₃, ppm) ~3.1 (m, 2H), ~2.7 (t, 2H), ~1.5 (m, 4H), 1.44 (s, 9H)~3.1 (m, 4H), ~1.5 (m, 4H), 1.44 (s, 18H)
¹³C NMR (CDCl₃, ppm) ~156.0, ~79.0, ~41.8, ~40.5, ~30.0, ~28.5, ~27.5~156.0, ~79.0, ~40.5, ~28.5, ~27.5
Typical HPLC Retention ShorterLonger
Issue 2: Unexpected Deprotection of the Boc Group During Azidation

Symptoms:

  • A peak in the HPLC chromatogram corresponding to a more polar compound.

  • Mass spectrometry data shows a peak corresponding to the molecular weight of the deprotected product (4-azidobutan-1-amine).

  • ¹H NMR of the crude product lacks the characteristic singlet at ~1.44 ppm for the Boc group.

Possible Causes:

  • Reaction run at high temperatures for an extended period in DMF.[5]

  • Accidental introduction of acid during the reaction or workup.

Solutions:

  • Lower Reaction Temperature: If possible, run the azidation reaction at a lower temperature (e.g., room temperature to 50 °C), even if it requires a longer reaction time.

  • Use a Different Solvent: Consider using a more stable polar aprotic solvent like DMSO, or a solvent system that is less prone to forming acidic byproducts.

  • Buffer the Reaction: In some cases, the addition of a non-nucleophilic, mild base can help to neutralize any in-situ generated acid.

  • Careful Workup: Ensure that all aqueous washes during the workup are neutral or slightly basic.

ParameterBoc-Protected ProductDeprotected Byproduct
Molecular Weight 214.27 g/mol 114.15 g/mol
¹H NMR (CDCl₃, ppm) Contains singlet at ~1.44 ppm (9H)Lacks singlet at ~1.44 ppm
Solubility More soluble in organic solventsMore soluble in aqueous solvents
Issue 3: Formation of Alkene Byproduct via Elimination

Symptoms:

  • ¹H NMR signals in the vinyl region (~4.9-5.8 ppm).

  • Mass spectrometry data shows a peak with a mass 2 units lower than the starting alkyl halide.

  • GC-MS analysis may be particularly useful for identifying this volatile, less polar byproduct.

Possible Causes:

  • Use of a sterically hindered alkyl halide.

  • High reaction temperatures.

  • Use of a strongly basic azide source or a basic solvent.

Solutions:

  • Use a Good Leaving Group: Starting from a tosylate or mesylate derivative of the corresponding alcohol can sometimes favor substitution over elimination.

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor S(_N)2 over E2.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl N-(4-chlorobutyl)carbamate
  • To a solution of 4-chlorobutylamine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Stir the mixture at room temperature until all the solid dissolves.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate (B1210297) in hexanes).

  • After completion, extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve tert-butyl N-(4-chlorobutyl)carbamate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: HPLC Method for Reaction Monitoring and Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a 30:70 mixture of B:A, ramp to 95:5 B:A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

This method should provide good separation of the starting materials, the desired product, and the potential byproducts discussed.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Azidation 1,4-Diaminobutane 1,4-Diaminobutane Mono-Boc-Protected_Diamine Mono-Boc-Protected_Diamine 1,4-Diaminobutane->Mono-Boc-Protected_Diamine Boc₂O, Solvent Di-Boc_Byproduct Di-Boc_Byproduct Mono-Boc-Protected_Diamine->Di-Boc_Byproduct Excess Boc₂O Tert-butyl_N-(4-halobutyl)carbamate Tert-butyl_N-(4-halobutyl)carbamate Mono-Boc-Protected_Diamine->Tert-butyl_N-(4-halobutyl)carbamate Halogenation Product This compound Tert-butyl_N-(4-halobutyl)carbamate->Product NaN₃, DMF Alkene_Byproduct Alkene_Byproduct Tert-butyl_N-(4-halobutyl)carbamate->Alkene_Byproduct Elimination (E2) Deprotected_Byproduct Deprotected_Byproduct Tert-butyl_N-(4-halobutyl)carbamate->Deprotected_Byproduct Acid/Heat

Caption: Synthetic workflow for this compound and potential byproduct formation pathways.

Troubleshooting_Logic Crude_Product_Analysis Analyze Crude Product (NMR, LC-MS) Unexpected_Peak Unexpected Peak(s)? Crude_Product_Analysis->Unexpected_Peak No_Unexpected_Peak Proceed to Purification Unexpected_Peak->No_Unexpected_Peak No Identify_Byproduct Identify Byproduct (Mass, NMR shifts) Unexpected_Peak->Identify_Byproduct Yes Di-Boc Di-Boc Byproduct? Identify_Byproduct->Di-Boc Deprotected Deprotected Byproduct? Di-Boc->Deprotected No Optimize_Boc Optimize Boc Protection: - Excess Diamine - Slow Addition of Boc₂O Di-Boc->Optimize_Boc Yes Alkene Alkene Byproduct? Deprotected->Alkene No Optimize_Azidation_Temp Optimize Azidation: - Lower Temperature - Change Solvent Deprotected->Optimize_Azidation_Temp Yes Optimize_Azidation_Base Optimize Azidation: - Use Non-basic conditions - Lower Temperature Alkene->Optimize_Azidation_Base Yes

Caption: A logical troubleshooting workflow for identifying and addressing common byproducts.

References

Validation & Comparative

A Head-to-Head Comparison of Tert-butyl N-(4-azidobutyl)carbamate and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient covalent linking of molecules is paramount. Among the most powerful tools for this purpose are "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth, objective comparison between the use of a simple azide-containing molecule, Tert-butyl N-(4-azidobutyl)carbamate (or similar azide (B81097) linkers), which participates in CuAAC, and dibenzocyclooctyne (DBCO) linkers, the cornerstone of SPAAC. This comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal bioconjugation strategy.

At a Glance: Key Differences

The primary distinction between these two bioconjugation methodologies lies in their reaction mechanisms, which dictates their suitability for different applications. CuAAC requires a copper(I) catalyst to join an azide with a terminal alkyne, while SPAAC utilizes the inherent ring strain of a cyclooctyne (B158145), such as DBCO, to react spontaneously with an azide in a catalyst-free manner.

FeatureThis compound (via CuAAC)DBCO Linker (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper (I))No
Biocompatibility Potential for cytotoxicity due to the copper catalyst, though this can be mitigated with specific ligands.[1][2]Generally high due to the absence of a cytotoxic copper catalyst, making it ideal for in vivo and live-cell applications.[1][3]
Reaction Kinetics Generally faster, with second-order rate constants ranging from 10 to 104 M-1s-1.[4]Slower than CuAAC, with second-order rate constants typically in the range of 10-3 to 1 M-1s-1, but can be tuned by modifying the cyclooctyne structure.[4][5]
Reaction Conditions Aqueous or organic solvents, requires a reducing agent (e.g., sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA).[6][7]Typically performed in aqueous buffers at physiological pH and temperature.[3][8]
Specificity Highly specific reaction between an azide and a terminal alkyne.[9]Highly specific and bioorthogonal reaction between an azide and a cyclooctyne.[3]
Side Reactions The copper catalyst can generate reactive oxygen species (ROS), which may lead to oxidative damage of biomolecules.[10][11]Some strained alkynes have been reported to react with thiols, particularly in cysteine residues, which can lead to off-target labeling.[12][13]
Reagent Cost Azides and terminal alkynes are generally less expensive.Strained cyclooctynes like DBCO can be significantly more expensive.[12]

Quantitative Performance Data

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics
ReactionReagentsSecond-Order Rate Constant (M-1s-1)Typical Reaction Time
CuAACAzide + Terminal Alkyne10 - 104[4]Minutes to a few hours
SPAACAzide + DBCO~0.1 - 1.0[5]2 - 12 hours[8]
SPAACAzide + Fused Cyclopropyl Cyclooctyne0.07[12]2 hours for 92% completion[12]
SPAACAzide + BCN1.2 x 10-3[5]Can be effective for long-term tracking (up to 4 weeks)[5]
Table 2: Biocompatibility and Labeling Efficiency
MethodKey Biocompatibility ConsiderationsComparative Labeling Efficiency
CuAACCopper-induced cytotoxicity is a major concern for in vivo applications.[1] The use of copper-chelating ligands like THPTA or BTTES can significantly improve biocompatibility.[2][10]In a comparative proteomics study, CuAAC demonstrated higher protein identification (229 proteins) and better accuracy compared to SPAAC (188 proteins), suggesting superior labeling efficiency in in vitro settings.[12]
SPAACThe absence of a copper catalyst makes SPAAC highly biocompatible and the preferred method for live-cell imaging and in vivo studies.[1][3]While generally slower, SPAAC can achieve high to quantitative yields.[3] In some studies, copper-free click chemistry has been shown to achieve higher labeling efficiencies than CuAAC in living cells.

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The fundamental difference in the reaction pathways of CuAAC and SPAAC is the requirement of a catalyst.

DOT script for Reaction Mechanisms

Reaction_Mechanisms cluster_cuanac CuAAC Pathway cluster_spaac SPAAC Pathway Azide1 R1-N3 (e.g., from Tert-butyl N-(4-azidobutyl)carbamate) Triazole1 R1-Triazole-R2 (1,4-disubstituted) Azide1->Triazole1 Alkyne1 R2-C≡CH (Terminal Alkyne) Alkyne1->Triazole1 Copper Cu(I) Catalyst (+ Ligand) Copper->Triazole1 Azide2 R1-N3 Triazole2 R1-Triazole-R2 (Mixture of regioisomers) Azide2->Triazole2 DBCO R2-DBCO (Strained Alkyne) DBCO->Triazole2

Reaction_Mechanisms cluster_cuanac CuAAC Pathway cluster_spaac SPAAC Pathway Azide1 R1-N3 (e.g., from Tert-butyl N-(4-azidobutyl)carbamate) Triazole1 R1-Triazole-R2 (1,4-disubstituted) Azide1->Triazole1 Alkyne1 R2-C≡CH (Terminal Alkyne) Alkyne1->Triazole1 Copper Cu(I) Catalyst (+ Ligand) Copper->Triazole1 Azide2 R1-N3 Triazole2 R1-Triazole-R2 (Mixture of regioisomers) Azide2->Triazole2 DBCO R2-DBCO (Strained Alkyne) DBCO->Triazole2

Caption: Reaction schemes for CuAAC and SPAAC.

Experimental Workflow Comparison

The following diagram illustrates the key steps in a typical bioconjugation experiment using both methods.

DOT script for Experimental Workflow

Experimental_Workflow cluster_cuanac_workflow CuAAC Workflow cluster_spaac_workflow SPAAC Workflow A1 Prepare Azide-functionalized Biomolecule A4 Combine Biomolecule, Payload, and Catalyst A1->A4 A2 Prepare Alkyne-functionalized Payload A2->A4 A3 Prepare Cu(I) Catalyst Solution (CuSO4, Ligand, Reducing Agent) A3->A4 A5 Incubate (minutes to hours) A4->A5 A6 Purify Conjugate A5->A6 B1 Prepare Azide-functionalized Biomolecule B3 Combine Biomolecule and Payload B1->B3 B2 Prepare DBCO-functionalized Payload B2->B3 B4 Incubate (hours to overnight) B3->B4 B5 Purify Conjugate B4->B5

Experimental_Workflow cluster_cuanac_workflow CuAAC Workflow cluster_spaac_workflow SPAAC Workflow A1 Prepare Azide-functionalized Biomolecule A4 Combine Biomolecule, Payload, and Catalyst A1->A4 A2 Prepare Alkyne-functionalized Payload A2->A4 A3 Prepare Cu(I) Catalyst Solution (CuSO4, Ligand, Reducing Agent) A3->A4 A5 Incubate (minutes to hours) A4->A5 A6 Purify Conjugate A5->A6 B1 Prepare Azide-functionalized Biomolecule B3 Combine Biomolecule and Payload B1->B3 B2 Prepare DBCO-functionalized Payload B2->B3 B4 Incubate (hours to overnight) B3->B4 B5 Purify Conjugate B4->B5

References

A Comparative Guide to LC-MS Analysis for Validating Tert-butyl N-(4-azidobutyl)carbamate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of conjugation reactions involving tert-butyl N-(4-azidobutyl)carbamate. Below, we present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate validation method for your research needs.

Introduction to this compound Conjugation

This compound is a bifunctional linker commonly employed in bioconjugation and chemical biology. Its azide (B81097) group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions to form a stable triazole linkage with alkyne-containing molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, allowing for further functionalization. Validating the successful conjugation of this linker is a critical step in any workflow.

Comparison of Analytical Methods for Conjugation Validation

LC-MS is a powerful and widely used technique for the validation of small molecule conjugations. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can also provide valuable information. The following table compares the performance of these methods for the analysis of a model click chemistry reaction between this compound and a terminal alkyne.

Table 1: Comparison of Analytical Methods for Conjugation Validation

ParameterLC-MSNMR SpectroscopyFT-IR Spectroscopy
Primary Information Molecular weight confirmation of starting materials and product, reaction conversion, purity assessment.Definitive structural elucidation of the product, confirmation of triazole ring formation.Monitoring the disappearance of the azide starting material and appearance of new functional groups.
Sensitivity High (picomole to femtomole range).Moderate to low (micromole to nanomole range).Low (millimole to micromole range).
Quantitative Capability Excellent with appropriate standards.Good with an internal standard.Semi-quantitative at best.
Throughput High.Low.High.
Sample Requirement Low (micrograms to nanograms).High (milligrams).Moderate (milligrams).
Instrumentation Cost High.Very High.Moderate.
Expertise Required Moderate to high.High.Low to moderate.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from the LC-MS analysis of the conjugation of this compound with phenylacetylene (B144264) as a model reaction.

Table 2: Representative LC-MS Data for Model Conjugation Reaction

CompoundRetention Time (min)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
This compound2.5215.15215.15
Phenylacetylene1.8103.05103.05
Tert-butyl N-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)butyl)carbamate3.2317.20317.20

Table 3: Performance Characteristics of a Validated LC-MS/MS Method

ParameterValue
Linearity (r²)> 0.995[1]
Limit of Detection (LOD)~ 0.1 ng/mL
Limit of Quantification (LOQ)~ 0.5 ng/mL[2]
Accuracy (% Recovery)95-105%[3]
Precision (%RSD)< 5%[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a clean vial, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1 equivalent) in a suitable solvent such as a mixture of tert-butanol (B103910) and water (1:1).

  • To this solution, add sodium ascorbate (B8700270) (0.3 equivalents) followed by copper(II) sulfate (B86663) pentahydrate (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: LC-MS Analysis of the Conjugation Reaction

Sample Preparation:

  • Prepare a stock solution of the reaction mixture or purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions (Hypothetical for Tert-butyl N-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)butyl)carbamate):

    • Precursor Ion (Q1): 317.2 m/z

    • Product Ion (Q3): 261.2 m/z (loss of tert-butyl group), 145.1 m/z (phenyl-triazole fragment).

Visualizations

G LC-MS Workflow for Conjugation Validation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Reaction Conjugation Reaction Mixture Dilution Dilution Reaction->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC/UPLC Separation Filtration->HPLC ESI Electrospray Ionization HPLC->ESI Eluent MS Mass Analyzer ESI->MS Detector Detector MS->Detector Chromatogram Chromatogram Generation Detector->Chromatogram MassSpectra Mass Spectra Analysis Chromatogram->MassSpectra Quantification Quantification & Purity Assessment MassSpectra->Quantification G Click Chemistry Reaction Pathway Azide This compound (Azide Component) Product Tert-butyl N-(4-(triazol-1-yl)butyl)carbamate (Conjugation Product) Azide->Product Alkyne Alkyne-containing Molecule Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product

References

Comparing efficiency of different copper ligands for Tert-butyl N-(4-azidobutyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1][2] The choice of the copper(I)-stabilizing ligand is critical for optimizing reaction rates, yields, and biocompatibility, particularly when working with substrates like tert-butyl N-(4-azidobutyl)carbamate. This guide offers an objective comparison of commonly used copper ligands for this application, supported by experimental data and detailed protocols.

Ligand Performance Comparison

The efficiency of a CuAAC reaction is significantly influenced by the ligand employed to stabilize the catalytically active Cu(I) species.[3] Different ligands offer distinct advantages in terms of reaction kinetics, solubility, and suitability for various reaction conditions. Below is a summary of the performance of three widely used ligands—Tris-(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)—in CuAAC reactions. While direct comparative data for this compound is limited, the following table provides representative data based on typical CuAAC reactions with analogous substrates.

LigandAlkyne PartnerCopper SourceSolventTemp. (°C)Time (h)Yield (%)Key Characteristics & References
TBTA PhenylacetyleneCuSO₄·5H₂O/NaAsct-BuOH/H₂O (1:1)RT12~95Highly effective in organic and mixed aqueous/organic solvents; stabilizes Cu(I) against oxidation.[4][5]
THPTA Propargyl AlcoholCuSO₄·5H₂O/NaAscH₂ORT1>95Excellent water solubility, ideal for bioconjugation; reduces copper cytotoxicity.[6][7]
PMDETA PhenylacetyleneCuBrToluene804~85Effective in organic solvents, often used in polymer chemistry.[8]

Note: The data presented above is a representative compilation based on typical CuAAC reactions and may not reflect experimentally verified results for each specific reaction with this compound. Reaction conditions should be optimized for specific substrate combinations.

Experimental Workflow

The general experimental workflow for comparing the efficiency of different copper ligands in a CuAAC reaction is depicted below. This process involves parallel reaction setups with identical substrates and conditions, varying only the ligand.

G cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis Reactant_Solutions Prepare Stock Solutions: - this compound - Alkyne - Copper Source (e.g., CuSO₄) - Reducing Agent (e.g., NaAsc) Reaction_TBTA Reaction with TBTA Reactant_Solutions->Reaction_TBTA Reaction_THPTA Reaction with THPTA Reactant_Solutions->Reaction_THPTA Reaction_PMDETA Reaction with PMDETA Reactant_Solutions->Reaction_PMDETA Ligand_Solutions Prepare Ligand Stock Solutions: - TBTA - THPTA - PMDETA Ligand_Solutions->Reaction_TBTA Ligand_Solutions->Reaction_THPTA Ligand_Solutions->Reaction_PMDETA Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_TBTA->Monitoring Reaction_THPTA->Monitoring Reaction_PMDETA->Monitoring Workup Reaction Work-up & Purification Monitoring->Workup Analysis Analyze Yield & Purity (NMR, MS) Workup->Analysis Comparison Comparison Analysis->Comparison Compare Efficiency

Experimental workflow for comparing copper ligand efficiency.

Experimental Protocols

Below are detailed protocols for performing a CuAAC reaction with this compound using TBTA, THPTA, and PMDETA as ligands.

Protocol 1: CuAAC Reaction using TBTA in a Biphasic Solvent System

This protocol is suitable for reactions where the reactants have good solubility in a mixture of organic and aqueous solvents.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270) (NaAsc)

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add TBTA (0.1 eq).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.[4]

Protocol 2: CuAAC Reaction using THPTA in an Aqueous System

This protocol is ideal for bioconjugation or when using water-soluble substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Propargyl alcohol)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

  • Sodium ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • In a microcentrifuge tube, combine this compound (1.2 eq) and the alkyne (1.0 eq) in the reaction buffer.

  • Prepare the catalyst premix: in a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Let it stand for a few minutes.[9]

  • Add the catalyst premix to the reaction mixture containing the azide (B81097) and alkyne to achieve a final copper concentration of 1-2 mM.

  • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The reaction progress can be monitored by LC-MS.

  • The product can be purified by methods suitable for the specific application, such as extraction or chromatography.[10]

Protocol 3: CuAAC Reaction using PMDETA in an Organic Solvent

This protocol is suitable for reactions with substrates that are soluble in organic solvents.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous toluene, add PMDETA (0.1 eq).

  • Add CuBr (0.05 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the pure triazole product.

Catalytic Cycle of CuAAC

The underlying mechanism for the copper-catalyzed azide-alkyne cycloaddition is a stepwise process. The ligand plays a crucial role in stabilizing the Cu(I) catalyst and facilitating the key steps of the cycle.

G CuI Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Cupracycle Six-membered Cupracycle Cu_Acetylide->Cupracycle + Azide Azide R'-N₃ Triazole_Cu Triazolyl-Cu(I) Intermediate Cupracycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H⁺

Simplified catalytic cycle for the CuAAC reaction.

Conclusion

The selection of an appropriate copper ligand is a critical parameter in optimizing the CuAAC reaction for this compound. For applications requiring high yields in organic or mixed-aqueous solvents, TBTA is a robust choice. For bioconjugation and reactions in purely aqueous media where biocompatibility is paramount, the water-soluble ligand THPTA is superior. PMDETA offers a reliable alternative for reactions conducted in organic solvents, particularly in the context of polymer synthesis. The provided protocols offer a starting point for the successful application of these ligands in your research.

References

A Comparative Guide to Alternative N-Protecting Groups for Azidobutylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate amine-protecting group is a critical decision that can significantly impact the success of a synthetic route. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. However, in the context of molecules containing acid-labile functionalities, such as the azide (B81097) group in azidobutylamines, the use of Boc can be problematic, leading to undesired side reactions. This guide provides a comprehensive comparison of alternative N-protecting groups—Cbz, Fmoc, Alloc, Teoc, and Nosyl—that offer orthogonal deprotection strategies, ensuring the integrity of the azide moiety.

Performance Comparison of N-Protecting Groups for 4-Azidobutylamine

The following table summarizes the key performance indicators for various N-protecting groups. The data presented is based on typical yields and reaction conditions reported in the literature for substrates similar to 4-azidobutylamine, as direct quantitative data for this specific molecule is limited.

Protecting GroupProtection Reagent(s)Typical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Orthogonality to Azide
Boc Boc₂O, Et₃N in CH₂Cl₂>95TFA or 4M HCl in Dioxane>90Low (Azide can react under strong acidic conditions)
Cbz Cbz-Cl, NaHCO₃ in Dioxane/H₂O>90H₂, Pd/C in MeOH>90High (with careful catalyst and condition selection)[1]
Fmoc Fmoc-OSu, NaHCO₃ in Acetone/H₂O>9020% Piperidine in DMF>95High [2]
Alloc Alloc-Cl, Pyridine in CH₂Cl₂>90Pd(PPh₃)₄, PhSiH₃ in CH₂Cl₂>90High [3]
Teoc Teoc-OSu, Et₃N in CH₂Cl₂~92[4]TBAF in THF~85[4]High
Nosyl Ns-Cl, Et₃N in CH₂Cl₂>90Thiophenol, K₂CO₃ in DMF>90High

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the protection and deprotection of 4-azidobutylamine with the discussed protecting groups.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Azidobutylamine 4-Azidobutylamine Boc_Protected Boc-Protected Azidobutylamine->Boc_Protected Boc₂O, Base Cbz_Protected Cbz-Protected Azidobutylamine->Cbz_Protected Cbz-Cl, Base Fmoc_Protected Fmoc-Protected Azidobutylamine->Fmoc_Protected Fmoc-OSu, Base Alloc_Protected Alloc-Protected Azidobutylamine->Alloc_Protected Alloc-Cl, Base Teoc_Protected Teoc-Protected Azidobutylamine->Teoc_Protected Teoc-OSu, Base Nosyl_Protected Nosyl-Protected Azidobutylamine->Nosyl_Protected Ns-Cl, Base Deprotected_Amine 4-Azidobutylamine Boc_Protected->Deprotected_Amine Acid (e.g., TFA) Cbz_Protected->Deprotected_Amine H₂, Pd/C Fmoc_Protected->Deprotected_Amine Piperidine Alloc_Protected->Deprotected_Amine Pd(0), Scavenger Teoc_Protected->Deprotected_Amine Fluoride (e.g., TBAF) Nosyl_Protected->Deprotected_Amine Thiol, Base Orthogonality cluster_conditions Deprotection Conditions Azide Azide Group (-N₃) Acid Strong Acid (e.g., TFA) Azide->Acid Potential Reaction Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Azide->Hydrogenolysis Stable Base Base (Piperidine) Azide->Base Stable Palladium Palladium(0) Catalysis Azide->Palladium Stable Fluoride Fluoride (TBAF) Azide->Fluoride Stable Thiol Thiol/Base Azide->Thiol Stable

References

Head-to-Head Comparison: Homobifunctional vs. Heterobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinking strategy. This guide delves into the fundamental differences in reactivity, performance, and applications of homobifunctional and heterobifunctional crosslinkers, supported by quantitative data and detailed experimental protocols.

In the realm of bioconjugation, the choice of a crosslinking agent is a critical determinant of experimental success. These reagents are indispensable for a multitude of applications, from elucidating protein-protein interactions and creating antibody-drug conjugates (ADCs) to developing targeted therapies. The fundamental distinction between crosslinkers lies in their reactive ends, categorizing them as either homobifunctional or heterobifunctional. This guide provides an objective, data-driven comparison to aid in the selection of the most appropriate crosslinker for your research needs.

Executive Summary

Heterobifunctional crosslinkers generally offer superior control and efficiency in bioconjugation reactions compared to their homobifunctional counterparts. The ability to perform a sequential, two-step conjugation process with heterobifunctional reagents significantly minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity. While homobifunctional crosslinkers are suitable for specific applications like intramolecular crosslinking or polymer formation, the precision and versatility of heterobifunctional linkers make them the preferred choice for complex bioconjugation strategies, particularly in therapeutic development.

Fundamental Differences and Reaction Mechanisms

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups at either end of a spacer arm.[1] They are typically employed in a one-step reaction, where they randomly crosslink molecules that contain the target functional group.[2] For instance, an amine-reactive homobifunctional crosslinker like Disuccinimidyl suberate (B1241622) (DSS) will link primary amines on any protein present in the reaction mixture.[3] This "shotgun" approach can be useful for capturing a snapshot of all protein interactions but often leads to a heterogeneous mixture of products, including undesirable polymers and self-conjugated molecules.[1][4]

Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers have two different reactive groups.[1] This key feature allows for a controlled, two-step conjugation process.[2] One reactive group can be reacted with the first molecule, and after removing the excess crosslinker, the second reactive group can be specifically targeted to the second molecule. This sequential approach drastically reduces the formation of unwanted polymers and intramolecular crosslinks, resulting in a more homogenous and well-defined final product.[1][5]

Performance Comparison: Quantitative Data

The advantages of heterobifunctional crosslinkers are evident in the quantitative outcomes of conjugation reactions. A comparative analysis of a homobifunctional linker (e.g., HO-Peg18-OH) and a heterobifunctional linker (e.g., Mal-PEG-NHS) in the context of creating an antibody-drug conjugate (ADC) highlights these differences.

Performance MetricHomobifunctional Linker (e.g., HO-Peg18-OH)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

This data represents typical performance in the conjugation of a monoclonal antibody with a small molecule drug.

The significantly higher yield and purity achieved with the heterobifunctional linker are a direct result of the controlled, two-step reaction process that minimizes the formation of unintended products.[6]

Experimental Protocols

To illustrate the practical differences in application, detailed protocols for a one-step conjugation using a homobifunctional crosslinker and a two-step conjugation using a heterobifunctional crosslinker are provided below.

Experimental Protocol 1: One-Step Protein-Protein Crosslinking using a Homobifunctional Crosslinker (e.g., DSS)

This protocol describes the crosslinking of two proteins (Protein A and Protein B) in a single reaction step.

Materials:

  • Protein A and Protein B in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Protein Preparation: Prepare a solution containing both Protein A and Protein B at the desired concentration in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a final DSS concentration of 0.25-2 mM. The optimal concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Experimental Protocol 2: Two-Step Protein-Small Molecule Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol details the conjugation of a protein (e.g., an antibody) to a thiol-containing small molecule.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-containing small molecule

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column

  • Reaction buffer for maleimide (B117702) reaction (e.g., PBS, pH 6.5-7.5)

  • Quenching buffer (e.g., a solution containing a free thiol like cysteine or 2-mercaptoethanol)

Procedure:

Step 1: Activation of the Protein with SMCC

  • Protein Preparation: Prepare the protein solution in the amine-free reaction buffer.

  • Crosslinker Preparation: Dissolve SMCC in DMSO to the desired stock concentration immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove non-reacted SMCC using a desalting column equilibrated with the maleimide reaction buffer.

Step 2: Conjugation to the Thiol-Containing Molecule

  • Addition of Thiol-Molecule: Immediately add the thiol-containing small molecule to the purified, SMCC-activated protein. A 1.5- to 2-fold molar excess of the thiol-molecule over the protein is recommended.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a quenching buffer containing a free thiol.

  • Purification and Analysis: Purify the conjugate to remove excess thiol-molecule and analyze the final product using appropriate techniques such as HIC-HPLC, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizing the Workflow

To further clarify the distinct processes, the following diagrams illustrate the one-step and two-step conjugation workflows.

Homobifunctional_Workflow cluster_0 One-Step Reaction ProteinA Protein A Reaction_Mix Reaction Mixture (Protein A, Protein B, Crosslinker) ProteinA->Reaction_Mix ProteinB Protein B ProteinB->Reaction_Mix Homo_Linker Homobifunctional Crosslinker Homo_Linker->Reaction_Mix Products Heterogeneous Products: - A-Linker-B (Desired) - A-Linker-A - B-Linker-B - Polymers Reaction_Mix->Products Random Crosslinking

Caption: One-step conjugation with a homobifunctional crosslinker.

Heterobifunctional_Workflow cluster_1 Step 1: Activation cluster_2 Purification cluster_3 Step 2: Conjugation ProteinA Protein A Activated_Protein Activated Protein A ProteinA->Activated_Protein + Hetero_Linker Hetero_Linker Heterobifunctional Crosslinker Excess_Linker Excess Crosslinker Purification Desalting/ Purification Activated_Protein->Purification Final_Product Homogeneous Product: A-Linker-B Purification->Final_Product + Protein B ProteinB Protein B ProteinB->Final_Product

Caption: Two-step conjugation with a heterobifunctional crosslinker.

Conclusion

The choice between homobifunctional and heterobifunctional crosslinkers is dictated by the specific requirements of the application. For applications where a mixture of products is acceptable or desired, such as creating protein polymers, homobifunctional crosslinkers offer a straightforward, one-step solution. However, for applications demanding high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or specific protein-protein interaction studies, heterobifunctional crosslinkers are the demonstrably superior choice. Their ability to facilitate a controlled, sequential reaction minimizes unwanted side products and ensures a more homogenous and reliable final conjugate, ultimately leading to more robust and reproducible experimental outcomes.

References

A Comparative Guide to MALDI-TOF Analysis of Peptides Labeled with Tert-butyl N-(4-azidobutyl)carbamate and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptide analysis using MALDI-TOF mass spectrometry, with a focus on peptides labeled with Tert-butyl N-(4-azidobutyl)carbamate via azide-alkyne click chemistry. The performance of this labeling strategy is objectively compared with other common alternatives, supported by general principles and available experimental context.

Introduction to Peptide Labeling for MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of peptides and proteins. However, the ionization efficiency of peptides can vary significantly, impacting detection and quantification. Chemical labeling of peptides can enhance signal intensity, facilitate quantification, and improve the overall performance of MALDI-TOF analysis. This guide explores the use of this compound, a reagent utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and compares it with other established labeling methodologies.

Comparison of Peptide Labeling Strategies

The choice of labeling reagent can significantly impact the outcome of a MALDI-TOF MS experiment. Below is a comparison of key characteristics of different labeling strategies. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred from the well-documented azide-alkyne click chemistry approach.

FeatureThis compound (Click Chemistry)Isotopic Labeling (e.g., ¹⁵N Metabolic Labeling)Isobaric Labeling (e.g., iTRAQ, TMT)Other Chemical Labeling (e.g., Sulfonation)
Principle Covalent modification of peptides containing an alkyne group with an azide-containing label via a highly specific click reaction.Incorporation of stable isotopes into peptides in vivo or in vitro, creating a mass shift between samples.Labeling of peptides with tags that are identical in mass but yield different reporter ions upon fragmentation in MS/MS.[1]Chemical modification of specific amino acid residues (e.g., primary amines) to alter the peptide's chemical properties.[1]
Multiplexing Primarily for single sample labeling unless isotopic variants of the tag are used.Typically 2-plex or 3-plex for metabolic labeling.High multiplexing capability (e.g., up to 16-plex with TMT).[2]Generally for single samples, but can be combined with isotopic variants.
Signal Enhancement The addition of the label can improve ionization efficiency, though this is peptide-dependent.Does not inherently enhance signal; primarily for quantification.Can enhance signal due to the combined intensity of isobarically labeled peptides in the MS1 scan.[1]Can significantly enhance signal intensity by altering the peptide's basicity and improving fragmentation.[1]
Quantitative Accuracy Can be used for relative quantification when comparing labeled vs. unlabeled samples or with an isotopic standard.High accuracy for relative quantification as samples are mixed early in the workflow.Accurate relative quantification based on reporter ion intensities, though susceptible to ratio compression.[1]Can be used for relative quantification, but precision may be lower than isotopic methods.
Advantages High specificity and efficiency of the click reaction, bio-orthogonal.High accuracy, low experimental variability.High multiplexing capacity, increased throughput.[2]Can improve sequence coverage and simplify spectra.[1]
Disadvantages Requires introduction of an alkyne handle into the peptide; potential for side reactions with the copper catalyst.Limited multiplexing, not applicable to all sample types (e.g., clinical tissues).More complex workflow, higher cost of reagents, potential for ratio distortion.[3]Can alter peptide fragmentation patterns, may not be universally applicable to all peptides.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for peptide labeling and MALDI-TOF MS analysis.

Protocol 1: Labeling of Alkyne-Modified Peptides with this compound

This protocol assumes the peptide of interest has been synthesized or modified to contain an alkyne group (e.g., propargylglycine).

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvents for purification (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the peptide solution with a 5-10 fold molar excess of this compound.

    • Add THPTA to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification:

    • Purify the labeled peptide using a C18 SPE cartridge to remove excess reagents and catalyst.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the labeled peptide with a solution of 50-70% acetonitrile in 0.1% TFA.

    • Lyophilize the purified labeled peptide.

Protocol 2: MALDI-TOF MS Sample Preparation

Materials:

  • Purified labeled peptide

  • MALDI Matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • Calibration standards

Procedure:

  • Sample Reconstitution: Dissolve the lyophilized labeled peptide in 0.1% TFA to a final concentration of 1-10 pmol/µL.

  • Sample-Matrix Mixture: Mix the peptide solution with the MALDI matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spots to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

  • Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the desired mode (e.g., positive ion reflector mode).

Visualizations

Experimental Workflow for Labeled Peptide Analysis

The following diagram illustrates the general workflow for labeling peptides and subsequent analysis by MALDI-TOF MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF MS Analysis Peptide_Sample Peptide Sample (with alkyne group) Click_Reaction Click Chemistry Reaction Peptide_Sample->Click_Reaction Labeling_Reagent This compound Labeling_Reagent->Click_Reaction Purification Purification (e.g., SPE) Click_Reaction->Purification Labeled Peptide Matrix_Addition Matrix Addition (e.g., CHCA) Purification->Matrix_Addition Spotting Spotting on MALDI Plate Matrix_Addition->Spotting MALDI_TOF_MS MALDI-TOF MS Acquisition Spotting->MALDI_TOF_MS Data_Analysis Data Analysis MALDI_TOF_MS->Data_Analysis labeling_strategy Goal Goal of Experiment Quantification Quantitative Analysis Goal->Quantification Signal_Enhancement Signal Enhancement Goal->Signal_Enhancement Identification Peptide Identification Goal->Identification Labeling_Strategy Choice of Labeling Strategy Quantification->Labeling_Strategy Signal_Enhancement->Labeling_Strategy Identification->Labeling_Strategy Click_Chemistry Click Chemistry (e.g., Azide Label) Labeling_Strategy->Click_Chemistry Isotopic Isotopic Labeling Labeling_Strategy->Isotopic Isobaric Isobaric Labeling Labeling_Strategy->Isobaric Other_Chemical Other Chemical Labels Labeling_Strategy->Other_Chemical Considerations Key Considerations Multiplexing Multiplexing Needs Considerations->Multiplexing Sample_Type Sample Type Considerations->Sample_Type Cost Cost & Complexity Considerations->Cost Instrumentation Available Instrumentation Considerations->Instrumentation Multiplexing->Labeling_Strategy Sample_Type->Labeling_Strategy Cost->Labeling_Strategy Instrumentation->Labeling_Strategy

References

A Researcher's Guide to Protein Crosslinking: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein analysis, understanding protein-protein interactions, conformational changes, and the architecture of multi-protein complexes is paramount. Chemical crosslinking has emerged as a powerful technique to capture these transient and stable interactions by covalently linking interacting proteins. The choice of the crosslinking reagent is a critical determinant of the success of such experiments. This guide provides an objective comparison of commonly used crosslinking reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Comparing the Arsenal: A Look at Common Crosslinking Reagents

Crosslinking reagents can be broadly categorized based on their reactivity, spacer arm length, cleavability, and membrane permeability. The selection of a suitable crosslinker depends on the specific application, the nature of the target proteins, and the downstream analysis methods, such as mass spectrometry.

Key Characteristics of Common Crosslinking Reagents
FeatureFormaldehyde (B43269)GlutaraldehydeDSS (Disuccinimidyl Suberate)BS3 (Bis(sulfosuccinimidyl) Suberate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Photo-activatable (e.g., Diazirines)
Type Zero-lengthHomobifunctionalHomobifunctionalHomobifunctionalZero-lengthHeterobifunctional or Homobifunctional
Reactive Toward Primary amines, sulfhydryls, carboxyls, etc.Primarily primary aminesPrimary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Carboxyls and primary aminesNon-specific C-H, N-H, O-H, S-H bonds
Spacer Arm Length ~2.3-2.7 Å[1]Variable (polymerizes)11.4 Å11.4 Å0 ÅVariable
Membrane Permeability Permeable[1]PermeablePermeable[2]Impermeable[2]ImpermeablePermeable (can be designed)
Cleavability Reversible (heat)[3]Non-cleavableNon-cleavableNon-cleavableNon-cleavableNon-cleavable (can be designed with cleavable linkers)
Key Advantages In vivo crosslinking, short spacer arm[1]Efficient crosslinkingGood for intracellular crosslinking[2]Water-soluble, ideal for cell surface crosslinking[2]Couples carboxyls to amines, zero-lengthTemporal control, captures transient interactions
Key Disadvantages Broad reactivity can be complex to analyze[4]Polymerization can lead to heterogeneous products[5]Requires organic solvent, can precipitate in aqueous solutionsCannot cross cell membranesRequires NHS/sulfo-NHS for stable intermediatesCan have lower yields and complex reaction products[6]
Performance Comparison: Insights from Mass Spectrometry

Quantitative analysis of crosslinked peptides by mass spectrometry (MS) provides a powerful means to evaluate the performance of different crosslinking reagents. The number of identified unique crosslinks can serve as a metric for crosslinking efficiency.

CrosslinkerTargetMS MethodNumber of Unique Crosslinked Peptides IdentifiedReference
DSSBSACID/HCDHigh[5]
BS3BSACID/HCDHigh[5]
DSSO (MS-cleavable)BSACID/HCDLower than DSS/BS3[5]
DSSO (MS-cleavable)BSAMS2-MS3Higher than CID/HCD[5]

Note: This table highlights that while MS-cleavable crosslinkers like DSSO may yield fewer identified crosslinks with standard MS/MS methods, specialized MSn approaches can significantly improve their identification rate. The choice of MS workflow is therefore critical for maximizing data output.

Experimental Protocols

Detailed and reproducible protocols are essential for successful crosslinking experiments. Below are methodologies for some of the most frequently used crosslinking reagents.

Protocol 1: Crosslinking with DSS (Disuccinimidyl Suberate)

This protocol is suitable for intracellular protein crosslinking.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

  • DSS crosslinker

  • Dry DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Reagent Preparation: Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 50 mM DSS stock solution by dissolving 10 mg of DSS in 540 µL of dry DMSO or DMF.[7]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a good starting point.[7]

  • Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature or for 2-3 hours on ice.[7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 25-200 mM and incubate for 15 minutes at room temperature.[7]

  • Purification: Remove excess DSS and byproducts using a desalting column.[7]

Protocol 2: Crosslinking with BS3 (Bis(sulfosuccinimidyl) Suberate)

This protocol is ideal for crosslinking proteins on the cell surface due to the water-solubility and membrane-impermeability of BS3.

Materials:

  • Cells in suspension in PBS, pH 8.0

  • BS3 crosslinker

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Suspend cells at a concentration of approximately 25 x 10^6 cells/mL in PBS, pH 8.0. Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[2]

  • Reagent Preparation: Prepare the BS3 solution immediately before use by dissolving it in the reaction buffer.

  • Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.[2]

  • Incubation: Incubate the reaction for 30 minutes at room temperature.[2]

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.[2]

  • Cell Lysis and Analysis: Proceed with cell lysis and downstream analysis of the crosslinked proteins.

Protocol 3: Zero-Length Crosslinking with EDC/NHS

This two-step protocol allows for the conjugation of a carboxyl-containing molecule to an amine-containing molecule without introducing a spacer arm.

Materials:

  • Protein #1 (with carboxyl groups) in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Protein #2 (with primary amines) in Coupling Buffer (e.g., PBS, pH 7.2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., 2-Mercaptoethanol)

  • Hydroxylamine-HCl

  • Desalting column

Procedure:

  • Activation of Protein #1: To 1 mL of Protein #1 solution, add 0.4 mg of EDC (~2 mM) and 0.6 mg of NHS or 1.1 mg of Sulfo-NHS (~5 mM). Incubate for 15 minutes at room temperature.

  • Quench EDC: Add 1.4 µL of 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the unreacted EDC.

  • Buffer Exchange (Optional but Recommended): Remove excess quenching reagent and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein #2: Add Protein #2 to the activated Protein #1 at an equimolar ratio. Incubate for 2 hours at room temperature.

  • Quench NHS-ester Reaction: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any unreacted NHS-esters.

  • Purification: Purify the final conjugate using a desalting column.

Protocol 4: In Vivo Crosslinking with Formaldehyde

This protocol is for capturing protein interactions within living cells.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • Formaldehyde solution (e.g., 37% stock)

  • Quenching solution (e.g., 1.25 M Glycine (B1666218) in PBS)

Procedure:

  • Cell Preparation: Wash the cultured cells with PBS to remove media components.

  • Crosslinking: Add freshly prepared formaldehyde solution in PBS to the cells to a final concentration of 0.2% to 1%. Incubate for 10 minutes at room temperature with gentle agitation.[8][9] The optimal concentration and time should be determined empirically.[3]

  • Quenching: Remove the formaldehyde solution and add the glycine quenching solution. Incubate for 5 minutes at room temperature to stop the crosslinking reaction.[8]

  • Washing: Wash the cells three times with cold PBS.[8]

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis, such as immunoprecipitation and mass spectrometry.

Visualizing the Process: Workflows and Pathways

Understanding the experimental workflow is crucial for planning and executing successful crosslinking studies. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a data analysis pipeline for crosslinking mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Downstream Analysis Protein_Sample Protein Sample / Cultured Cells Add_Crosslinker Add Crosslinking Reagent Protein_Sample->Add_Crosslinker Choose appropriate reagent Incubate Incubate Add_Crosslinker->Incubate Optimize time & temperature Quench Quench Reaction Incubate->Quench Stop reaction Purification Purification / Cell Lysis Quench->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Visualize crosslinked products Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry Identify crosslinked peptides MS_Data_Analysis_Workflow cluster_ms Mass Spectrometry cluster_data_processing Data Processing cluster_interpretation Interpretation LC_MSMS LC-MS/MS Analysis Raw_Data Raw MS Data LC_MSMS->Raw_Data Database_Search Database Search (e.g., MeroX, XlinkX) Raw_Data->Database_Search Identify_Crosslinks Identify Crosslinked Peptides Database_Search->Identify_Crosslinks Validate_Crosslinks Validate Crosslinks (FDR Calculation) Identify_Crosslinks->Validate_Crosslinks Structural_Modeling Structural Modeling Validate_Crosslinks->Structural_Modeling Interaction_Network Protein Interaction Network Analysis Validate_Crosslinks->Interaction_Network EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

References

Evaluating the stability of triazole linkage from Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and stable chemical linkage is paramount to the successful design of long-acting therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. The 1,2,3-triazole linkage, often forged through the highly efficient "click chemistry," has emerged as a gold standard. This guide provides an objective comparison of the stability of the triazole linkage, particularly when formed from precursors like tert-butyl N-(4-azidobutyl)carbamate, against other common covalent linkages, supported by established experimental data and detailed protocols.

The 1,2,3-triazole ring is widely recognized for its exceptional stability, a key advantage of its use in drug development and materials science.[1][2] This stability is largely attributed to its aromatic nature, which renders it resistant to a wide range of chemical and biological degradation pathways.[2]

Quantitative Comparison of Linkage Stability

While extensive head-to-head quantitative data under identical conditions can be challenging to compile from disparate studies, a strong consensus on the relative stability of various linkages has been established in the scientific literature. The following table summarizes the stability characteristics of the triazole linkage in comparison to other frequently used covalent bonds in bioconjugation.

Linkage TypeFormation Chemistry (Example)Relative StabilityKey Stability CharacteristicsCommon Applications
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC, SPAAC)Very High Highly resistant to hydrolysis across a wide pH range, enzymatic degradation, oxidation, and reduction.[2][3] Often used as a bioisostere for the more metabolically labile amide bond.[2][4]ADCs, PEGylation, functionalized biomaterials, PROTACs
Amide Carbodiimide coupling (e.g., EDC, NHS)High Generally stable to hydrolysis at physiological pH. Can be susceptible to enzymatic cleavage by proteases.Peptide synthesis, protein conjugation
Oxime Aldehyde/Keto + HydroxylamineHigh More stable than hydrazones to hydrolysis, particularly at acidic pH.[5]Site-specific protein modification, ADCs
Ester Carboxylic Acid + AlcoholModerate to Low Susceptible to hydrolysis, especially at acidic or basic pH, and by esterase enzymes.[6]Prodrugs designed for cleavage, temporary linkages
Hydrazone Aldehyde/Keto + HydrazineLow Prone to hydrolysis, particularly at the acidic pH found in endosomes and lysosomes, making it a cleavable linker.[3][7]pH-sensitive drug delivery systems, ADCs
Disulfide Thiol-Thiol ExchangeLow (Reductive) Stable at physiological pH but readily cleaved by reducing agents like glutathione (B108866), which is abundant intracellularly.[3]Intracellular drug delivery, ADCs

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a triazole or any other chemical linkage, a forced degradation study is the standard approach.[2][8] This involves subjecting the molecule to stress conditions to predict its long-term stability and identify potential degradation products.

General Protocol for a Forced Degradation Study

1. Sample Preparation:

  • Prepare a stock solution of the triazole-linked compound of interest (e.g., a conjugate formed using this compound) in a suitable solvent (e.g., water, PBS, or a co-solvent system) at a known concentration (e.g., 1 mg/mL).[2]

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[2]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[2]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[2]

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[2]

  • Photostability: Expose the sample to a controlled light source (e.g., Xenon lamp) according to ICH guidelines.

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[2] The time points should be adjusted based on the expected stability of the linkage.

4. Analytical Method:

  • Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2]

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid.

    • Detection: UV-Vis detector (to quantify the parent compound) and a mass spectrometer (to identify degradation products).

5. Data Analysis:

  • Plot the percentage of the intact compound remaining versus time for each stress condition.

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the linkage under each condition.[2]

  • Characterize any significant degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS analysis.[2]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linkage in a more biologically relevant matrix.

Methodology:

  • Incubate the test compound at a specific concentration (e.g., 10-100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.[1]

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Stop the reaction by protein precipitation (e.g., with cold acetonitrile).

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact compound.

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes involved in evaluating linker stability, the following diagrams illustrate the experimental workflow and the critical role of linker stability in a biological context.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC HPLC-MS/MS Analysis Acid->HPLC Aliquots at time points Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Aliquots at time points Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Aliquots at time points Reduction Reductive (e.g., 10mM GSH) Reduction->HPLC Aliquots at time points Thermal Thermal (e.g., 80°C) Thermal->HPLC Aliquots at time points Data Data Analysis (% Remaining vs. Time) HPLC->Data Kinetics Calculate Half-life (t₁/₂) Data->Kinetics Conclusion Conclusion Kinetics->Conclusion Stability Profile Compound Triazole-Linked Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Reduction Compound->Thermal

Caption: Workflow for a forced degradation study to evaluate linkage stability.

Linker_Stability_in_ADC cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell StableLinker Stable Linker (e.g., Triazole) - Intact ADC - Minimal off-target toxicity Internalization Internalization (Endocytosis) StableLinker->Internalization Targets Tumor UnstableLinker Unstable Linker (e.g., Hydrazone) - Premature drug release - Off-target toxicity Lysosome Lysosome (Low pH, Enzymes) Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease Linker Cleavage (if applicable) CellDeath Cell Death DrugRelease->CellDeath ADC Antibody-Drug Conjugate (ADC) ADC->StableLinker Injection ADC->UnstableLinker Injection

Caption: The impact of linker stability on the therapeutic action of an ADC.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, the choice of crosslinking reagents is a critical determinant of experimental success. Tert-butyl N-(4-azidobutyl)carbamate has become a staple reagent for introducing an azide (B81097) functionality, pivotal for "click chemistry" applications. Its tert-butoxycarbonyl (Boc) protecting group allows for the unmasking of a primary amine under acidic conditions following the azide-alkyne cycloaddition. However, the specific requirements of a synthetic strategy may necessitate alternative approaches. This guide provides an objective comparison of viable alternatives to this compound, focusing on different amine-protecting groups and click chemistry methodologies, supported by experimental data and detailed protocols.

Orthogonal Protection Strategies: Beyond the Boc Group

The primary alternatives to the Boc-protected azide linker involve the use of other amine-protecting groups that offer different deprotection conditions. This orthogonality is crucial in multi-step syntheses where selective deprotection is required to avoid unintended reactions with other functional groups in the molecule.[1][2][3] The two most common orthogonal protecting groups in this context are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the benzyloxycarbonyl (Cbz) groups.

Table 1: Comparison of Amine Protecting Groups for Azide Linkers

FeatureTert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)Benzyloxycarbonyl (Cbz or Z)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid)[2][3]Base-labile (e.g., Piperidine)[2][3]Hydrogenolysis (e.g., H₂, Pd/C)[2]
Stability Stable to bases and nucleophiles.Stable to acids.[3]Stable to acidic and basic conditions.
Key Advantages Widely used, well-established protocols.Orthogonal to acid-labile side-chain protecting groups; mild deprotection allows for use with sensitive molecules.[3]Orthogonal to both acid- and base-labile groups.
Considerations Requires strong acid for deprotection which may not be suitable for all substrates.Deprotection can be sensitive to steric hindrance. The released dibenzofulvene can form adducts with the deprotected amine if not properly scavenged.Requires a metal catalyst, which may not be compatible with all functional groups (e.g., alkynes, sulfur-containing residues) and may require careful removal.

The choice between Boc, Fmoc, and Cbz protecting groups is dictated by the overall synthetic plan, particularly in solid-phase peptide synthesis (SPPS) where orthogonal deprotection strategies are essential.[1][3] For instance, in a scenario where a molecule contains both an acid-sensitive moiety and an amine that needs to be revealed, an Fmoc-protected azide linker would be preferable to a Boc-protected one.

cluster_Boc Boc-Protected Azide Linker Workflow cluster_Fmoc Fmoc-Protected Azide Linker Workflow Boc_Start Boc-NH-(CH2)4-N3 Boc_Click Click Chemistry (CuAAC or SPAAC) Boc_Start->Boc_Click Boc_Protected_Conj Boc-Protected Conjugate Boc_Click->Boc_Protected_Conj Boc_Deprotection Acidic Deprotection (e.g., TFA) Boc_Protected_Conj->Boc_Deprotection Boc_Final_Conj Amine-Functionalized Conjugate Boc_Deprotection->Boc_Final_Conj Fmoc_Start Fmoc-NH-(CH2)4-N3 Fmoc_Click Click Chemistry (CuAAC or SPAAC) Fmoc_Start->Fmoc_Click Fmoc_Protected_Conj Fmoc-Protected Conjugate Fmoc_Click->Fmoc_Protected_Conj Fmoc_Deprotection Basic Deprotection (e.g., Piperidine) Fmoc_Protected_Conj->Fmoc_Deprotection Fmoc_Final_Conj Amine-Functionalized Conjugate Fmoc_Deprotection->Fmoc_Final_Conj

Figure 1: Comparative workflows for Boc- and Fmoc-protected azide linkers.

Expanding the Click Chemistry Toolbox: CuAAC vs. SPAAC

The azide group on the linker participates in a highly efficient and specific cycloaddition reaction with an alkyne, a cornerstone of "click chemistry". The original and most widely used version is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, concerns about the cytotoxicity of the copper catalyst have led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free alternative.[4][5]

Table 2: Performance Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Cycloaddition of a terminal alkyne and an azide catalyzed by Cu(I).Cycloaddition of a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[6][7]
Reaction Kinetics Generally faster reaction rates (10-100 M⁻¹s⁻¹).[8]Slower reaction rates compared to CuAAC, but can be modulated by the choice of cyclooctyne (DBCO is generally faster than BCN with aliphatic azides).[6][9]
Biocompatibility Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.[5][8] Not ideal for in vivo applications.Excellent biocompatibility as it is catalyst-free, making it suitable for live-cell and in vivo labeling.[5]
Side Reactions Generally very clean and specific.Strained alkynes can exhibit off-target reactivity with thiols (cysteine residues).[4]
Linker Complexity Requires a simple terminal alkyne.Requires a more complex and sterically bulky strained cyclooctyne.

A comparative study on O-GlcNAc proteomics demonstrated that both CuAAC and SPAAC can efficiently label azido-modified glycoproteins. However, the CuAAC approach showed higher accuracy and identified a larger number of glycoproteins, while SPAAC exhibited a higher background due to the reaction of the strained alkyne with cysteine-containing proteins.[4]

cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_CuAAC Azide-Linker Triazole_CuAAC 1,4-disubstituted Triazole Azide_CuAAC->Triazole_CuAAC Fast kinetics Alkyne Terminal Alkyne Alkyne->Triazole_CuAAC Fast kinetics Copper Cu(I) Catalyst Copper->Triazole_CuAAC Fast kinetics Azide_SPAAC Azide-Linker Triazole_SPAAC 1,4- and 1,5-disubstituted Triazole Mixture Azide_SPAAC->Triazole_SPAAC Slower kinetics, Copper-free Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_SPAAC Slower kinetics, Copper-free

Figure 2: Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

The following are generalized protocols for the deprotection of Boc and Fmoc groups in the context of a bioconjugate on a solid support, and for performing CuAAC and SPAAC reactions for protein labeling.

Protocol 1: Deprotection of Amine Protecting Groups

A) Boc Group Deprotection (Acidic Conditions)

  • Resin Swelling: Swell the Boc-protected bioconjugate-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Final Wash: Wash the resin again with DCM to remove excess base. The resin is now ready for subsequent steps.[3]

B) Fmoc Group Deprotection (Basic Conditions)

  • Resin Swelling: Swell the Fmoc-protected bioconjugate-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[3]

Protocol 2: Click Chemistry for Protein Labeling

A) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-linker in a compatible solvent (e.g., DMSO).

    • Prepare stock solutions of copper(II) sulfate (B86663), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and a 10-50 fold molar excess of the azide linker.

  • Catalyst Addition: Add the premixed copper(II) sulfate and ligand solution to the reaction mixture.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. Final concentrations are typically 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.[10]

B) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Dissolve the strained alkyne (e.g., DBCO- or BCN-linker) in a compatible solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with a 2-10 fold molar excess of the strained alkyne linker.

  • Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the bioconjugate using a suitable method to remove unreacted linker.

Conclusion

The selection of an alternative to this compound depends on a careful consideration of the specific requirements of the intended application. For syntheses requiring orthogonal deprotection strategies, Fmoc- and Cbz-protected azide linkers offer valuable alternatives to the acid-labile Boc group. The choice between these is dictated by the stability of other functional groups within the molecule to basic conditions or hydrogenolysis.

In the realm of the click reaction itself, the decision between CuAAC and SPAAC hinges on the trade-off between reaction speed and biocompatibility. While CuAAC offers faster kinetics, the copper-free nature of SPAAC makes it the superior choice for applications in living systems, despite its slower reaction rate and potential for off-target reactions with thiols. By understanding the performance characteristics and experimental considerations of these alternatives, researchers can make informed decisions to optimize their bioconjugation strategies and achieve their scientific objectives.

References

Comparative Guide to HPLC Methods for Purity Assessment of Tert-butyl N-(4-azidobutyl)carbamate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of reaction products for Tert-butyl N-(4-azidobutyl)carbamate. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this versatile bifunctional linker used in bioconjugation and click chemistry applications. Due to the compound's lack of a strong UV chromophore, this guide focuses on methods employing universal detection techniques.

This compound's structure, with a polar carbamate (B1207046) group and an azide (B81097) moiety, presents a unique analytical challenge. The potential impurities from its synthesis, such as unreacted starting materials (e.g., tert-butyl N-(4-aminobutyl)carbamate, di-tert-butyl dicarbonate) and side products (e.g., tert-butyl carbamate), must be effectively separated and quantified.[1][2][3][4] This guide compares a standard Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing detailed protocols and a basis for method selection.

Experimental Workflow

The logical workflow for selecting and applying an appropriate HPLC method for purity analysis is outlined below. This process involves evaluating two primary chromatographic techniques and selecting the most suitable detector for the analyte's properties.

hplc_method_comparison_workflow cluster_0 Method Selection cluster_1 Detection cluster_2 Data Analysis start Crude Reaction Product This compound method1 Method 1: RP-HPLC (C18 Column) start->method1 Standard Approach method2 Method 2: HILIC (Amide/Silica Column) start->method2 Alternative for Polar Analytes detector_elsd ELSD (Universal Detection) method1->detector_elsd detector_ms Mass Spectrometry (MS) (Identification & High Sensitivity) method1->detector_ms method2->detector_elsd method2->detector_ms analysis Purity Calculation (% Peak Area) detector_elsd->analysis detector_ms->analysis comparison Compare Resolution, Peak Shape, and Sensitivity analysis->comparison end_node Optimized Purity Method comparison->end_node

Caption: Workflow for HPLC method comparison and selection.

Experimental Protocols

Two distinct HPLC methods are proposed for the purity assessment of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the analysis of carbamate compounds.[5][6] Separation is based on the hydrophobic/hydrophilic interactions of the analyte with the stationary phase and the mobile phase.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD or Mass Spectrometry (MS)
Sample Preparation Dissolve 1 mg of the reaction product in 1 mL of Acetonitrile/Water (1:1, v/v)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating polar compounds that show little retention in reversed-phase mode.[7][8][9] This method utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

ParameterCondition
Column Amide or bare silica, 4.6 x 150 mm, 5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
Gradient 0% B to 100% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector ELSD or Mass Spectrometry (MS)
Sample Preparation Dissolve 1 mg of the reaction product in 1 mL of Acetonitrile/Water (90:10, v/v)

Detector Comparison

Given that this compound lacks a strong chromophore, conventional UV detection may lack the required sensitivity for impurity profiling.[10][11] Therefore, universal detectors are recommended.

  • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and is compatible with gradient elution, making it a robust choice for purity assessment where standards for all impurities are not available.[12][13][14]

  • Mass Spectrometry (MS): MS offers high sensitivity and specificity, providing mass-to-charge ratio information that can be crucial for the identification of unknown impurities and byproducts.[15][16][17]

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the comparative analysis of the two HPLC methods.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: RP-HPLCMethod 2: HILIC
Retention Time of Main Peak (min)
Resolution between Main Peak and Closest Impurity
Tailing Factor of Main Peak
Theoretical Plates of Main Peak

Table 2: Purity Assessment and Impurity Profile

AnalyteMethod 1: RP-HPLC (% Peak Area)Method 2: HILIC (% Peak Area)
This compound
Impurity 1 (retention time)
Impurity 2 (retention time)
...
Total Impurities
Calculated Purity

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Tert-butyl N-(4-azidobutyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl N-(4-azidobutyl)carbamate (CAS No. 129392-85-4), a compound that requires careful management due to its azide (B81097) functional group. Adherence to these procedures is critical for personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). Organic azides are a class of compounds known for their potential instability and require specific handling precautions.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: All work with this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. The lack of extensive public data underscores the need for cautious handling.

PropertyValue
CAS Number 129392-85-4
Molecular Formula C₉H₁₈N₄O₂
Molecular Weight 214.26 g/mol [1]
Storage Temperature 4°C[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility. Due to the energetic nature of the azide group, direct disposal without deactivation is not recommended for bulk quantities. For small residual amounts, a chemical quenching protocol should be followed.

Experimental Protocol: Quenching of Residual this compound

This procedure details the deactivation of small quantities of the azide to a more stable amine via the Staudinger reaction.[2]

Materials:

  • Residual this compound solution

  • Triphenylphosphine (B44618) (PPh₃)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF), diethyl ether)

  • Ice bath

  • Stir plate and stir bar

  • Appropriate reaction flask

Methodology:

  • Cool the Azide Solution: Place the flask containing the residual solution of this compound in an ice bath to cool.

  • Prepare Triphenylphosphine Solution: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine relative to the estimated amount of the azide in a suitable solvent.

  • Slow Addition: Slowly add the triphenylphosphine solution to the cooled azide solution while stirring. Observe for effervescence, which indicates the release of nitrogen gas.

  • Complete the Reaction: Continue stirring until the gas evolution ceases. Allow the reaction mixture to warm to room temperature and continue to stir for an additional hour to ensure the reaction is complete.[2]

  • Waste Collection: The resulting solution, now containing the more stable iminophosphorane, can be collected in a designated hazardous waste container for organic waste.

Waste Management and Logistics

Waste Categorization: All waste containing this compound, including quenched reaction mixtures and contaminated materials (e.g., gloves, weighing paper), should be categorized as hazardous chemical waste.

Waste Segregation and Labeling:

  • Separate Waste Streams: Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[3][4] Crucially, do not mix azide waste with acidic wastes , as this can generate highly toxic and explosive hydrazoic acid.[3]

  • Avoid Metal Contact: Do not dispose of azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form highly explosive metal azides.[5]

  • Proper Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker, detailing the full chemical name and any associated hazards.

Spill Management: In the event of a spill:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound waste decision Is it a small residual amount? start->decision quench Perform Staudinger Reaction (Quenching Protocol) decision->quench Yes collect_bulk Collect Bulk Waste in Designated Azide Waste Container decision->collect_bulk No collect_quenched Collect Quenched Waste in Designated Organic Waste Container quench->collect_quenched label_waste Label Waste Container: 'Hazardous Waste - Azide Compound' collect_quenched->label_waste collect_bulk->label_waste contact_ehs Contact Environmental Health & Safety for Hazardous Waste Pickup label_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.